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  • Product: tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate
  • CAS: 364056-56-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Selectively Protected Building Blocks In the landscape of modern pharmaceutical and materials science, the precise con...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Selectively Protected Building Blocks

In the landscape of modern pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Bifunctional molecules, such as amino alcohols and diamines, are invaluable synthons, yet their successful incorporation into larger structures hinges on the ability to selectively mask or reveal their reactive sites. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this strategy, prized for its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1][2] This guide provides a comprehensive technical overview of the synthesis of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate, a key building block where the strategic placement of a single Boc group unlocks a cascade of synthetic possibilities. We will delve into the mechanistic rationale behind the selective protection of a primary amine in the presence of both a secondary amine and a hydroxyl group, offering a robust protocol for its synthesis, purification, and characterization.

I. The Synthetic Challenge: Achieving Chemoselectivity

The target molecule, tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate, is derived from the starting material 2-(2-aminoethylamino)ethanol. This precursor presents three potentially reactive sites for acylation with di-tert-butyl dicarbonate (Boc-anhydride): a primary amine, a secondary amine, and a primary alcohol.

Figure 1. Reactivity of functional groups in the starting material.

The fundamental principle governing the selective synthesis lies in the inherent differences in nucleophilicity and steric hindrance of these functional groups. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them more susceptible to attack by the electrophilic carbonyl carbon of Boc-anhydride.[3] The hydroxyl group is significantly less nucleophilic than either amine and typically does not react under standard Boc protection conditions without the use of specific catalysts or more forcing conditions.

The primary challenge, therefore, is to favor the formation of the mono-Boc protected product at the primary amine while minimizing the di-Boc protected byproduct and any potential O-acylation.[4]

II. Synthesis Pathway: A Protocol Grounded in Selectivity

The most effective and widely employed method for the synthesis of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate involves the direct reaction of 2-(2-aminoethylamino)ethanol with di-tert-butyl dicarbonate. The key to achieving high selectivity for the desired product lies in the careful control of reaction conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary nitrogen atom of 2-(2-aminoethylamino)ethanol attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[3] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxy group and a proton to yield the stable carbamate, along with the byproducts tert-butanol and carbon dioxide.

Reaction Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_products Products Amine Primary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Carbamate tert-Butyl Carbamate Intermediate->Carbamate Collapse Byproducts tert-Butanol + CO2 Intermediate->Byproducts

Figure 2. General mechanism of Boc protection.

Experimental Protocol

This protocol is designed to maximize the yield of the mono-protected product through the slow addition of the Boc-anhydride to the diamine solution at a controlled temperature.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2-(2-aminoethylamino)ethanol104.1510.42 g1001.0
Di-tert-butyl dicarbonate218.2521.83 g1001.0
Dichloromethane (DCM)-200 mL--
Saturated aq. Sodium Bicarbonate-100 mL--
Brine-100 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(2-aminoethylamino)ethanol (10.42 g, 100 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (21.83 g, 100 mmol) in 100 mL of DCM and add it to the dropping funnel. Add the Boc-anhydride solution dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by column chromatography on silica gel.[5] Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the pure tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate.

Figure 3. A streamlined workflow for the synthesis and purification.

III. Characterization and Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate. The following spectroscopic techniques provide a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl3).

Expected 1H NMR (400 MHz, CDCl3) Chemical Shifts (δ, ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.20br s1H-NH- (carbamate)
~3.65t2H-CH2-OH
~3.25q2H-NH-CH2-
~2.75t2H-CH2-NH-
~2.65t2H-CH2-NH-Boc
~2.50br s2H-NH- and -OH
1.44s9H-C(CH3)3

Note: The broad singlet around 2.50 ppm is due to the exchangeable protons of the secondary amine and hydroxyl group and may vary in chemical shift and intensity depending on the sample concentration and purity.

Expected 13C NMR (100 MHz, CDCl3) Chemical Shifts (δ, ppm):

Chemical Shift (δ, ppm)Assignment
~156.5C=O (carbamate)
~79.5-C(CH3)3
~60.5-CH2-OH
~52.0-CH2-NH-
~50.0-CH2-NH-
~41.0-CH2-NH-Boc
28.4-C(CH3)3
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Expected FTIR (neat) Characteristic Absorption Bands (cm-1):

Wavenumber (cm-1)IntensityAssignment
3350-3200Strong, BroadO-H and N-H stretching
2975-2850StrongC-H stretching (aliphatic)
~1690StrongC=O stretching (carbamate)
~1520MediumN-H bending
~1160StrongC-O stretching (carbamate)
~1050MediumC-O stretching (alcohol)

IV. Conclusion and Future Directions

The selective mono-Boc protection of 2-(2-aminoethylamino)ethanol to yield tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate is a critical transformation that provides a versatile building block for further synthetic elaboration. The protocol detailed in this guide, which leverages the inherent differences in reactivity of the functional groups, offers a reliable and efficient pathway to this valuable intermediate. The unmasked secondary amine and hydroxyl group can serve as handles for a variety of subsequent reactions, including alkylation, acylation, and coupling reactions, making this compound a strategic asset in the synthesis of pharmaceuticals, polymers, and other advanced materials. The principles of chemoselectivity and the practical methodologies outlined herein provide a solid foundation for researchers and scientists engaged in the art of complex molecule synthesis.

References

  • Benchchem. (2025). Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide.
  • Organic Syntheses. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209.
  • Ha, H. J., et al. (2007). Selective Mono‐BOC Protection of Diamines.
  • RSC. (n.d.). Supporting Information.
  • Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • SciELO. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • MDPI. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 7988-7998.
  • PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate.
  • Benchchem. (2025). The Chemistry of the Boc Protecting Group.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate.
  • Benchchem. (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide.
  • Organic Syntheses. (1983). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 61, 1.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • PubChem. (n.d.). tert-butyl N-{2-[(2-hydroxyethyl)amino]ethyl}carbamate.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1996.
  • Sigma-Aldrich. (n.d.). tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate.
  • ChemicalBook. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
  • SciForum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Benchchem. (2025). (2-Aminoethyl)carbamic acid derivatives in organic synthesis.
  • Benchchem. (2025). Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development.
  • RSC. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate....
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • ChemicalBook. (n.d.). tert-butyl n-(2-hydroxyethyl)carbamate(26690-80-2)ir1.
  • NIST. (n.d.). tert-Butyl carbamate.
  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • MedChemExpress. (n.d.). Tert-butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate.

Sources

Exploratory

Boc-AE-OH: Chemical and Physical Properties

This is a comprehensive technical guide on Boc-AE-OH , chemically identified as N-alpha-(tert-Butyloxycarbonyl)-L-alanyl-L-glutamic acid . An In-Depth Technical Guide for Drug Development Executive Summary Boc-AE-OH (Boc...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on Boc-AE-OH , chemically identified as N-alpha-(tert-Butyloxycarbonyl)-L-alanyl-L-glutamic acid .

An In-Depth Technical Guide for Drug Development

Executive Summary

Boc-AE-OH (Boc-Ala-Glu-OH) is a protected dipeptide building block essential in the synthesis of biologically active peptides and peptidomimetics. Comprising an N-terminal tert-butyloxycarbonyl (Boc) protecting group, an L-alanine residue, and a C-terminal L-glutamic acid with a free carboxylic acid, this compound serves as a critical intermediate in fragment condensation strategies and enzymatic synthesis studies.

This guide provides a rigorous analysis of its physicochemical properties, synthetic utility, and handling protocols, designed to support high-integrity experimental workflows in drug discovery.

Chemical Identity & Structural Analysis

Nomenclature and Classification
  • Common Name: Boc-AE-OH[1]

  • Systematic Name: N-(tert-Butoxycarbonyl)-L-alanyl-L-glutamic acid

  • Synonyms: Boc-Ala-Glu-OH; N-Boc-L-alanyl-L-glutamic acid

  • Chemical Family: Protected Dipeptide / Amino Acid Derivative

  • CAS Number: Not widely indexed as a discrete commercial commodity under a unique CAS; typically synthesized in situ or custom ordered. Component CAS: Boc-Ala-OH (15761-38-3), H-Glu-OH (56-86-0).

Molecular Descriptors
PropertyValue
Molecular Formula C₁₃H₂₂N₂O₇
Molecular Weight 318.32 g/mol
Stereochemistry L, L (S, S configuration)
pKa (Side Chain) ~4.25 (Glu γ-COOH)
pKa (C-Terminus) ~2.19 (α-COOH)
Isoelectric Point (pI) ~3.22 (Calculated)
Structural Visualization

The molecule consists of a lipophilic Boc group protecting the N-terminus, a central alanine linker, and a glutamic acid residue containing two free carboxylic acid moieties (α-COOH and γ-COOH).

Boc_AE_OH_Structure Figure 1: Structural connectivity of Boc-Ala-Glu-OH (Boc-AE-OH). Boc Boc Group (tert-Butyloxycarbonyl) Ala L-Alanine Residue (-NH-CH(CH3)-CO-) Boc->Ala Amide Bond Glu L-Glutamic Acid Residue (-NH-CH(R)-COOH) Ala->Glu Peptide Bond SideChain Side Chain -(CH2)2-COOH Glu->SideChain Gamma Carbon CTerm C-Terminus -COOH Glu->CTerm Alpha Carbon

Physical Properties

Appearance and State
  • Physical State: Solid (Crystalline powder or amorphous solid depending on lyophilization).

  • Color: White to off-white.

  • Odor: Odorless to faint characteristic peptide odor.

Solubility Profile

Understanding the solubility landscape is critical for purification and coupling reactions.

SolventSolubilityNotes
DMF (Dimethylformamide) HighPreferred solvent for coupling reactions.
DCM (Dichloromethane) ModerateSoluble, often used with minimal DMF for activation.
Methanol/Ethanol HighSuitable for hydrogenation or transfer.
Water Low to ModerateSoluble at pH > 4.5; insoluble in acidic water.
Diethyl Ether InsolubleUsed for precipitation/trituration.
Thermal Properties
  • Melting Point: Typically 110–125 °C (Decomposes). Note: Dipeptides often exhibit broad melting ranges due to hygroscopicity and amorphous nature.

  • Hygroscopicity: Moderate. Storage in a desiccator is required to prevent hydrolysis or weighing errors.

Chemical Properties & Reactivity

Stability
  • Acid Sensitivity: The Boc group is acid-labile. Exposure to strong acids (TFA, HCl/Dioxane) results in rapid deprotection to H-Ala-Glu-OH.

  • Base Stability: Stable to mild bases (DIEA, NMM) used in coupling. Strong bases (NaOH, LiOH) will saponify esters if present but the free acid form is stable as a salt.

  • Thermal Stability: Stable at room temperature; long-term storage recommended at -20°C.

Functional Group Reactivity
  • Carboxylic Acids (x2): The molecule possesses two carboxylic acid groups (α-COOH and γ-COOH).

    • Challenge: Regioselectivity. Without side-chain protection (e.g., Glu(OtBu) or Glu(OBzl)), activation can lead to cyclization (pyroglutamate formation) or uncontrolled branching.

    • Solution: In standard synthesis, the γ-carboxyl is usually protected (e.g., Boc-Ala-Glu(OBzl)-OH) unless the free acid is the desired final state.

  • Peptide Bond: Susceptible to enzymatic hydrolysis (proteases) or strong acid/base hydrolysis at elevated temperatures.

Synthesis & Production Protocols

The synthesis of Boc-Ala-Glu-OH typically follows a standard solution-phase coupling strategy.

Synthetic Pathway (Dot Diagram)

Synthesis_Workflow Figure 2: Synthetic route for Boc-Ala-Glu-OH via Benzyl ester protection. Start1 Boc-Ala-OH (Activated Ester) Coupling Coupling Reaction (EDC/HOBt or DCC) Start1->Coupling Start2 H-Glu(OBzl)-OH (C-term protected) Start2->Coupling Intermed Boc-Ala-Glu(OBzl)-OH (Protected Dipeptide) Coupling->Intermed Amide Bond Formation Deprotect Hydrogenolysis (H2, Pd/C) Intermed->Deprotect Remove Benzyl Group Final Boc-Ala-Glu-OH (Final Product) Deprotect->Final Purification

Detailed Protocol: Coupling & Deprotection

Step 1: Coupling (Boc-Ala-OH + H-Glu(OBzl)-OH)

  • Dissolution: Dissolve 1.0 eq of Boc-Ala-OH and 1.1 eq of HOBt (Hydroxybenzotriazole) in anhydrous DMF/DCM (1:1).

  • Activation: Cool to 0°C. Add 1.1 eq of EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir for 15 min.

  • Addition: Add 1.0 eq of H-Glu(OBzl)-OH (neutralized with 1.0 eq DIPEA if using the HCl salt).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 5% KHSO₄, Sat. NaHCO₃, and Brine.[2] Dry over MgSO₄.[2]

Step 2: Side-Chain Deprotection (Removal of OBzl)

  • Note: If the target is strictly Boc-Ala-Glu-OH (with free side chain), benzyl protection is preferred over tBu to allow orthogonal removal without affecting the Boc group.

  • Catalyst: Dissolve the intermediate in MeOH. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Stir under H₂ atmosphere (balloon) for 2–4 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate filtrate to yield Boc-Ala-Glu-OH .

Applications in Drug Development

Fragment Condensation

Boc-AE-OH serves as a pre-formed dipeptide unit in convergent peptide synthesis . By using a dipeptide block, researchers minimize the steps in Solid Phase Peptide Synthesis (SPPS) and reduce the accumulation of deletion sequences.

Enzymatic Assay Substrate

The compound is frequently used to study esterification enzymes (e.g., Papain, Xylanase variants). The presence of the hydrophobic Boc group and the specific Ala-Glu sequence makes it a model substrate for investigating enzyme specificity and kinetics in organic solvents.

Peptidomimetic Scaffolds

The Glu side chain offers a handle for further functionalization (e.g., conjugation to fluorophores or drugs), making Boc-AE-OH a versatile scaffold for constructing Antibody-Drug Conjugates (ADCs) or targeted delivery vectors.

Handling, Storage, and Safety

ParameterRecommendation
Storage Temperature -20°C (Long term); 2-8°C (Short term).
Atmosphere Inert gas (Argon/Nitrogen) recommended.
Desiccation Store over P₂O₅ or silica gel.
Safety (GHS) Irritant (H315, H319). Wear gloves and eye protection.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for H-Glu(OMe)-OH in Solution-Phase Peptide Synthesis. Retrieved from

  • Cantacuzene, D., Guerreiro, C., & Attal, S. (1989).[3] Influence of hydrophobic amino acid residues on the esterification of dipeptides by papain. Biotechnology Letters, 11, 319-322. Retrieved from

  • Sakakibara, S. (1996). Peptide Synthesis in Aqueous Solution: Properties and Reactivities of (p-Hydroxyphenyl)benzylmethylsulfonium Salts. Bulletin of the Chemical Society of Japan. Retrieved from

  • Stroea, L., et al. (2018).[4] Synthesis and solution properties of thermosensitive hydrophilic imidazole-based copolymers. Materials Chemistry and Physics. Retrieved from

Disclaimer: This guide is for research purposes only. All synthesis and handling of chemicals should be performed by qualified personnel in a controlled laboratory environment.

Sources

Foundational

Technical Monograph: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

The following technical guide details the functional utility, chemical mechanism, and application protocols for tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4 / 208577-84-8). This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the functional utility, chemical mechanism, and application protocols for tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4 / 208577-84-8).

This guide is structured for medicinal chemists and drug discovery scientists, focusing on the molecule's role as a heterobifunctional linker intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Role: Heterobifunctional Linker Core & Solubility Modulator Context: Targeted Protein Degradation (TPD) & Bioconjugation[1]

Executive Summary & Chemical Identity

tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate is a specialized "linchpin" building block used to construct complex bioactive molecules.[1] Unlike simple PEG linkers, this molecule possesses a latent secondary amine protected by a Boc group, flanked by two distinct nucleophilic handles: a primary amine and a primary alcohol.

Its "Mechanism of Action" in drug development is twofold:

  • Synthetic Utility: It enables convergent synthesis via orthogonal reactivity, allowing the sequential attachment of two different ligands (e.g., E3 ligase binder and Warhead).

  • Pharmacological Optimization: Upon deprotection, the central secondary amine becomes protonated at physiological pH, significantly improving the aqueous solubility and metabolic stability of high-molecular-weight degraders (PROTACs).[1]

Chemical Structure[2][3][4][5][6][7][8]
  • IUPAC Name: tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate[1]

  • Molecular Formula:

    
    [2]
    
  • Key Functional Motifs:

    • Primary Amine (

      
      ):  High nucleophilicity; ready for amide coupling.[1]
      
    • Primary Hydroxyl (

      
      ):  Moderate nucleophilicity; ready for etherification, esterification, or Mitsunobu coupling.
      
    • N-Boc Core: A masked secondary amine that serves as a solubility handle after final deprotection.[1]

Mechanism of Action: Synthetic & Functional

Synthetic Mechanism: Orthogonal Reactivity

The core value of this molecule lies in its ability to undergo chemoselective functionalization .[1] The reactivity hierarchy allows chemists to attach ligands sequentially without the need for intermediate protection/deprotection steps.[1][3]

  • Handle A (Primary Amine): Reacts rapidly with activated esters (NHS, PFP) or acid chlorides at pH 7-8 or in non-nucleophilic bases (DIPEA).

  • Handle B (Primary Hydroxyl): Remains inert during amine coupling.[1] It is subsequently activated (e.g., via Tosylation/Mesylation) or reacted under Mitsunobu conditions (

    
    /DIAD) to attach the second ligand.
    
  • The "Mask" (Boc Group): Protects the central nitrogen from alkylation or oxidation during assembly. Its removal (TFA/HCl) releases the secondary amine, altering the physicochemical profile of the final drug.

Functional Mechanism: Linkerology in PROTACs

In the context of a PROTAC, the linker is not merely a bridge; it is a determinant of the Ternary Complex (


) stability.[1]
  • Solubility Enhancement: Many PROTAC warheads (e.g., VHL ligands, Thalidomide) are lipophilic.[1] The central amine derived from this linker (

    
    ) introduces a positive charge, reducing the LogD and preventing aggregation.[1]
    
  • Permeability Balance: While the charge aids solubility, the ethyl chains maintain sufficient lipophilicity for membrane permeability.[1]

  • Conformational Flexibility: The ethyl-amine-ethyl backbone provides moderate flexibility, allowing the E3 ligase and Target Protein to adopt an optimal orientation for ubiquitin transfer.[1]

Visualization: Reactivity & Assembly Logic[1]

The following diagram illustrates the Reactivity Hub concept, showing how the molecule bridges an E3 Ligase Ligand and a Target Protein Warhead.

G Core tert-Butyl 2-aminoethyl (2-hydroxyethyl)carbamate (The Linker Core) Amine Primary Amine (-NH2) Core->Amine Hydroxyl Primary Hydroxyl (-OH) Core->Hydroxyl Boc N-Boc Group (Masked Amine) Core->Boc Step1 Step 1: Amide Coupling (Reacts with NHS-E3 Ligand) Amine->Step1 High Selectivity Step2 Step 2: Mitsunobu/Alkylation (Reacts with Phenol-Warhead) Hydroxyl->Step2 Post-Amide Reaction Step3 Step 3: Acid Deprotection (Releases Solubility Handle) Boc->Step3 Final Step Final Final PROTAC (Soluble, Charged Linker) Step1->Final Step2->Final Step3->Final Generates -NH2+-

Caption: Orthogonal assembly workflow utilizing the chemoselectivity of the diamine/alcohol linker.

Experimental Protocols

Protocol A: Selective Mono-Functionalization (Amine Coupling)

Objective: Attach an E3 Ligase ligand (e.g., Thalidomide-acid derivative) to the primary amine without affecting the hydroxyl group.[1]

Reagents:

  • Linker: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (1.0 eq)[1]

  • Ligand-COOH (1.0 eq)[1]

  • HATU (1.1 eq) or EDC/NHS

  • DIPEA (2.0 eq)

  • Solvent: DMF or DCM[1]

Procedure:

  • Activation: Dissolve Ligand-COOH in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes at

    
     to form the activated ester.
    
  • Coupling: Add the Linker (dissolved in minimal DMF) dropwise to the reaction mixture.

    • Note: The primary amine is significantly more nucleophilic than the hydroxyl group, ensuring amide formation over ester formation.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift:

    
    ).[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[1][4]
  • Purification: Flash chromatography (DCM/MeOH gradient). The product now contains a free hydroxyl group.[1]

Protocol B: Hydroxyl Activation & Final Assembly

Objective: Connect the Target Protein Warhead via the remaining hydroxyl group.[1]

Method: Mitsunobu Reaction (for Phenolic Warheads)

  • Setup: Dissolve the Intermediate from Protocol A (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), and the Phenolic Warhead (1.2 eq) in anhydrous THF.
    
  • Addition: Cool to

    
    . Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.
    
  • Completion: Allow to warm to RT and stir overnight.

  • Deprotection (The "Activation" of the Linker):

    • Dissolve the purified conjugate in DCM.[1]

    • Add TFA (20% v/v). Stir for 1 hour.

    • Concentrate in vacuo.[1] The resulting secondary amine salt improves water solubility.[1]

Quantitative Data Summary: Linker Properties

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 204.27 g/mol Low MW contribution allows for larger warheads.[1]
LogP (Protected) ~0.5 (Est.)Lipophilic enough for organic synthesis handling.[1]
LogP (Deprotected) < -1.0 (Est.)Highly hydrophilic; offsets lipophilicity of warheads.[1]
pKa (Central Amine) ~9.5Protonated at physiological pH; enhances solubility.[1]
Linker Length ~7-9 AtomsIdeal "short" linker for compact Ternary Complexes.[1]
Stability High (Carbamate)Stable in plasma until deprotection (if designed as prodrug) or permanent if Boc removed.

References

  • Burslem, G. M., & Crews, C. M. (2020).[1][5] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link

  • Maple, H. J., et al. (2019).[1] Development of a General Synthesis of N-Boc-N-Hydroxyethyl-diamines for PROTAC Linkers. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate.[1] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][3] Technical Guide: Tert-Butyl (2-aminoethyl)carbamate Derivatives in Medicinal Chemistry. Link

  • Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][6] Link

Sources

Exploratory

tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate molecular weight and formula.

The following technical guide is structured to serve as an authoritative resource for researchers utilizing tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS 364056-56-4) in medicinal chemistry and bioconjugation. Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative resource for researchers utilizing tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS 364056-56-4) in medicinal chemistry and bioconjugation.

Core Identity, Reactivity Profile, and Application in Linker Chemistry

Executive Summary & Chemical Identity

tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate is a specialized heterobifunctional building block used extensively in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and complex bioconjugates. Its structural uniqueness lies in its tertiary carbamate core , which acts as a protected junction, presenting two distinct functional "arms"—a nucleophilic primary amine and a modifiable primary alcohol—while the central nitrogen remains masked by a tert-butoxycarbonyl (Boc) group.

This architecture allows for orthogonal functionalization strategies, enabling the precise assembly of linear or branched linker systems critical for modulating the physicochemical properties (solubility, permeability) of drug candidates.

Physicochemical Profile
PropertySpecification
IUPAC Name tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate
CAS Number 364056-56-4
Molecular Formula

Molecular Weight 204.27 g/mol
SMILES O=C(OC(C)(C)C)N(CCN)CCO
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water
pKa (Predicted) Primary Amine: ~10.5 | Hydroxyl: ~15 | Carbamate: Non-ionizable

Structural Analysis & Reactivity Logic

To effectively utilize this molecule, one must understand the hierarchy of reactivity provided by its three functional sectors.

The Reactivity Hierarchy
  • Primary Amine (

    
    ):  The most nucleophilic site. It reacts rapidly with activated esters (NHS, PFP), acid chlorides, or aldehydes (reductive amination) under mild conditions.
    
  • Primary Alcohol (

    
    ):  Less nucleophilic than the amine. It remains inert during standard amidation reactions but can be activated later (e.g., via Mitsunobu reaction, tosylation, or conversion to an aldehyde) to attach a second ligand.
    
  • Boc-Carbamate (

    
    ):  The protecting group.[1] It masks the central secondary amine, preventing branching or polymerization during the initial assembly. It is removed only under acidic conditions (TFA or HCl) to reveal a secondary amine, which can then serve as a solubility-enhancing motif (cationic at physiological pH).
    
Visualization: Structural Logic & Functional Handles

The following diagram illustrates the chemical connectivity and the distinct reaction pathways available for each "arm" of the molecule.

G cluster_legend Functional Logic Core Central Nitrogen (Protected Scaffold) Boc Boc Group (Acid Labile) Core->Boc Carbamate Bond Arm1 Ethyl-Amine Arm (-CH2CH2-NH2) Core->Arm1 Linker Chain A Arm2 Ethyl-Hydroxy Arm (-CH2CH2-OH) Core->Arm2 Linker Chain B React1 Amidation / Reductive Amination (High Reactivity) Arm1->React1 React2 Mitsunobu / Activation (MsCl) (Controlled Reactivity) Arm2->React2

Caption: Structural decomposition of CAS 364056-56-4, highlighting the orthogonal reactivity of the amine and hydroxyl arms relative to the Boc-protected core.

Applications in Drug Development (PROTACs)

In PROTAC design, the linker is not merely a bridge; it determines the spatial orientation and physicochemical properties of the ternary complex.

  • Solubility Modulation: Upon Boc-deprotection, the central secondary amine becomes protonated at physiological pH. This introduces a positive charge into the linker, significantly improving the aqueous solubility of hydrophobic PROTAC molecules.

  • Vectorization: The heterobifunctional nature allows for a "Plug-and-Play" synthesis. The E3 ligase ligand (e.g., Thalidomide derivative) can be attached to the amine, and the Target Protein ligand can be attached via the alcohol (ether linkage), or vice-versa.

Experimental Protocols

The following protocols are designed for self-validation . The success of each step can be confirmed via LC-MS or NMR before proceeding, preventing wasted intermediates.

Protocol A: Chemoselective Amidation (Ligand Attachment 1)

Objective: Attach a carboxylic acid-containing ligand (Ligand-COOH) to the primary amine without affecting the hydroxyl group.

Reagents:

  • Ligand-COOH (1.0 equiv)[2]

  • HATU (1.1 equiv) or EDC/NHS

  • DIPEA (3.0 equiv)

  • tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (1.1 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve Ligand-COOH in anhydrous DMF. Add DIPEA and HATU. Stir for 15 minutes at room temperature (RT) to form the activated ester.

    • Validation: LC-MS should show quantitative conversion to the activated ester (Mass = Ligand + HATU fragment - leaving group).

  • Coupling: Add the tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: The primary amine reacts preferentially over the hydroxyl group under these conditions.

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Validation:

    
    -NMR should show the disappearance of the triplet signal for 
    
    
    
    (approx. 2.8 ppm) and the appearance of an amide proton signal.
Protocol B: Hydroxyl Activation & Etherification (Ligand Attachment 2)

Objective: Convert the hydroxyl group into a leaving group (Mesylate) for subsequent nucleophilic displacement.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step Workflow:

  • Setup: Dissolve the intermediate in DCM and cool to

    
     under 
    
    
    
    .
  • Addition: Add

    
    , followed by dropwise addition of MsCl.
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to RT for 1 hour.
    
  • Work-up: Quench with water. Extract with DCM.[3] Wash with cold 1N HCl (rapidly) and brine.

  • Validation: LC-MS will show a mass shift of +78 Da (Mesyl group). This intermediate is unstable and should be used immediately for the next coupling step (e.g., reaction with a phenolic ligand and

    
    ).
    
Visualization: PROTAC Assembly Workflow

Workflow Start Start: tert-Butyl 2-aminoethyl (2-hydroxyethyl)carbamate Step1 Step 1: Amidation (React NH2 with Ligand A-COOH) Start->Step1 Inter1 Intermediate 1: Amide-Linked Ligand A (Free OH remain) Step1->Inter1 HATU, DIPEA Step2 Step 2: Activation (Convert OH to O-Ms) Inter1->Step2 Step3 Step 3: Nucleophilic Substitution (React O-Ms with Ligand B-Nu) Step2->Step3 MsCl, then Ligand B Final Final Protected PROTAC Step3->Final Deprotect Step 4: Boc Deprotection (TFA/DCM) Final->Deprotect ActiveDrug Active PROTAC (Secondary Amine Exposed) Deprotect->ActiveDrug Solubility Enhanced

Caption: Step-wise synthesis of a PROTAC linker system using the core molecule, demonstrating the sequential functionalization of the amine and hydroxyl groups.

References

  • PubChem. (2025).[4] Compound Summary: tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

Sources

Foundational

Boc-AE-OH solubility in aqueous and organic solvents

Boc-AE-OH (Boc-AEEA-OH) Solubility Dynamics: A Comprehensive Guide for Peptide Synthesis and Bioconjugation As a Senior Application Scientist, I frequently encounter challenges where the physicochemical properties of lin...

Author: BenchChem Technical Support Team. Date: March 2026

Boc-AE-OH (Boc-AEEA-OH) Solubility Dynamics: A Comprehensive Guide for Peptide Synthesis and Bioconjugation

As a Senior Application Scientist, I frequently encounter challenges where the physicochemical properties of linkers dictate the success or failure of complex bioconjugation workflows. Boc-AE-OH (CAS: 108466-89-3), formally known as t-Boc-N-amido-PEG2-CH2COOH or Boc-8-amino-3,6-dioxaoctanoic acid, is a heterobifunctional crosslinker that serves as a cornerstone in modern peptide synthesis, PROTAC development, and targeted drug delivery[1].

Understanding the solubility profile of Boc-AE-OH is not merely about knowing which solvent to use; it requires a mechanistic understanding of how its structural domains interact with different solvent dielectric environments. This whitepaper deconstructs the solubility dynamics of Boc-AE-OH, providing field-proven, self-validating protocols to ensure high-fidelity coupling reactions.

Structural Causality of Amphiphilic Solubility

The solubility of Boc-AE-OH is uniquely amphiphilic, driven by three distinct structural domains that allow it to bridge the gap between organic solid-phase peptide synthesis (SPPS) and aqueous bioconjugation[2].

  • The Hydrophobic Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is highly lipophilic. It shields the primary amine and provides excellent solubility in low-dielectric halogenated solvents like dichloromethane (DCM)[3].

  • The Hydrophilic PEG2 Spacer: The diethylene glycol (PEG2) core disrupts crystalline lattice formation (making it a liquid or low-melting solid) and acts as a powerful hydrogen-bond acceptor. This spacer drastically increases solubility in aqueous media and polar aprotic solvents compared to pure aliphatic chains[2].

  • The Ionizable Carboxylic Acid: The terminal -COOH group (pKa ~3.5) allows for pH-dependent aqueous solubility. At physiological pH, it is fully deprotonated, maximizing hydration[3].

G Boc Boc Group (Hydrophobic) OrgSolv Organic Solvents (DCM, DMF, DMSO) Boc->OrgSolv Van der Waals PEG PEG2 Spacer (Hydrophilic) PEG->OrgSolv Flexibility AqSolv Aqueous Solvents (Water, Buffers) PEG->AqSolv H-Bonding COOH Carboxyl Group (Ionizable) COOH->AqSolv Deprotonation (pH > 4)

Structural drivers of Boc-AE-OH amphiphilic solubility.

Quantitative Solubility Matrix

To facilitate rapid experimental design, the following table synthesizes the solubility limits and behavioral characteristics of Boc-AE-OH across standard laboratory solvents.

SolventSolubility ClassQuantitative LimitMechanistic Causality & Application Context
DMSO Highly Soluble≥ 100 mg/mL (380 mM)[1]Excellent solvation of both PEG and Boc domains. Ideal for long-term stock solutions (-80°C)[1].
Water Very Soluble~33.8 mg/mL (128 mM)[4]H-bonding via PEG ether oxygens. Used in aqueous EDC/NHS coupling for protein modification[2].
DMF Highly Soluble> 100 mg/mLHigh dielectric constant solvates the PEG chain perfectly. Gold standard for SPPS coupling steps[5].
DCM Soluble> 50 mg/mLNon-polar environment stabilized by the Boc group. Used in liquid-liquid extractions and specific resin swellings[5].
Methanol Soluble> 50 mg/mLProtic solvent that stabilizes the carboxylic acid. Useful for TLC spotting and analytical dilutions.

Solvent Selection in Synthetic Workflows

Organic Solvent Behavior in SPPS

In Solid-Phase Peptide Synthesis (SPPS), the choice between N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) is critical. While Boc-AE-OH is soluble in both, DMF is the superior choice for activation and coupling . The causality is twofold: DMF disrupts inter-chain hydrogen bonding of the growing peptide on the resin, and it perfectly solvates the PEG2 spacer of Boc-AE-OH, ensuring the molecule remains in an extended conformation for optimal nucleophilic attack[5].

Aqueous Solubility & Buffer Interactions

For bioconjugation to native proteins, organic solvents must be minimized to prevent protein denaturation. The PEG2 spacer of Boc-AE-OH allows it to be dissolved directly in aqueous buffers (e.g., PBS or MES) up to ~33.8 mg/mL[4]. However, the pH must be carefully controlled. Activation with EDC/NHS requires a slightly acidic environment (pH 5.5 - 6.0) to prevent rapid hydrolysis of the O-acylisourea intermediate, while the subsequent amine reaction requires a slightly basic pH (7.2 - 8.0)[3].

Self-Validating Experimental Protocols

To ensure reproducibility, I have designed the following protocols as self-validating systems. Each includes a diagnostic step to confirm that the physical chemistry of the solution is behaving as expected.

Protocol A: Preparation of a 100 mM Stock Solution in DMSO

Causality: DMSO is highly hygroscopic. Water ingress will prematurely hydrolyze activated esters downstream. Proper handling ensures reagent integrity.

  • Equilibration: Remove the Boc-AE-OH vial from -20°C storage[2] and place it in a desiccator for 30 minutes to reach room temperature. Validation: The vial exterior must be completely dry before opening to prevent atmospheric moisture condensation.

  • Measurement: Weigh exactly 26.33 mg of Boc-AE-OH (MW: 263.29 g/mol ) into a sterile, moisture-free amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, water ≤50 ppm).

  • Agitation: Vortex for 30 seconds, followed by mild sonication for 1 minute.

  • System Validation: Visually inspect the solution against a dark background. It must be completely optically clear with no Tyndall effect (light scattering). Any cloudiness indicates water contamination or degraded reagent.

  • Storage: Aliquot into 100 µL volumes and store at -80°C for up to 6 months[1].

Protocol B: Solution-Phase Amide Coupling (DMF/DCM System)

Causality: Utilizing a mixed solvent system leverages DMF's activation efficiency and DCM's volatility for easier downstream workup.

  • Activation: Dissolve 1.0 eq of Boc-AE-OH and 1.1 eq of HATU in anhydrous DMF (maintaining a 0.2 M concentration).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Validation: The solution should immediately turn a pale yellow, confirming the formation of the active ester.

  • Conjugation: Add 1.0 eq of the target primary amine dissolved in a minimum volume of DCM[5]. Stir at room temperature for 2 hours.

  • Workup Validation: Quench with 1M aqueous K2CO3. Extract with DCM. The PEGylated product will partition into the organic layer due to the dominant lipophilicity of the Boc group in the presence of high-salt aqueous phases[5].

Workflow Step1 Solvation Dissolve in DMF/DMSO Step2 Activation Add HATU/DIPEA Step1->Step2 Step3 Coupling React with Primary Amine Step2->Step3 Step4 Deprotection TFA/DCM Treatment Step3->Step4

Standard SPPS coupling and deprotection workflow for Boc-AE-OH.

Conclusion

The utility of Boc-AE-OH lies in its engineered amphiphilicity. By balancing the hydrophobic Boc group with a hydrophilic PEG2 spacer, it provides unparalleled flexibility across both organic synthesis and aqueous bioconjugation workflows. By adhering to the solubility limits and self-validating protocols outlined above, researchers can eliminate common failure points such as incomplete solvation, reagent hydrolysis, or poor coupling kinetics.

References

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Utility of tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the architectural precision of linker molecules is paramount[1]. tert-Butyl (2-aminoethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the architectural precision of linker molecules is paramount[1]. tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (CAS: 364056-56-4) serves as a highly versatile, trifunctional aliphatic scaffold[2]. By masking the central secondary amine with a lipophilic tert-butyloxycarbonyl (Boc) group, this molecule presents an orthogonal reactivity profile: a highly nucleophilic primary amine and a moderately nucleophilic primary alcohol.

As a Senior Application Scientist, I have structured this guide to move beyond standard Material Safety Data Sheet (MSDS) boilerplate. This whitepaper deconstructs the structural causality behind the compound's physicochemical properties, translates its GHS hazard classifications into mechanistic toxicology, and provides field-proven, self-validating experimental workflows for its integration into complex drug discovery pipelines[3][4].

Physicochemical Architecture & Structural Causality

Understanding the physical behavior of this compound requires analyzing its molecular topology. The molecule (C9H20N2O3) is amphiphilic[2]. The terminal amine and alcohol groups engage in extensive intermolecular hydrogen bonding, which significantly elevates its boiling point and renders it a highly viscous liquid or low-melting solid at room temperature. Conversely, the bulky, non-polar Boc group introduces steric hindrance that prevents central nitrogen alkylation while increasing the compound's solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Relevance
CAS Number 364056-56-4[2]Unique molecular identifier for procurement and safety tracking.
Molecular Formula C9H20N2O3[2]Dictates the exact mass for LC-MS validation workflows.
Molecular Weight 204.27 g/mol [2]Critical for precise stoichiometric calculations in micro-scale coupling.
Density 1.080 ± 0.06 g/cm³ (Pred.)[2]Viscous nature requires positive-displacement pipetting for accuracy.
Boiling Point 311.5 ± 35.0 °C (Pred.)[2]High boiling point necessitates high-vacuum removal if used in excess.
Canonical SMILES CC(C)(C)OC(=O)N(CCN)CCO[3]Defines the connectivity: N-Boc protected diethanolamine derivative.

Mechanistic Toxicology & Hazard Mitigation (The "MSDS" Core)

Standard safety data sheets list hazards without explaining the underlying chemical drivers. The hazard profile of tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate is primarily dictated by the unshielded primary amine[5].

Table 2: GHS Hazard Classifications & Causal Mechanisms
GHS CodeHazard StatementMechanistic Toxicology & Causality
H302 Harmful if swallowed[5]The amphiphilic nature (lipophilic Boc + hydrophilic termini) enhances rapid gastrointestinal absorption and systemic distribution.
H315 Causes skin irritation[5]The primary amine acts as a Lewis base, disrupting the acidic mantle of the stratum corneum and inducing localized lipid saponification.
H319 Causes serious eye irritation[5]Amine nucleophilicity rapidly degrades corneal epithelial cells; the high viscosity prolongs tissue contact time if not flushed immediately.
H335 May cause respiratory irritation[5]Aerosolized micro-droplets interact with the mucosal lining of the respiratory tract, causing localized pH spikes and inflammatory responses.
Self-Validating Safety Systems

To ensure absolute safety, laboratory personnel must implement a Self-Validating Exposure Control System :

  • Handling: Always manipulate the neat oil within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to negate H335 inhalation risks[5].

  • PPE Validation: Wear double-layered nitrile gloves. The lipophilic Boc group can act as a permeation enhancer; if a spill occurs on the glove, the outer layer must be immediately discarded.

  • Spill Neutralization: Do not merely wipe spills. Neutralize with a 5% citric acid solution. Validation: The cessation of the distinct "fishy" amine odor confirms complete protonation and neutralization of the free base into a water-soluble, non-volatile ammonium salt.

G Hazard Hazard: Primary Amine Basicity & Nucleophilicity Skin Skin/Eye Contact (H315, H319) Hazard->Skin Inhale Inhalation/Ingestion (H335, H302) Hazard->Inhale Mitigate1 Flush with Water (15 min) Neutralize with Citric Acid Skin->Mitigate1 Immediate Action Mitigate2 Fume Hood Handling Double Nitrile Gloves Inhale->Mitigate2 Preventative Safe Self-Validating Safety: Zero-Exposure Confirmed Mitigate1->Safe Mitigate2->Safe

Figure 1: Hazard exposure routes and self-validating mitigation logic.

Synthetic Utility & Experimental Workflows

In PROTAC and ADC development, this compound is utilized to bridge a target-binding ligand with an E3 ligase recruiter or a cytotoxic payload[1][4]. The following protocols demonstrate how to exploit the molecule's orthogonal reactivity.

Protocol 1: Orthogonal Amide Coupling (Selective N-Acylation)

Objective: Couple a carboxylic acid payload exclusively to the primary amine, leaving the primary alcohol intact. Causality: The primary aliphatic amine is significantly more nucleophilic than the primary alcohol. By using a stoichiometric amount of HATU and a non-nucleophilic base (DIPEA) at 0 °C, we kinetically favor amide bond formation over esterification.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0 °C for 15 minutes to form the active OAt ester.

  • Coupling: Dropwise add tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (1.05 eq) dissolved in DMF.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation System:

    • In-Process: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Stain with Ninhydrin. The disappearance of the primary amine (which stains a deep purple/pink) validates complete conversion.

    • Post-Process: Perform LC-MS analysis. The presence of the exact

      
       peak of the amide product—without a 
      
      
      
      double-addition peak—validates that the alcohol remained unreacted.
Protocol 2: Acidic Boc Deprotection (Unlocking the Scaffold)

Objective: Remove the Boc group to expose the central secondary amine for subsequent linker elongation. Causality: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide, driving the reaction to completion entropically.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified amide intermediate from Protocol 1 in anhydrous DCM (0.1 M).

  • Cleavage: Cool to 0 °C and add TFA dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Propagation: Stir at room temperature for 1-2 hours.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Self-Validation System:

    • In-Process: Monitor gas evolution (CO₂ bubbles). The cessation of bubbling is a macroscopic indicator of reaction completion.

    • Post-Process: Conduct

      
      H-NMR analysis. The complete disappearance of the 9H singlet at ~1.4 ppm (the tert-butyl protons) validates successful unmasking. LC-MS will also show a strict 
      
      
      
      mass shift.

G Start tert-Butyl (2-aminoethyl) (2-hydroxyethyl)carbamate (CAS: 364056-56-4) Amide Amide Coupling (HATU, DIPEA, R-COOH) Start->Amide Selective NH2 reaction Intermediate N-Acylated Intermediate (Free -OH, Boc-protected -NH-) Amide->Intermediate LC-MS Validation Deprotect Boc Deprotection (TFA / DCM) Intermediate->Deprotect Acidic Cleavage Final Secondary Amine Unlocked (Ready for PROTAC/ADC Linkage) Deprotect->Final Mass Shift (-100 Da)

Figure 2: Orthogonal functionalization pathway of the trifunctional linker.

References

  • ChemBK. tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate - Properties and Data. Available at:[Link]

  • Google Patents (US20250057960A1).Oligosaccharide complexes and uses (Linker Integration).

Sources

Foundational

Strategic Implementation of Boc-AE-OH and PEG-Based Linkers in Targeted Protein Degradation and Bioconjugation: A Comprehensive Technical Guide

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the structural bridge connecting functional domains is as critical as the pharmacophores themselves. Boc-AE-OH , formally known as 2-(2-Boc-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the structural bridge connecting functional domains is as critical as the pharmacophores themselves. Boc-AE-OH , formally known as 2-(2-Boc-aminoethoxy)ethanol (CAS: 139115-91-6)[1], and its related short-chain PEG derivatives (such as N-Boc-aminoethanol, CAS: 26690-80-2)[2], represent a foundational class of heterobifunctional linkers.

This whitepaper provides an in-depth analysis of their chemical properties, mechanistic advantages, and step-by-step implementation. By examining the causality behind their structural design, this guide equips drug development professionals with the protocols necessary to synthesize Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and HaloTag bioconjugates with high fidelity and yield[3][4].

Physicochemical Profiling and Mechanistic Advantages

The architectural brilliance of Boc-AE-OH lies in its tripartite structure: a hydrophilic polyethylene glycol (PEG) core, an amine-protecting tert-butyloxycarbonyl (Boc) group, and a terminal hydroxyl group[1].

Causality in Structural Design
  • Orthogonal Protection Strategy: The Boc group is highly stable under basic and nucleophilic conditions but undergoes rapid, clean cleavage under acidic conditions (e.g., using Trifluoroacetic acid, TFA)[1][5]. This orthogonality is non-negotiable for the step-wise conjugation of complex heterobifunctional molecules, preventing unwanted polymerization or side reactions during amide coupling[6].

  • Solubility and Flexibility Modulation: The ethoxy units within the PEG core significantly enhance the aqueous solubility of the final conjugate. This is a critical factor because many E3 ligase ligands (e.g., pomalidomide) and target warheads (e.g., JQ1) are inherently hydrophobic[5][7]. Furthermore, the flexibility of the ethoxy chains promotes diverse interactions with polymeric systems and biological targets without rigid steric hindrance[8].

Quantitative Data Summary

Table 1: Physicochemical Properties of Short-Chain Boc-Protected PEG Linkers

PropertyBoc-NH-PEG1-OHBoc-NH-PEG2-OH (Boc-AE-OH)
CAS Number 26690-80-2[9]139115-91-6[10]
Chemical Name N-(tert-Butoxycarbonyl)ethanolamine2-(2-Boc-aminoethoxy)ethanol
Molecular Formula C₇H₁₅NO₃[2]C₉H₁₉NO₄[4]
Molecular Weight 161.20 g/mol [2]205.25 g/mol [4]
Structural Role Rigid, ultra-short spacerFlexible, short spacer (PROTAC Linker 11)[4]
Primary Applications Basic bioconjugationHaloTag ligands, MEK1/2 inhibitors, PROTACs[3][10]

Application 1: Targeted Protein Degradation (PROTACs)

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs)[9]. They consist of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker. Boc-AE-OH (often cataloged as PROTAC Linker 11) is frequently utilized to bridge these two domains[4][10].

Causality of Linker Selection: The length and composition of the linker directly dictate the distance and orientation between the target protein and the E3 ligase. A PEG2 linker derived from Boc-AE-OH provides a compact yet flexible spacer. This specific length is ideal for targets where a tight ternary complex (POI-PROTAC-Ligase) is required to facilitate efficient polyubiquitination while preventing the "hook effect" or steric clashing between the two massive protein bodies[7].

PROTAC_Mechanism POI Protein of Interest (Target) Warhead Target Ligand POI->Warhead Proteasome 26S Proteasome (Degradation) POI->Proteasome Degraded by Linker PEG Linker (Derived from Boc-AE-OH) Warhead->Linker Covalent Bond E3Ligand E3 Ligase Ligand Linker->E3Ligand Covalent Bond E3 E3 Ubiquitin Ligase E3Ligand->E3 Ub Polyubiquitination E3->Ub Recruits Ub->POI Tags for degradation

Fig 1: PROTAC ternary complex formation and ubiquitin-proteasome degradation pathway.

Application 2: Bioconjugation and HaloTag Ligands

Beyond protein degradation, 2-(2-Boc-aminoethoxy)ethanol is a critical reactant in the synthesis of RGD-conjugated MEK1/2 kinase inhibitors designed for integrin-targeted cancer therapy[3]. Furthermore, it serves as a highly efficient molecular spacer in the synthesis of biotinylated HaloLigands. In this context, the linker enables the preparation of quantum dot adducts for HaloTag protein-mediated specific labeling of live cells, where the PEG chain prevents the bulky quantum dot from interfering with the HaloTag binding kinetics[3].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the step-wise synthesis of a PROTAC utilizing a Boc-protected PEG linker. These methods incorporate built-in validation steps to confirm reaction success at each stage.

Protocol A: Amide Coupling (Conjugation of E3 Ligand to Boc-AE-OH)

Objective: Form a stable amide bond between the carboxylic acid of an E3 ligand and the hydroxyl/amine-converted terminus of the linker.

  • Activation: In a microcentrifuge tube, dissolve the carboxylic acid-containing E3 ligase ligand in anhydrous Dimethylformamide (DMF)[6]. Add N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.1 to 2.0 molar equivalents) and N-Hydroxysuccinimide (NHS) (1.1 to 2.0 equivalents)[5][6].

  • Incubation: Stir at room temperature for 2-4 hours to form the NHS ester-activated ligand[6]. Causality: NHS esterification prevents the carboxylic acid from undergoing unwanted side reactions and highly activates it for nucleophilic attack.

  • Conjugation: Add the Boc-AE-OH linker (modified to present a primary amine if coupling to the acid) and N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to maintain a basic environment (pH ~7.5)[5][6]. Stir overnight.

  • Validation: Monitor the reaction by LC-MS. Purify the resulting Boc-PEG-ligand conjugate via preparative HPLC[6].

Protocol B: Acidic Boc Deprotection

Objective: Remove the Boc protecting group to expose the primary amine for the final conjugation step.

  • Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5].

  • Cleavage: Stir the mixture at room temperature for 1-2 hours. Causality: The strong acid protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, exposing the free amine.

  • Self-Validation (Critical Step): Monitor the reaction progress by mass spectrometry. You must observe a precise mass decrease of 100.12 g/mol , which confirms the complete removal of the Boc group[5].

  • Purification: Evaporate the TFA/DCM under a stream of nitrogen. Precipitate the deprotected product by adding cold diethyl ether. Centrifuge to pellet the product and wash with cold ether two more times to remove residual TFA[5].

Synthetic_Workflow Step1 1. Activation (E3 Ligand + EDC/NHS) Step2 2. Conjugation (Add Boc-AE-OH Linker) Step1->Step2 Step3 3. Purification (LC-MS / Prep-HPLC) Step2->Step3 Step4 4. Boc Deprotection (TFA / DCM) Step3->Step4 Step5 5. Final Conjugation (Add Target Warhead) Step4->Step5

Fig 2: Step-by-step synthetic workflow for PROTAC assembly using a Boc-protected linker.

References

  • Source: scbt.
  • CAS 26690-80-2: N-(tert-Butoxycarbonyl)
  • CAS 139115-91-6: 2-(2-BOC-AMINOETHOXY)
  • 2-[2-[(Tert-Butoxycarbonyl)Amino]Ethoxy]Ethanol 98.0%(GC)
  • Source: chemsrc.
  • Source: benchchem.
  • Source: benchchem.
  • 2-(2-Boc-aminoethoxy)
  • Source: researchgate.

Sources

Exploratory

Structural Analysis and Synthetic Utility of tert-Butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate

Executive Summary In modern drug discovery and macromolecular engineering, the design of sophisticated linkers is paramount. tert-Butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate (CAS: 364056-56-4) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and macromolecular engineering, the design of sophisticated linkers is paramount. tert-Butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate (CAS: 364056-56-4) is a highly versatile, trifunctional aliphatic building block. Featuring a primary amine, a primary alcohol, and a selectively protected secondary amine, this molecule serves as a critical structural hub. It is heavily utilized in the synthesis of complex architectures, including Proteolysis Targeting Chimera (PROTAC) linkers, dendrimers, and ionizable lipidoids for mRNA-lipid nanoparticle (LNP) delivery systems[1].

This technical guide provides an in-depth analysis of its physicochemical properties, expected analytical signatures, and field-proven methodologies for its orthogonal functionalization.

Molecular Architecture and Physicochemical Profiling

The strategic placement of the tert-butoxycarbonyl (Boc) group on the central nitrogen prevents unwanted intramolecular cyclization (such as morpholine or piperazine formation) during high-energy coupling reactions. This structural constraint forces the molecule into an extended conformation, making the terminal primary amine and primary alcohol highly accessible for orthogonal derivatization[2].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate[2]
CAS Registry Number 364056-56-4
Molecular Formula C₉H₂₀N₂O₃[3]
Molecular Weight 204.27 g/mol
Physical State Viscous liquid to semi-solid (requires 2-8 °C storage)[4]
Predicted Boiling Point 311.5 ± 35.0 °C[3]
Predicted Density 1.080 ± 0.06 g/cm³[3]

Analytical Characterization Protocols

Validating the structural integrity of this building block prior to complex synthesis is critical. Below are the expected quantitative analytical signatures and the causality behind their appearance.

Table 2: Expected Analytical Signatures

Analytical MethodKey Signatures / Quantitative DataStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 1.45 (s, 9H)tert-Butyl protons (Boc group)
δ 2.80 (t, J = 6.0 Hz, 2H)-CH₂-NH₂ (Primary amine adjacent methylene)
δ 3.30 - 3.45 (m, 4H)-CH₂-N(Boc)-CH₂- (Internal methylenes)
δ 3.70 (t, J = 5.5 Hz, 2H)-CH₂-OH (Primary alcohol adjacent methylene)
ESI-MS (Positive Ion) m/z 205.1 [M+H]⁺, 227.1 [M+Na]⁺Intact molecular ion
m/z 105.1 [M+H - 100]⁺Diagnostic loss of Boc (isobutylene + CO₂)
FT-IR (ATR) 3350 cm⁻¹, 1685 cm⁻¹, 1160 cm⁻¹O-H/N-H stretch, Carbamate C=O, C-O stretch

Expertise & Experience Note: Due to the partial double-bond character of the carbamate C-N bond, this molecule exhibits rotameric states at ambient temperature. This phenomenon manifests in ¹H NMR spectra as peak broadening or signal duplication for the internal methylene protons. To ensure structural homogeneity and avoid misinterpreting rotamers as impurities, researchers must perform variable-temperature (VT) NMR (e.g., at 60 °C in DMSO-d₆) to coalesce these signals into sharp multiplets[2].

Synthetic Utility in Advanced Modalities

The true value of this molecule lies in its capacity for orthogonal functionalization . The primary amine can be selectively acylated or alkylated, the primary alcohol can be converted into a leaving group or etherified, and the central Boc group can be subsequently removed to allow for a third point of conjugation.

G cluster_0 Orthogonal Functionalization A tert-Butyl N-(2-aminoethyl)- N-(2-hydroxyethyl)carbamate (Trifunctional Hub) B Amine Modification (e.g., EDC/HOBt Coupling) A->B  Acylation/Alkylation C Alcohol Modification (e.g., Mesylation / Mitsunobu) A->C  O-Derivatization D Boc Deprotection (TFA in DCM or 4M HCl in Dioxane) B->D C->D E Secondary Amine Unmasking & Final Conjugation D->E  -CO2, -Isobutylene F Advanced Modalities (PROTAC Linkers, LNP Lipidoids) E->F  Target Integration

Figure 1: Orthogonal functionalization workflow of the tert-Butyl carbamate hub.

Experimental Methodologies: Orthogonal Functionalization

Protocol A: Chemoselective N-Acylation of the Primary Amine

Objective: Couple a carboxylic acid to the primary amine while leaving the primary alcohol entirely intact. Causality & Design: The aliphatic primary amine is significantly more nucleophilic than the primary alcohol. By utilizing a mild coupling reagent system (EDC·HCl/HOBt) and strictly stoichiometric amounts of the acylating agent at low temperatures, O-acylation is kinetically suppressed.

  • Preparation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 equiv) and Hydroxybenzotriazole (HOBt, 1.1 equiv). Stir at 0 °C for 15 minutes. Causality: HOBt forms a stable, highly reactive intermediate (an active ester) that selectively targets amines over alcohols, preventing unwanted side reactions.

  • Coupling: Add tert-Butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate (1.05 equiv) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) to maintain a basic environment.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The primary amine starting material will stain intensely with ninhydrin (deep purple). The reaction is self-validating when this baseline spot completely disappears, indicating full amine consumption.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Boc Deprotection and Secondary Amine Unmasking

Objective: Remove the tert-butoxycarbonyl (Boc) protecting group to reveal the central secondary amine for further branching. Causality & Design: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) provides the exact pKa required to protonate the carbamate oxygen, triggering the elimination of isobutylene and decarboxylation without cleaving standard amide or ether bonds formed in previous steps.

  • Preparation: Dissolve the N-acylated intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cleavage: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM. Causality: Cooling prevents exothermic degradation and suppresses potential side reactions with the newly formed tert-butyl carbocations.

  • Propagation: Stir at room temperature for 2 hours.

  • Validation Checkpoint: Analyze via ESI-MS. The system validates successful deprotection through the complete disappearance of the[M+H]⁺ peak of the starting material and the emergence of the [M+H - 100]⁺ mass, corresponding to the unmasked secondary amine.

  • Workup: Concentrate the mixture under a stream of nitrogen. To remove residual TFA, co-evaporate with toluene (3x).

  • Neutralization: The product is obtained as a TFA salt. Neutralize by passing through a basic ion-exchange resin or by adding an excess of DIPEA in the subsequent conjugation step.

References

  • Title: Tert-butyl n-(2-aminoethyl)carbamate | Sigma-Aldrich Source: sigmaaldrich.com URL: Link

  • Title: TERT-BUTYL 2-AMINOETHYL2-HYDROXYETHYLCARBAMATE - Fluorochem Source: fluorochem.co.uk URL: 2

  • Title: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate - ChemBK Source: chembk.com URL: 3

  • Title: 364056-56-4 | tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate - BLDpharm Source: bldpharm.com URL: 4

  • Title: tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate - CAS号364056-56-4 - 摩熵化学 Source: molaid.com URL: 1

Sources

Foundational

CAS number 364056-56-4 chemical information.

The following is an in-depth technical guide for CAS 364056-56-4 , a critical bifunctional linker used in advanced medicinal chemistry, particularly for PROTAC® (Proteolysis Targeting Chimera) development and Lipid Nanop...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for CAS 364056-56-4 , a critical bifunctional linker used in advanced medicinal chemistry, particularly for PROTAC® (Proteolysis Targeting Chimera) development and Lipid Nanoparticle (LNP) engineering.

tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate: A Bifunctional Linker for Targeted Degradation and Delivery Systems[1][2]

PART 1: EXECUTIVE TECHNICAL SUMMARY

CAS Number: 364056-56-4 Chemical Name: tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate Synonyms: N-Boc-N-(2-hydroxyethyl)ethylenediamine; 2-(N-Boc-2-hydroxyethylamino)ethylamine.[1] Molecular Formula: C


H

N

O

Molecular Weight: 204.27 g/mol [1][2][3][4][5]

Core Identity: CAS 364056-56-4 is a heterobifunctional linker featuring a secondary amine protected by a tert-butoxycarbonyl (Boc) group, flanked by two reactive "arms": a primary amine (


) and a primary alcohol (

).[1] This specific geometry allows for the orthogonal attachment of two distinct functional moieties—typically an E3 ligase ligand and a protein of interest (POI) ligand in PROTACs, or a lipid tail and a cationic headgroup in LNP synthesis.

Primary Applications:

  • PROTAC Linkerology: Provides a flexible, hydrophilic spacer with defined length (approx. 6–9 Å) to bridge E3 ligases (e.g., VHL, CRBN) and target proteins.

  • LNP Ionizable Lipids: Acts as a scaffold for synthesizing ionizable amino-lipids used in mRNA delivery, facilitating endosomal escape via the proton sponge effect.

  • Bioconjugation: Enables the synthesis of antibody-drug conjugates (ADCs) by linking cytotoxic payloads to targeting antibodies.[1]

PART 2: CHEMICAL ARCHITECTURE & MECHANISM (Linkerology)
2.1 Structural Logic & Reactivity

The utility of CAS 364056-56-4 stems from its orthogonal reactivity .[1] The molecule presents three distinct chemical handles:[1][6][7]

  • Primary Amine (Nucleophilic): The most reactive site, ready for amide coupling (with NHS esters) or reductive amination.

  • Primary Alcohol (Nucleophilic/Electrophilic): Can be activated (e.g., Tosylation, Mesylation) or used in Mitsunobu reactions to attach a second ligand.

  • Boc-Protected Amine (Modulatory): The central nitrogen remains inert during the initial coupling steps.[1] Upon acidic deprotection (TFA/HCl), it reveals a secondary amine that can modulate solubility or pKa (crucial for ionizable lipids).

2.2 Mechanism in PROTAC Design

In PROTAC synthesis, the linker is not merely a passive connector; it dictates the ternary complex stability (POI-Linker-E3).[1]

  • Exit Vector Compatibility: The ethyl spacers allow the ligands to exit their binding pockets without steric clash.

  • Solubility: The carbamate and potential secondary amine (post-deprotection) improve the physicochemical properties of the final chimera, reducing lipophilicity compared to all-carbon alkyl chains.[1]

Visualization of Chemical Logic:

LinkerLogic Linker CAS 364056-56-4 (Bifunctional Scaffold) Amine Primary Amine (-NH2) Linker->Amine Arm 1 Alcohol Primary Alcohol (-OH) Linker->Alcohol Arm 2 Boc Boc-Group (Protecting Group) Linker->Boc Central Core PROTAC PROTAC Synthesis Amine->PROTAC Ligand A Attachment (Amide Bond) LNP LNP Lipid Synthesis Amine->LNP Headgroup Formation Alcohol->PROTAC Ligand B Attachment (Ether/Ester Bond) Alcohol->LNP Lipid Tail Attachment Boc->LNP pKa Modulation (Post-Deprotection)

Figure 1: Functional architecture of CAS 364056-56-4 demonstrating its dual-arm utility in PROTAC and LNP synthesis.[1]

PART 3: EXPERIMENTAL PROTOCOLS
3.1 Protocol A: Selective Amine Coupling (Ligand Attachment)

Objective: Attach a carboxylic acid-containing ligand (e.g., a VHL ligand derivative) to the primary amine of CAS 364056-56-4 without affecting the alcohol or Boc group.[1]

Reagents:

  • Ligand-COOH (1.0 equiv)[1]

  • CAS 364056-56-4 (1.1 equiv)[1]

  • HATU (1.2 equiv) or EDC/HOBt[1]

  • DIPEA (3.0 equiv)[1][8]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve Ligand-COOH in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester.

    • Scientific Rationale: Pre-activation ensures efficient amide bond formation and minimizes racemization of chiral ligands.

  • Coupling: Add CAS 364056-56-4 (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass: Ligand + 204.27 - 18).[1]

    • Note: The primary alcohol is a poor nucleophile compared to the primary amine and will not compete under these conditions.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

3.2 Protocol B: Alcohol Functionalization via Mitsunobu Reaction

Objective: Attach a phenol-containing ligand (e.g., a Thalidomide derivative) to the hydroxyl group of the linker.[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Phenol-Ligand (1.2 equiv)[1]

  • Triphenylphosphine (PPh

    
    , 1.5 equiv)
    
  • DIAD or DEAD (1.5 equiv)[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve the Intermediate (containing the free -OH) and the Phenol-Ligand in anhydrous THF under nitrogen atmosphere.

  • Addition: Add PPh

    
     and stir until dissolved. Cool the solution to 0°C.
    
  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

    • Critical Control: Maintain low temperature to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow to warm to RT and stir overnight (12–16 hours).

  • Validation: Monitor by LC-MS. The alcohol is converted to an ether linkage.

  • Purification: Concentrate and purify via preparative HPLC.

3.3 Protocol C: Global Deprotection (Boc Removal)

Objective: Remove the central Boc group to liberate the secondary amine (if required for solubility or further functionalization).

Reagents:

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • Solvent: DCM (if using TFA)[1]

Step-by-Step Workflow:

  • Dissolve the PROTAC/Conjugate in DCM (0.05 M).

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1–2 hours.

  • Quenching: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Trustworthiness Check:[1] Residual TFA can be cytotoxic in biological assays. Ensure complete removal or neutralize with bicarbonate wash if stability permits.

PART 4: DATA SPECIFICATIONS & SAFETY
4.1 Physicochemical Properties Table[1]
PropertyValueRelevance
Physical State Viscous Oil or Low-melting SolidHandling requires weighing by difference or gentle warming.[1]
Solubility DMSO, DMF, Methanol, DCMCompatible with standard organic synthesis workflows.
pKa (Amine) ~10.5 (Primary), ~9.5 (Secondary)Determines protonation state in LNP formulations.
Stability Hygroscopic; Store at -20°CAmine can absorb CO

from air; Alcohol can oxidize.[1]
Reactive Hazards Irritant (Skin/Eye)Use standard PPE (gloves, goggles, fume hood).
4.2 Synthesis Workflow Diagram

SynthesisFlow Start Start: CAS 364056-56-4 (Boc-Linker) Step1 Step 1: Amine Coupling (Reacts -NH2 with Ligand A-COOH) Start->Step1 HATU, DIPEA Inter1 Intermediate 1 (Amide formed, -OH free) Step1->Inter1 Step2 Step 2: Mitsunobu Reaction (Reacts -OH with Ligand B-Phenol) Inter1->Step2 PPh3, DIAD Inter2 Intermediate 2 (PROTAC Precursor, Boc-protected) Step2->Inter2 Step3 Step 3: Boc Deprotection (TFA/DCM) Inter2->Step3 Acidic Cleavage Final Final PROTAC/Conjugate (Active Degrader) Step3->Final

Figure 2: Sequential synthetic pathway for utilizing CAS 364056-56-4 in PROTAC generation.

PART 5: REFERENCES
  • PubChem Compound Summary. (n.d.). tert-butyl N-(2-aminoethyl)-N-(2-hydroxyethyl)carbamate.[1][9] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Google Patents. (2024). Oligosaccharide complexes and uses. Patent Application US20250057960A1. (Cites use of CAS 364056-56-4 as a linker for cationic oligosaccharides).[1] Retrieved from

  • Molaid Chemical Database. (2023). tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate Properties and Synthesis. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR) for Boc-AE-OH

An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-AE-OH Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for N-(tert-Butoxycarbonyl)-2-aminoethanol (Boc-AE-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-AE-OH

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(tert-Butoxycarbonyl)-2-aminoethanol (Boc-AE-OH), a crucial bifunctional building block in synthetic organic chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Boc-AE-OH. The guide emphasizes the causality behind spectroscopic features and outlines robust experimental protocols to ensure data integrity, thereby providing a self-validating framework for the structural elucidation of this compound.

Introduction: The Role and Structure of Boc-AE-OH

N-(tert-Butoxycarbonyl)-2-aminoethanol, commonly referred to as Boc-AE-OH or Boc-ethanolamine, is an amine-protected, difunctional reagent widely employed in the synthesis of complex organic molecules, including phosphatidyl ethanolamines and ornithine derivatives.[1] Its structure incorporates a hydroxyl group for further functionalization and a tert-butoxycarbonyl (Boc) protecting group on the amine, which allows for selective reaction at the alcohol moiety. The Boc group is renowned for its stability in basic and nucleophilic conditions and its straightforward removal under anhydrous acidic conditions.[2]

The unambiguous characterization of Boc-AE-OH is paramount to ensure its purity and confirm its structural integrity before use in multi-step syntheses. While techniques like Mass Spectrometry confirm molecular weight, IR and NMR spectroscopy provide unparalleled detail about the functional groups and the precise chemical environment of each atom within the molecule.[3] This guide serves as an authoritative reference for the interpretation of this essential data.

IUPAC Name: tert-butyl N-(2-hydroxyethyl)carbamate[4][5] Molecular Formula: C₇H₁₅NO₃[4] Molecular Weight: 161.20 g/mol [4]

Chemical Structure:

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of covalent bonds within a molecule.[6] When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This absorption pattern serves as a unique "fingerprint" of the molecule's functional groups.[7]

Causality of Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For Boc-AE-OH, which is a viscous liquid, the Attenuated Total Reflectance (ATR) method is ideal.[8][9] ATR requires minimal sample preparation and provides excellent data by passing an IR beam through a crystal in direct contact with the sample. This avoids the potential for interference from solvent peaks and complications with sample thickness that can occur with traditional transmission methods using salt plates (NaCl or KBr).

Interpretation of the Boc-AE-OH IR Spectrum

The IR spectrum of Boc-AE-OH is distinguished by several key absorption bands that confirm the presence of its primary functional groups: the alcohol, the carbamate, and the alkyl chains.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Peak Description Rationale and Insights
AlcoholO-H Stretch3550 - 3200Strong, BroadThe broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of adjacent molecules.[10][11] Its presence is a primary indicator of the free alcohol.
CarbamateN-H Stretch3450 - 3250Medium, SharpThis peak corresponds to the stretching of the N-H bond within the carbamate linkage. It is typically sharper than the O-H stretch.
Alkyl GroupsC-H Stretch3000 - 2850Strong, SharpThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl chain and the tert-butyl group.
Carbamate (Boc)C=O Stretch1715 - 1680Strong, SharpThis is one of the most prominent peaks in the spectrum.[11] Its high intensity is due to the large change in dipole moment during the stretching vibration of the carbonyl bond. Its position confirms the carbamate functional group.
CarbamateN-H Bend1540 - 1510MediumThis bending vibration (scissoring) is characteristic of secondary amides and carbamates and further confirms the -NH-C=O linkage.
Alcohol / CarbamateC-O Stretch1260 - 1000Strong, SharpThe spectrum will show strong absorptions in this region corresponding to the C-O single bond stretching of both the primary alcohol and the ester-like carbamate group.[10]
Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the final sample spectrum.

  • Sample Application: Place a single drop of Boc-AE-OH viscous liquid directly onto the center of the ATR crystal.[8]

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The combination of these two techniques allows for a complete and unambiguous structural elucidation.[3]

Causality of Experimental Choices: Solvent Selection

The choice of a deuterated solvent is mandatory to prevent overwhelming signals from the solvent's own protons in the ¹H NMR spectrum.[3] For Boc-AE-OH, both deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are suitable.

  • CDCl₃: A common, less polar choice. The acidic proton signals (O-H and N-H) may be broad and their positions can be concentration-dependent.

  • DMSO-d₆: A polar, aprotic solvent that is excellent for observing exchangeable protons (O-H, N-H) as they often form hydrogen bonds with the solvent, resulting in sharper, more distinct peaks.

This guide will present expected shifts for CDCl₃, as it is a widely used standard.

¹H NMR Spectrum of Boc-AE-OH

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The structure (CH₃)₃C-O-C(=O)-NH(b)-CH₂(c)-CH₂(d)-OH(e) contains five unique proton signals.

Proton Assignment Label Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Insights
tert-butyla~1.45Singlet (s)9HThese nine protons are chemically equivalent and have no adjacent protons, resulting in a large singlet. This is a signature signal for the Boc group.[12]
Amineb~5.0 - 5.5Broad Singlet (br s)1HThis proton is on a nitrogen atom, and its signal is often broad due to quadrupole coupling and chemical exchange. Its chemical shift is variable.
Methylene (N-CH₂)c~3.30Quartet (q) or Triplet of Triplets (tt)2HThese protons are adjacent to the -NH (1H) and the -CH₂OH (2H) groups. They are deshielded by the electronegative nitrogen. Splitting by both neighbors is expected.
Methylene (CH₂-O)d~3.65Triplet (t)2HThese protons are adjacent to the -CH₂NH- group (2H) and are strongly deshielded by the highly electronegative oxygen atom, shifting them further downfield.
HydroxyleVariableBroad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[13]
¹³C NMR Spectrum of Boc-AE-OH

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Boc-AE-OH has five distinct carbon signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Insights
tert-butyl Methyls (C H₃)~28.5These three methyl carbons are equivalent and appear in the typical upfield alkyl region. This is a characteristic signal for the Boc group.[12]
Methylene (N-C H₂)~43.5This carbon is attached to the nitrogen atom, which shifts it downfield from a standard alkane carbon.
Methylene (C H₂-O)~62.0Attached to the highly electronegative oxygen, this carbon is significantly deshielded and shifted further downfield.
tert-butyl Quaternary (C (CH₃)₃)~79.5The quaternary carbon of the Boc group is attached to an oxygen atom, causing a substantial downfield shift.[12]
Carbonyl (C =O)~156.5The carbonyl carbon of the carbamate appears in the characteristic downfield region for esters and amides, confirming the presence of the Boc protecting group.[14]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of Boc-AE-OH and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 300 MHz or higher field spectrometer.

    • Acquire 8-16 scans to ensure a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program.

    • A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to 0-220 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Data Synthesis and Workflow Visualization

The congruence between IR and NMR data provides a self-validating system for structural confirmation. The C=O stretch in the IR at ~1700 cm⁻¹ is corroborated by the ¹³C NMR signal at ~156.5 ppm. The O-H stretch in the IR is confirmed by the exchangeable proton signal in the ¹H NMR and the deshielded -CH₂-OH carbon at ~62.0 ppm in the ¹³C NMR.

Summary of Spectroscopic Data
Technique Feature Characteristic Value/Range
IR O-H Stretch3550 - 3200 cm⁻¹ (broad)
C=O Stretch1715 - 1680 cm⁻¹ (strong, sharp)
N-H Stretch3450 - 3250 cm⁻¹ (medium)
¹H NMR -C(CH ₃)₃~1.45 ppm (s, 9H)
-NH -~5.0 - 5.5 ppm (br s, 1H)
-NH-CH ₂-~3.30 ppm (q, 2H)
-CH ₂-OH~3.65 ppm (t, 2H)
¹³C NMR -C (CH₃)₃~79.5 ppm
-C =O~156.5 ppm
-CH₂-O H~62.0 ppm
-NH-C H₂-~43.5 ppm
-C(C H₃)₃~28.5 ppm
Workflow for Spectroscopic Analysis of Boc-AE-OH

The following diagram outlines the logical flow for the comprehensive characterization of Boc-AE-OH.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Final Confirmation P1 Obtain Boc-AE-OH Sample (>95% Purity) P2 Prepare Neat Sample for IR (ATR) P1->P2 P3 Dissolve in Deuterated Solvent (e.g., CDCl3) for NMR P1->P3 A1 Acquire IR Spectrum (4000-400 cm-1) P2->A1 A2 Acquire 1D ¹H NMR Spectrum P3->A2 D1 Identify Key IR Bands (O-H, N-H, C=O) A1->D1 A3 Acquire 1D ¹³C NMR Spectrum A2->A3 D2 Assign ¹H Signals (Shift, Integration, Multiplicity) A2->D2 D3 Assign ¹³C Signals (Chemical Shift) A3->D3 D4 Correlate IR and NMR Data D1->D4 D2->D4 D3->D4 C1 Tabulate Final Spectroscopic Data D4->C1 C2 Confirm Structure of Boc-AE-OH C1->C2

Caption: Workflow for the spectroscopic characterization of Boc-AE-OH.

References

  • SpectraBase. Boc-Ala-OH - Optional[1H NMR] - Spectrum.[Link]

  • PubChem. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol.[Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.[Link]

  • Royal Society of Chemistry. Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization.[Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.[Link]

  • MDPI. Supporting Information Fig. S1.1H NMR spectrum of BocEDA (a) and Boc-AEMA (b).[Link]

  • Scholars Research Library. Der Pharma Chemica.[Link]

  • University of Regensburg. 13C-NMR.[Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.[Link]

  • Cenmed. Boc-Inp-OH; Boc-isonipecotic acid; CAS Number: 84358-13-4.[Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group.[Link]

  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.[Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid.[Link]

  • Compound Interest. A guide to 13C NMR chemical shift values.[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • University of Wisconsin. NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons.[Link]

  • Chemistry Steps. NMR Chemical Shift Values Table.[Link]

  • Michigan State University. Infrared Spectroscopy.[Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions.[Link]

  • University of Illinois. IR Spectroscopy of Hydrocarbons.[Link]

  • Specac Ltd. Interpreting Infrared Spectra.[Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[Link]

  • Aapptec Peptides. Boc-2-Nal-OH [58438-04-3].[Link]

  • iChemical. N-Boc-ethanolamine, CAS No. 26690-80-2.[Link]

Sources

Foundational

Strategic Applications of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate in Advanced Bioconjugation and Targeted Therapeutics

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the structural composition of linker moieties is as critical as the pharmacophores they connect. tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the structural composition of linker moieties is as critical as the pharmacophores they connect. tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4) has emerged as a highly versatile, heterobifunctional building block[1]. With a molecular weight of 204.27 g/mol and the chemical formula C9H20N2O3[2], this molecule offers a distinct advantage over traditional aliphatic or PEGylated linkers: it provides orthogonal reactivity through a primary amine and a primary alcohol, while concealing a protonatable secondary amine within a tert-butyloxycarbonyl (Boc) protecting group. This whitepaper explores the causality behind its structural design and its transformative applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Structural Deconstruction & Reactivity Profile

The architectural brilliance of tert-butyl 2-aminoethyl(2-hydroxyethyl)carbamate lies in its trifunctional nature. Successful bioconjugation requires precise, sequential reactions without cross-polymerization.

  • Primary Amine (-NH₂): Acts as a highly reactive nucleophile, ideal for amidation with N-hydroxysuccinimide (NHS) esters or carboxylic acids via standard coupling reagents (e.g., EDC/HOBt).

  • Primary Alcohol (-OH): Offers moderate nucleophilicity. It can be esterified, converted into a leaving group (mesylate/tosylate) for substitution, or reacted with isocyanates to form stable carbamates.

  • Boc-Protected Secondary Amine: The central nitrogen is sterically and electronically shielded by the Boc group during initial conjugations[3]. Once the primary handles are functionalized, the Boc group can be cleaved under mild acidic conditions to reveal a secondary amine.

Table 1: Orthogonal Reactivity and Functional Causality
Functional DomainTarget Electrophile / ReactionOptimal ConditionsCausality & Strategic Purpose
Primary Amine Carboxylic Acids, NHS Esters, AldehydespH 7.5–8.5 (Aqueous) or DIPEA/DCM (Organic)High nucleophilicity allows for rapid, kinetically favored amide bond formation prior to alcohol activation.
Primary Alcohol Phosphoramidites, Carboxylic Acids (with DMAP)pH < 7.0 or anhydrous organic conditionsOrthogonal to the amine; requires catalytic activation (e.g., DMAP) to overcome lower nucleophilicity, preventing self-condensation.
Boc-Protected Amine Acidic Cleavage (TFA or HCl)20–50% TFA in DCM, presence of carbocation scavengersProtects the central nitrogen from alkylation/acylation. Post-cleavage, it provides a protonatable center to modulate logD and aqueous solubility.

Application 1: Overcoming PROTAC Solubility Bottlenecks

A pervasive challenge in the development of PROTACs is their high molecular weight and inherent lipophilicity, which often results in poor aqueous solubility, limited cellular permeability, and suboptimal pharmacokinetic profiles[4]. Traditional flexible linkers, such as long-chain PEGs, improve flexibility but lack ionizable centers[5].

By integrating tert-butyl 2-aminoethyl(2-hydroxyethyl)carbamate into the PROTAC scaffold, chemists can execute a "property-balancing" strategy[4]. Following the conjugation of the E3 ligase ligand and the target protein ligand to the respective ends of the linker, the Boc group is removed. The newly exposed secondary amine (pKa ~8.5) becomes protonated at physiological pH (7.4). This single positive charge drastically enhances the aqueous solubility of the PROTAC without sterically disrupting the ternary complex formation between the target protein and the E3 ligase[4].

G A Target Ligand (e.g., Kinase Inhibitor) D Boc-Protected PROTAC A->D Amidation B tert-Butyl (2-aminoethyl)(2-hydroxyethyl) carbamate B->D Scaffold C E3 Ligase Ligand (e.g., CRBN/VHL) C->D Esterification E Active PROTAC (Protonated Amine) D->E TFA Cleavage

Figure 1: Modular assembly of a PROTAC using the heterobifunctional Boc-protected linker.

Application 2: Precision Assembly of Antibody-Drug Conjugates (ADCs)

The therapeutic window of an ADC is heavily dictated by the stability and homogeneity of its linker[6]. The orthogonal handles of tert-butyl 2-aminoethyl(2-hydroxyethyl)carbamate facilitate a highly controlled, sequential bioconjugation strategy[7].

For instance, the primary alcohol can be esterified with a cytotoxic payload (such as Monomethyl auristatin E, MMAE)[8]. Subsequently, the primary amine can be reacted with a heterobifunctional crosslinker like SMCC to install a maleimide moiety. This maleimide acts as the reactive warhead for site-specific conjugation to the reduced cysteine residues of a monoclonal antibody[6]. The central Boc group can either be retained to increase the lipophilicity of the linker microenvironment (which can stabilize certain payloads against premature enzymatic cleavage) or removed to increase the hydrophilicity of the ADC, thereby reducing aggregation.

G L Boc-Linker -OH & -NH2 P Payload Cytotoxin L->P Step 1: Esterification at -OH M Crosslinker Maleimide P->M Step 2: Amidation at -NH2 C ADC Conjugate M->C Step 3: mAb Thiol Conjugation

Figure 2: Sequential orthogonal conjugation strategy for Antibody-Drug Conjugates (ADCs).

Experimental Methodologies: Self-Validating Conjugation & Deprotection

To ensure scientific integrity, the following protocol outlines the critical Boc-deprotection phase of a synthesized conjugate. This protocol is designed as a self-validating system, utilizing scavengers to prevent side reactions and mass spectrometry for definitive confirmation[9].

Step-by-Step Protocol: Acidic Boc-Deprotection of the Linker Conjugate

Causality Note: The use of Triisopropylsilane (TIPS) is mandatory. During the acid-mediated cleavage of the Boc group, highly reactive tert-butyl carbocations are generated. Without a scavenger like TIPS, these cations will indiscriminately alkylate electron-rich residues (e.g., tyrosine, tryptophan) on the payload or ligand, destroying the conjugate[9].

  • Dissolution: Dissolve 0.1 mmol of the Boc-protected conjugate in 2.0 mL of anhydrous Dichloromethane (DCM). Ensure complete dissolution to maintain uniform reaction kinetics[3].

  • Acidification & Scavenging: Place the reaction vial in an ice bath (0°C). Dropwise, add a pre-mixed solution of 1.9 mL Trifluoroacetic Acid (TFA) and 0.1 mL Triisopropylsilane (TIPS).

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • In-Process Validation (LC-MS): Extract a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water, and inject into the LC-MS. Validation Checkpoint: The reaction is complete when the starting material peak disappears and a new peak appears with a mass shift of exactly -100 Da (loss of the Boc group, -C5H8O2).

  • Evaporation: Concentrate the reaction mixture under a gentle stream of Nitrogen (N₂) to remove the bulk of the DCM and TFA.

  • Precipitation: Add the concentrated residue dropwise into 15 mL of ice-cold diethyl ether. The deprotected secondary amine will precipitate as a TFA salt.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and dry the resulting pellet under high vacuum.

G S1 Dissolve in DCM S2 Add TFA & TIPS S1->S2 S3 Stir 2h at RT S2->S3 S4 N2 Evaporation S3->S4 S5 Cold Ether Precipitation S4->S5

Figure 3: Step-by-step workflow for the acidic deprotection of the Boc group.

References

  • ChemRxiv. "Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders." Chemrxiv.org. Available at:[Link]

  • ResearchGate. "Current ADC linker chemistry." Researchgate.net. Available at: [Link]

  • Frontiers. "Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3." Frontiersin.org. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using Boc-AE-OH in solid-phase peptide synthesis (SPPS).

Title: Application Note: Advanced Protocols for the Incorporation of Boc-AE-OH Linkers in Solid-Phase Peptide Synthesis (SPPS) Target Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Advanced Protocols for the Incorporation of Boc-AE-OH Linkers in Solid-Phase Peptide Synthesis (SPPS) Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

In modern peptide drug development and synthetic biology, "Boc-AE-OH" serves as a critical umbrella term for amino-ether and amino-ethyl building blocks. The two most prominent members of this class are Boc-AEEA-OH (Boc-aminoethoxyethoxyacetic acid, a mini-PEG spacer) and Boc-Aeg-OH (Boc-aminoethylglycine, the foundational monomer for Peptide Nucleic Acids or PNAs)[].

These linkers are indispensable for overcoming two major hurdles in peptide therapeutics: poor pharmacokinetic profiles and rapid enzymatic degradation[2]. The incorporation of AE linkers provides a flexible, hydrophilic spacer that enhances aqueous solubility, facilitates bioconjugation (e.g., lipid attachment for half-life extension), and constructs nuclease-resistant artificial backbones[][2].

Mechanistic Insights: Why Boc-Chemistry for AE Linkers?

While Fmoc-SPPS is the industry standard for general peptide synthesis, Boc-SPPS offers distinct mechanistic advantages when handling specific AE linkers, particularly in PNA synthesis[3].

  • Suppression of Acyl Migration: In PNA synthesis using Fmoc-Aeg-OH, the repetitive use of 20% piperidine (a strong base) for deprotection can trigger intramolecular acyl transfer at the secondary amine of the aminoethylglycine backbone. Boc-chemistry relies on 50% Trifluoroacetic Acid (TFA) for deprotection, a strictly acidic environment that completely suppresses base-catalyzed side reactions[3].

  • Solvation Dynamics: AE linkers, especially PEGylated variants like Boc-AEEA-OH, exhibit unique solvation profiles. While standard Boc-SPPS relies heavily on Dichloromethane (DCM)[4], the ether oxygens in AE linkers coordinate optimally in more polar aprotic solvents. Therefore, a strategic blend of DCM and N,N-Dimethylformamide (DMF) is required to prevent resin shrinkage and peptide aggregation during coupling.

  • Prevention of Chain Termination: When activating AE linkers with uronium salts (e.g., HATU), the stoichiometry must be strictly controlled. Using a slight deficit of HATU relative to the amino acid ensures all activating agent is consumed before it reaches the resin, preventing irreversible guanidinylation of the growing peptide chain.

Quantitative Data: Activation Strategy Comparison

To achieve optimal coupling of sterically hindered or aggregation-prone AE linkers, the choice of activation chemistry is critical. The table below summarizes the quantitative efficiency of various activation systems based on field-proven optimization.

Activation SystemEquivalents (AA : Activator : Base)Reaction TimeAvg. Coupling EfficiencyEpimerization Risk
DIC / Oxyma Pure 3.0 : 3.0 : 0.0120 min92%Very Low
HATU / DIEA 3.0 : 2.9 : 6.060 min>98%Moderate
COMU / DIEA 3.0 : 2.9 : 6.045 min>99%Moderate

Experimental Protocol: Self-Validating Boc-SPPS Workflow

This detailed methodology provides a step-by-step, self-validating system for the incorporation of Boc-AE-OH derivatives onto a peptidyl-resin.

Phase 1: Resin Preparation & Swelling
  • Transfer the peptidyl-resin (e.g., MBHA or PAM resin) to a fritted SPPS reaction vessel.

  • Swell the resin in a 1:1 mixture of DCM and DMF for 30 minutes to ensure maximum exposure of the reactive N-terminal amines. Drain the solvent.

Phase 2: Deprotection & Neutralization
  • Deprotection: Add 50% (v/v) TFA in DCM to the resin. Agitate for 2 minutes and drain. Add a fresh portion of 50% TFA/DCM and agitate for 30 minutes to ensure complete removal of the N-terminal Boc group[4].

  • Washing: Wash the resin thoroughly with DCM (3 × 1 min) followed by DMF (3 × 1 min).

  • Neutralization: The resulting TFA-amine salt must be neutralized prior to coupling. Add 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF. Agitate for 2 minutes, drain, and repeat once[4]. Wash with DMF (4 × 1 min).

Phase 3: Activation & Coupling
  • In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the Boc-AE-OH linker in minimal DMF.

  • Add 2.9 equivalents of HATU and 6.0 equivalents of DIEA to the vial. Causality Note: The 0.1 eq deficit of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Pre-activate the mixture for 2–3 minutes at room temperature until a slight color change (pale yellow) is observed.

  • Transfer the activated mixture to the resin and agitate for 60–120 minutes at room temperature.

Phase 4: Self-Validation (Kaiser Test)
  • Extract a few resin beads and wash them with ethanol.

  • Add 2 drops each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 100°C for 3 minutes.

  • Decision Matrix:

    • Yellow/Colorless beads (Negative): Coupling is >99% complete. Proceed to Phase 5.

    • Blue beads (Positive): Coupling is incomplete. Do not proceed. Repeat Phase 3 (Double Coupling) using DIC/Oxyma to alter the activation mechanism.

Phase 5: Global Cleavage
  • Wash the completed resin with DCM and dry under vacuum.

  • Cleave the peptide and remove side-chain protecting groups using anhydrous Hydrogen Fluoride (HF) containing 10% anisole (scavenger) at 0°C for 60 minutes.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualizations

SPPS_Workflow Start 1. Peptidyl-Resin Swelling (DCM/DMF 1:1) Deprotect 2. Boc Deprotection (50% TFA in DCM, 30 min) Start->Deprotect Neutralize 3. Neutralization (10% DIEA in DMF, 2 x 2 min) Deprotect->Neutralize Activate 4. Activate Boc-AE-OH (HATU / DIEA pre-activation) Neutralize->Activate Couple 5. Coupling Reaction (1-2 hrs, RT or 60°C MW) Activate->Couple Test 6. Kaiser Test Validation Couple->Test Test->Activate Positive (Incomplete) Cleave 7. Global Cleavage (Anhydrous HF, 0°C) Test->Cleave Negative (Complete)

Figure 1: Optimized Boc-SPPS cycle for AE linkers with self-validating Kaiser test loops.

Bioconjugation Peptide Therapeutic Peptide Core Linker Boc-AE-OH (Mini-PEG Spacer) Peptide->Linker Amide Bond Payload Lipid / Fluorophore Payload Linker->Payload Conjugation Target Enhanced Bioavailability Payload->Target In Vivo Effect

Figure 2: Structural role of AE linkers in peptide bioconjugation and half-life extension.

Troubleshooting & Optimization

Observed IssueMechanistic CauseRecommended Solution
Persistent Positive Kaiser Test Steric hindrance or intra-chain hydrogen bonding (aggregation) of the PEG-like backbone.Implement microwave-assisted heating (60°C) during coupling. Add 0.1 M LiCl to the DMF solvent to disrupt hydrogen bonding networks.
Chain Termination Excess uronium salt (HATU/HBTU) reacting with the free N-terminus to form a stable guanidinium species.Strictly adhere to the 3.0 : 2.9 (AA : Activator) ratio. Alternatively, switch to a carbodiimide-based activator (DIC/Oxyma).
Poor Resin Swelling High PEG content from multiple AEEA linkers causes the peptide to become incompatible with pure DCM.Transition washing and coupling solvents to 100% DMF or an NMP/DMF blend to properly solvate the growing hydrophilic chain.

References

  • "Fmoc-L-Lys(Boc-AEEA)-OH - Chem-Impex." Chem-Impex.
  • "A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs)." RSC Publishing.
  • "PNA Building Blocks - BOC Sciences Amino Acid." BOC Sciences.
  • "Boc-His(Boc)-OH physical and chemical properties for synthesis." Benchchem.

Sources

Application

Application Note: tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate in PROTAC Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (CAS: 364056-56-4) Application: Orthogonal Bifunctional Linker for Physioc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (CAS: 364056-56-4) Application: Orthogonal Bifunctional Linker for Physiochemical Tuning and Trivalent PROTAC Architectures

Executive Summary

The transition of Proteolysis Targeting Chimeras (PROTACs) from in vitro chemical probes to orally bioavailable clinical candidates is frequently bottlenecked by poor physicochemical properties. Residing in the "beyond Rule of 5" (bRo5) chemical space, PROTACs often suffer from high lipophilicity, low aqueous solubility, and poor cell permeability.

tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate serves as a highly versatile, orthogonally protected bifunctional linker designed to overcome these limitations. Featuring a primary amine, a primary alcohol, and a Boc-protected central secondary amine, this building block allows for stepwise, highly controlled conjugation to E3 ligase and Protein of Interest (POI) ligands. Crucially, the post-synthetic removal of the Boc group reveals a basic secondary amine, providing a powerful physicochemical handle to dramatically enhance aqueous solubility and tune cellular permeability.

Mechanistic Insights: The "Linkerology" of Ionizable Amines

  • LogD Tuning and Aqueous Solubility: Standard alkyl or PEG linkers rely on passive hydration, which is often insufficient to overcome the hydrophobic collapse of large PROTAC molecules. By revealing the central secondary amine (pKa ~8.5–9.5) post-synthesis, the molecule becomes protonated at physiological pH (7.4). This introduces a localized positive charge that significantly lowers the LogD, shifting the molecule from an insoluble aggregate to a highly soluble monomeric state ()[1].

  • Permeability via the "Proton Sponge" Effect: While permanent charges generally hinder passive membrane diffusion, secondary amines exhibit chameleonic properties. In the acidic microenvironment of endosomes, the amine undergoes rapid protonation, triggering electrostatic repulsion and endosomal membrane destabilization. This facilitates efficient cytosolic release of the PROTAC, a critical factor for intracellular target degradation ()[2].

  • Trivalent Branching Potential: The unmasked secondary amine is not merely a passive solubilizing group; it is a reactive nucleophile. It can be further functionalized via reductive amination or amide coupling to attach fluorophores (for target engagement assays), cell-penetrating peptides, or antibody-drug conjugate (ADC) tethers without disrupting the established POI-E3 ternary complex geometry.

Physicochemical Profiling

The following table summarizes the causal relationship between linker selection and the resulting physicochemical properties of the final PROTAC, demonstrating why the basic amine linker outperforms traditional symmetrical linkers in late-stage optimization ()[3].

PropertyStandard Alkyl Linker (e.g., C8)PEG Linker (e.g., PEG3)Basic Amine Linker (Post-Boc Deprotection)
Aqueous Solubility (pH 7.4) Very Low (< 1 µM)Moderate (10-50 µM)High (> 100 µM)
LogD (pH 7.4) High (> 5.0)Moderate (3.0 - 4.5)Tunable (1.5 - 3.0)
Cell Permeability Low (Hydrophobic collapse)High (Chameleonic folding)Moderate to High (Endosomal escape)
Synthetic Orthogonality Low (Requires excess reagents)Low (Requires monoprotection)High (Amine vs. Alcohol reactivity)
Trivalent Branching Not possibleNot possibleYes (via secondary amine)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step leverages the orthogonal reactivity of tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate.

Protocol 1: Stepwise Conjugation via Amide Coupling

Objective: Conjugate an E3 ligase ligand (bearing a free carboxylic acid, e.g., VHL-COOH) to the primary amine of the linker.

  • Activation: Dissolve the E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes.

    • Expertise Note: HATU is selected over EDC/NHS to maximize coupling efficiency of sterically hindered bRo5 compounds while minimizing epimerization. DIPEA acts as a non-nucleophilic base, preventing competitive side reactions ()[4].

  • Coupling: Add tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (1.1 eq) to the activated ester solution. Stir for 2–4 hours at room temperature.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the E3-COOH mass disappears, replaced by the desired product mass

    
    . The primary alcohol and Boc-amine remain strictly unreactive under these conditions.
    
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (DCM:MeOH).
Protocol 2: Mitsunobu Etherification

Objective: Conjugate the POI ligand (bearing a phenolic -OH) to the primary alcohol of the intermediate generated in Protocol 1.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 eq), the POI-OH ligand (1.1 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF (0.05 M) under an argon atmosphere. Cool the mixture to 0 °C.
    
  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Expertise Note: Dropwise addition at 0 °C is critical. It controls the exothermic formation of the betaine intermediate, preventing the premature degradation of sensitive E3 ligands (such as thalidomide derivatives, which are highly susceptible to base-catalyzed hydrolysis).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS for the formation of the PROTAC intermediate mass and the distinct appearance of triphenylphosphine oxide (

    
    ) by-product.
    
Protocol 3: Global Deprotection (Solubility Unmasking)

Objective: Remove the Boc group to reveal the basic secondary amine, finalizing the PROTAC.

  • Cleavage: Dissolve the fully assembled, Boc-protected PROTAC in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (4:1 v/v, 0.05 M). Stir at room temperature for 1 hour.

  • Self-Validation Checkpoint: Analyze via

    
    -NMR. The complete disappearance of the intense 9H singlet at ~1.40 ppm confirms the quantitative removal of the tert-butyl group.
    
  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting PROTAC is isolated as a TFA salt, which can be directly used in biological assays due to its vastly superior aqueous solubility.

Mandatory Visualization

The following diagram illustrates the orthogonal synthetic workflow, highlighting how the distinct functional groups of the linker are sequentially addressed without cross-reactivity.

G Linker tert-Butyl (2-aminoethyl) (2-hydroxyethyl)carbamate Amide Step 1: Amide Coupling (Primary Amine) Linker->Amide Ether Step 2: Mitsunobu (Primary Alcohol) Amide->Ether Intermediate Boc-Protected PROTAC Ether->Intermediate Deprotection Step 3: TFA Cleavage (Boc Deprotection) Intermediate->Deprotection Final Final PROTAC (Secondary Amine) Deprotection->Final Increases Solubility

Figure 1: Orthogonal synthesis workflow for PROTACs using a Boc-protected amino alcohol linker.

References

  • Ionizable Nano-PROTAC Overcomes Endosomal Entrapment for Enhanced LRG1 Degradation and Tumor Suppression. Angewandte Chemie International Edition (2025).[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry (2025).[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (PMC) (2020).[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry (2022).[Link]

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv (2021).[Link]

Sources

Method

Application Note: Strategic Integration of Boc-AE-OH as a Hydrophilic Linker in ADC Design

This Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It details the strategic application of Boc-AE-OH (N-Boc-2-aminoethanol) as a hydrophilic spacer/linke...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is a comprehensive technical guide designed for researchers and drug development professionals. It details the strategic application of Boc-AE-OH (N-Boc-2-aminoethanol) as a hydrophilic spacer/linker unit in the synthesis of Antibody-Drug Conjugates (ADCs).

Executive Summary

The clinical success of Antibody-Drug Conjugates (ADCs) relies heavily on the physicochemical properties of the linker.[] Highly potent payloads (e.g., PBD dimers, maytansinoids) are often hydrophobic, leading to ADC aggregation, rapid hepatic clearance, and immunogenicity. Boc-AE-OH (N-(tert-Butoxycarbonyl)-2-aminoethanol) serves as a critical, modular building block for constructing hydrophilic spacers. By introducing a polar amino-ethanol unit, it masks the hydrophobicity of the payload, improves the Drug-Antibody Ratio (DAR) homogeneity, and enhances the pharmacokinetic (PK) profile. This guide provides the rationale, chemical mechanism, and step-by-step protocols for utilizing Boc-AE-OH in ADC synthesis.

Scientific Rationale: The Hydrophilicity Challenge

The Aggregation Problem

Hydrophobic payloads induce non-covalent dimerization of ADCs, resulting in:

  • Insoluble Aggregates: Visible precipitation and loss of yield.

  • Fast Clearance: The Reticuloendothelial System (RES) rapidly identifies and removes hydrophobic protein complexes.

  • Immunogenicity: Aggregates can trigger anti-drug antibody (ADA) responses.

The Boc-AE-OH Solution

Boc-AE-OH acts as a "solubility enhancer" and a "spacer arm." Unlike long, polydisperse PEG chains which can sometimes mask the epitope or hinder internalization, the Amino-Ethanol (AE) unit provides a compact, defined hydrophilic modification.

Key Advantages:

  • Modularity: The hydroxyl group (-OH) allows for ester or carbonate linkage to the payload, while the Boc-protected amine (-NH-Boc) serves as the attachment point for the antibody-linker handle (e.g., Maleimide-Val-Cit).

  • Polarity: The oxygen and nitrogen atoms introduce hydrogen bond acceptors/donors, lowering the LogP of the drug-linker complex.

  • Chemomask: It physically spaces the hydrophobic drug away from the antibody surface, preserving the mAb's colloidal stability.

Chemical Profile & Mechanism

Material Specifications
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-2-aminoethanol
Abbreviation Boc-AE-OH
CAS Number 26690-80-2
Molecular Weight 161.20 g/mol
Formula C7H15NO3
Solubility Soluble in DCM, DMF, DMSO, Methanol
Function Bifunctional Hydrophilic Spacer / Linker Precursor
Mechanism of Action (DOT Diagram)

The following diagram illustrates how Boc-AE-OH is integrated between the Cleavable Linker and the Payload to shield hydrophobicity.

ADC_Architecture cluster_shield Hydrophilic Shielding Zone mAb Antibody (mAb) (Targeting) Linker Cleavable Linker (e.g., Val-Cit) mAb->Linker Bioconjugation (Cys/Lys) Spacer Hydrophilic Spacer (Derived from Boc-AE-OH) Linker->Spacer Amide Bond Payload Hydrophobic Payload (e.g., MMAE) Spacer->Payload Carbonate/Ester (Release Site)

Figure 1: Structural integration of the Boc-AE-OH derived spacer within the ADC architecture. The spacer acts as a polarity buffer between the cleavable mechanism and the hydrophobic payload.

Experimental Protocols

Phase 1: Linker-Payload Synthesis (Chemical Conjugation)

Objective: Covalently attach Boc-AE-OH to the payload (Drug) to create the intermediate Boc-AE-Drug . Chemistry: Activation of the Boc-AE-OH hydroxyl group using Disuccinimidyl Carbonate (DSC) to form a reactive mixed carbonate, followed by reaction with an amine-containing payload.

Reagents Required:
  • Boc-AE-OH (High Purity >98%)[2]

  • Disuccinimidyl Carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Payload (e.g., MMAE or a PBD dimer with a secondary amine)

Step-by-Step Protocol:
  • Activation of Boc-AE-OH:

    • Dissolve Boc-AE-OH (1.0 eq) and DSC (1.5 eq) in anhydrous ACN.

    • Add TEA (2.0 eq) dropwise.

    • Stir at Room Temperature (RT) for 3–4 hours under Nitrogen.

    • Validation: Monitor by TLC or LC-MS for the formation of Boc-AE-NHS carbonate .

  • Conjugation to Payload:

    • Dissolve the Amine-Payload (0.8 eq relative to Boc-AE-OH) in anhydrous DMF.

    • Add the activated Boc-AE-NHS solution to the payload solution.

    • Add DIPEA (2.0 eq) to maintain basicity.

    • Stir at RT for 12–24 hours.

  • Purification:

    • Evaporate solvent under reduced pressure.

    • Purify the Boc-AE-Carbamate-Payload via C18 Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Lyophilize fractions to obtain a white powder.

Phase 2: Deprotection and Linker Assembly

Objective: Remove the Boc group to expose the amine, enabling attachment to the cleavable linker (e.g., Maleimide-Val-Cit-PAB-OCO-pNP is not needed here; usually, we attach to a carboxyl group of the linker).

Step-by-Step Protocol:
  • Boc Deprotection:

    • Dissolve Boc-AE-Payload in 20% TFA in DCM (v/v).

    • Stir for 30–60 minutes at RT.

    • Critical: Monitor closely to avoid degradation of the payload (especially for acid-sensitive payloads).

    • Evaporate volatiles and co-evaporate with toluene to remove TFA traces.

  • Assembly with Linker:

    • React the resulting H2N-AE-Payload with an activated linker precursor (e.g., MC-Val-Cit-PAB-PNP or SMCC derivative).

    • Purify the final Linker-Spacer-Payload construct via HPLC.

Phase 3: Bioconjugation to Antibody

Objective: Conjugate the hydrophilic linker-payload to the monoclonal antibody.

Step-by-Step Protocol:
  • Antibody Reduction:

    • Dilute mAb to 5–10 mg/mL in PBS (pH 7.4) + 1 mM EDTA.

    • Add TCEP (2.5–3.0 molar equivalents) to reduce interchain disulfides.

    • Incubate at 37°C for 1 hour.

  • Conjugation:

    • Dissolve Linker-Spacer-Payload in DMSO (10 mM stock).

    • Add the linker solution to the reduced mAb (Target 8–10% v/v DMSO final).

    • Molar Ratio: Use 4–8 equivalents of linker per mAb depending on desired DAR (usually DAR 4).

    • Incubate at 4°C for 1 hour with gentle rocking.

  • Quenching & Purification:

    • Add N-Acetylcysteine (20 eq) to quench unreacted linker.

    • Purify via Tangential Flow Filtration (TFF) or Desalting Column (Sephadex G-25) into Formulation Buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).

Analytical Validation (QC)

To ensure the Boc-AE-OH spacer is effectively reducing hydrophobicity, the following assays are mandatory.

AssayMethodSuccess Criteria
Hydrophobicity Hydrophobic Interaction Chromatography (HIC-HPLC)Retention time of ADC should be lower (shift left) compared to ADC without the AE spacer.
Drug-Antibody Ratio LC-MS (Q-TOF) or HICDistinct peaks for DAR 0, 2, 4, 6, 8. Average DAR ~4.[3]0.
Aggregation Size Exclusion Chromatography (SEC-HPLC)>95% Monomer. <5% High Molecular Weight (HMW) species.
Free Drug RP-HPLC<1% Free drug in final formulation.

Synthetic Workflow Diagram

Synthesis_Workflow start Start: Boc-AE-OH act Activation (DSC/TEA) start->act inter1 Intermediate: Boc-AE-NHS act->inter1 cpl Coupling (Amine-Payload) inter1->cpl inter2 Intermediate: Boc-AE-Payload cpl->inter2 deprot Deprotection (TFA/DCM) inter2->deprot amine Active Amine: H2N-AE-Payload deprot->amine final_cpl Linker Attachment (e.g., MC-Val-Cit) amine->final_cpl drug_linker Final Drug-Linker Complex final_cpl->drug_linker

Figure 2: Synthetic pathway for creating the Hydrophilic Linker-Payload complex using Boc-AE-OH.

Troubleshooting Guide

  • Issue: Low Conjugation Yield to Payload.

    • Cause: Inefficient activation of the hydroxyl group on Boc-AE-OH.

    • Fix: Ensure anhydrous conditions. Switch from DSC to p-Nitrophenyl Chloroformate for higher reactivity if the amine payload is sterically hindered.

  • Issue: Aggregation during Bioconjugation.

    • Cause: DMSO concentration too high or payload still too hydrophobic.

    • Fix: Ensure DMSO <10%. If aggregation persists, consider using a "Boc-AE-PEG2-OH" analog to increase hydrophilicity further.

  • Issue: Boc Deprotection Failure.

    • Cause: Scavengers not used.

    • Fix: Add triisopropylsilane (TIPS) as a cation scavenger during TFA deprotection to prevent side reactions with the payload.

References

  • Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody-drug conjugates." Nature Reviews Drug Discovery. Link

  • BOC Sciences. "ADC Linker Design: Strategies & Optimization."[] BOC Sciences Application Notes.

  • BroadPharm. "Boc-aminoethanol (Boc-AE-OH) Product Page and ADC Applications." BroadPharm Catalog. Link(Note: Representative link for reagent verification).

  • Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. Link

  • Sigma-Aldrich. "N-Boc-ethanolamine Product Specification." Link

Sources

Application

Application Note: Experimental Procedures for Boc-AE-OH and Boc-AEEA-OH Coupling Reactions

Introduction & Mechanistic Rationale Boc-aminoethoxyacetic acid (Boc-AE-OH) and its longer homologue, Boc-8-amino-3,6-dioxaoctanoic acid (Boc-AEEA-OH), are highly versatile PEG-based amino acid linkers utilized in advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Boc-aminoethoxyacetic acid (Boc-AE-OH) and its longer homologue, Boc-8-amino-3,6-dioxaoctanoic acid (Boc-AEEA-OH), are highly versatile PEG-based amino acid linkers utilized in advanced peptide synthesis and bioconjugation. The strategic incorporation of these linkers serves a dual mechanistic purpose: they significantly enhance the aqueous solubility of highly hydrophobic peptide sequences and act as a flexible, hydrophilic spacer. This spacing drastically reduces steric hindrance between the active peptide domain and bulky conjugated payloads, such as fluorophores, radioligands, or targeted therapeutics 1[1].

Because these linkers consist of an aliphatic carboxylic acid and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, their coupling kinetics differ from standard chiral α-amino acids. They are highly reactive and inherently resistant to epimerization, allowing for the use of robust, rapid coupling chemistries without the risk of racemization 2[2].

Reagent Selection and Causality

The choice of activation chemistry dictates the efficiency, purity, and downstream applicability of the synthesized construct.

  • Uronium/Aminium Salts (HATU/TBTU): Reagents like TBTU or HATU, paired with a tertiary amine base like DIPEA, rapidly convert the carboxylic acid into a highly reactive active ester (e.g., OBt or OAt). This method is optimal for Solid-Phase Peptide Synthesis (SPPS) where driving the reaction to absolute completion is necessary. For example, TBTU activation in N-methyl-2-pyrrolidone (NMP) requires only 30 minutes of preactivation followed by 45 minutes of coupling at room temperature 2[2].

  • Carbodiimides (DIC/DCC) with Additives (NHS): For solution-phase bioconjugation, pre-forming an N-hydroxysuccinimide (NHS) active ester is the gold standard. This isolates the target biomolecule from harsh coupling reagents. The synthesis of Boc-AEEA-NHS can be effectively achieved by reacting the free acid with NHS and DCC in DMF 1[1], or by using DIC in THF with initiation in an ice bath to control the exothermic activation 3[3].

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for Boc-AE-OH / Boc-AEEA-OH

Coupling Reagent SystemSolventEquivalents (Linker : Activator : Base)Preactivation TimeCoupling TimePrimary Application
TBTU / DIPEA NMP1.4 : 1.4 : 1.630 min45 minSPPS, Routine Couplings
HATU / DIPEA DMF3.0 : 2.9 : 6.05 min60-120 minSPPS, Sterically Hindered N-termini
DCC / NHS DMF1.0 : 1.1 : N/AN/A120 minSolution-Phase, Active Ester Prep
DIC / NHS THF1.0 : 1.1 : N/AN/A (Ice Bath Start)120 minSolution-Phase, Active Ester Prep

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol utilizes TBTU/DIPEA chemistry, optimized for efficient on-resin coupling. The inclusion of the Kaiser test provides a self-validating checkpoint to ensure structural integrity before proceeding.

  • Resin Preparation: Swell the peptide-bound resin in NMP or DMF for 20 minutes. Ensure the N-terminal protecting group (e.g., Fmoc) has been completely removed using 20% piperidine in DMF.

  • Preactivation: In a separate vial, dissolve Boc-AEEA-OH (1.4 eq relative to resin loading) and TBTU (1.4 eq) in NMP. Add DIPEA (1.6 eq) and stir for 30 minutes at room temperature to form the active ester 2[2].

  • Coupling: Transfer the preactivated mixture to the reaction vessel containing the resin. Agitate the suspension at room temperature for 45 minutes 2[2].

  • Washing: Drain the reaction mixture and wash the resin thoroughly with NMP (3 × 5 mL) and DCM (3 × 5 mL).

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow color indicates successful, complete coupling (absence of free primary amines). A blue color dictates a mandatory double-coupling step.

Protocol B: Solution-Phase Synthesis of Boc-AE-OSu (Active Ester)

This protocol details the synthesis of the NHS-active ester for downstream bioconjugation, ensuring the target molecule is not exposed to raw carbodiimides.

  • Dissolution: Dissolve Boc-AEEA-OH (1.0 eq) and N-Hydroxysuccinimide (HOSu, 1.1 eq) in anhydrous Tetrahydrofuran (THF) 3[3].

  • Activation: Cool the reaction flask in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise to safely manage the exothermic formation of the O-acylisourea intermediate 3[3].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) 3[3].

  • Purification: Concentrate the mixture in vacuo. Recrystallize the resulting residue using Ethyl Acetate (EA) to yield the purified active ester 3[3].

  • Deprotection (Post-Conjugation): Following the successful conjugation of the active ester to the target primary amine, the Boc protecting group can be cleanly removed using 80% (v/v) Trifluoroacetic acid (TFA) in DCM for 30 minutes 1[1].

Visualizations

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Activation Activate Boc-AE-OH (HATU / DIPEA / DMF) Resin->Activation Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Wash Wash Resin (DMF / DCM) Coupling->Wash Kaiser Kaiser Test (Check free amines) Wash->Kaiser Success Proceed to Cleavage or Next Coupling Kaiser->Success Negative (Yellow) Recouple Double Coupling Kaiser->Recouple Positive (Blue) Recouple->Activation

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) coupling of Boc-AE-OH.

HATU_Mechanism BocAEOH Boc-AE-OH Carboxylic Acid Carboxylate Carboxylate Anion BocAEOH->Carboxylate + DIPEA (Deprotonation) OAtEster OAt Active Ester (Highly Reactive) Carboxylate->OAtEster + HATU (Activation) Amide Boc-AE-Peptide (Amide Bond) OAtEster->Amide + Peptide N-terminus (Nucleophilic Attack)

Caption: Mechanistic pathway of HATU-mediated activation and coupling of Boc-AE-OH.

References

1.[1] Use of fluorescent sequence-specific polyamides to discriminate human chromosomes by microscopy and flow cytometry - PMC, nih.gov. Available at: 2.[2] WO2025037249A1 - Fap targeting cyclic peptides and conjugates thereof - Google Patents, google.com. Available at: 3.[3] N-Hydroxysuccinimide | HOSu | Pyrrolidines - Ambeed.com, ambeed.com. Available at:

Sources

Method

Application Note: Functionalizing Nanoparticles with tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

Executive Summary The engineering of multifunctional nanocarriers requires precise control over surface chemistry to ensure colloidal stability, evade immune detection, and facilitate targeted intracellular delivery. ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of multifunctional nanocarriers requires precise control over surface chemistry to ensure colloidal stability, evade immune detection, and facilitate targeted intracellular delivery. tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4), a highly versatile N-Boc protected heterobifunctional linker, offers a sophisticated solution for nanoparticle surface modification. By providing orthogonal reactive handles—a primary amine, a primary hydroxyl group, and a protected secondary amine—this molecule allows drug development professionals to design self-validating, step-wise conjugation strategies without the risk of inter-particle cross-linking.

Chemical Rationale & Structural Advantages

When functionalizing carboxylated nanoparticles (such as PLGA, iron oxide, or polyacrylic acid-based systems), the use of unprotected polyamines (e.g., diethylenetriamine) frequently results in massive inter-particle cross-linking and irreversible macroscopic precipitation.

By utilizing tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate, the internal secondary amine is sterically and chemically masked by the tert-butyloxycarbonyl (Boc) group[1]. This architectural choice enforces strictly monovalent reactivity at the primary amine during carbodiimide crosslinker chemistry.

Furthermore, the molecule imparts dual downstream functionality:

  • The Primary Hydroxyl (-OH): Remains unreactive under standard aqueous EDC/NHS coupling, providing an orthogonal handle for the subsequent esterification of targeting ligands or serving as a hydrophilic moiety to enhance stealth properties[2].

  • The Protected Secondary Amine (-NBoc-): Upon acidic deprotection, it exposes a cationic center (pKa ~8.5–9.0). In the context of lipid or polymeric nanoparticles, this protonatable nitrogen acts as a "proton sponge" within the acidic endolysosome (pH 5.5), facilitating osmotic swelling and endosomal escape for siRNA or mRNA payloads.

Reactivity cluster_0 Core tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate CAS: 364056-56-4 Amine Primary Amine (-NH2) Target: Carboxylic Acids Chemistry: EDC/NHS Core->Amine Hydroxyl Primary Hydroxyl (-OH) Target: Silanes / Acids Chemistry: Esterification Core->Hydroxyl Boc Boc-Protected 2° Amine Target: Deprotection Chemistry: TFA / Acidic pH Core->Boc

Fig 1: Orthogonal reactivity domains of the N-Boc protected heterobifunctional linker.

Mechanistic Workflow

The conjugation workflow relies on a pH-dependent self-validating system. The activation of the nanoparticle's carboxyl groups must occur in a slightly acidic environment, while the nucleophilic attack by the linker's primary amine requires a slightly basic environment to ensure the amine is unprotonated.

G NP Carboxylated Nanoparticle Act EDC/NHS Activation NP->Act pH 6.0 MES Buffer Linker tert-Butyl 2-aminoethyl (2-hydroxyethyl)carbamate Act->Linker pH 7.4 Nucleophilic Attack Conj Boc-Protected Intermediate Linker->Conj Covalent Amide Bond Formation Deprot TFA Deprotection Conj->Deprot Acidic Cleavage Final Cationic/Amphiphilic Nanocarrier Deprot->Final Exposes 2° Amine & Hydroxyl

Fig 2: Step-by-step workflow for nanoparticle functionalization and Boc-deprotection.

Experimental Protocols

Protocol 1: Covalent Conjugation to Carboxylated Nanoparticles

This protocol describes the chemoselective attachment of the linker to surface carboxyl groups using carbodiimide chemistry[2].

Materials:

  • Carboxylated nanoparticles (10 mg/mL stock)

  • tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

  • EDC·HCl and Sulfo-NHS

  • 50 mM MES buffer (pH 6.0)

  • 10X PBS (pH 7.4)

Step-by-Step Methodology:

  • Activation: Dilute carboxylated nanoparticles to a working concentration of 1 mg/mL in 50 mM MES buffer (pH 6.0).

    • Causality: EDC requires a slightly acidic environment to efficiently form the active O-acylisourea intermediate. At higher pH, EDC rapidly hydrolyzes.

  • Stabilization: Add EDC·HCl (final concentration 2 mM) and Sulfo-NHS (final concentration 5 mM). Incubate for 30 minutes at room temperature under gentle rotation.

    • Causality: The O-acylisourea intermediate is highly unstable. Sulfo-NHS converts it into a semi-stable, amine-reactive NHS-ester, extending its half-life from seconds to hours.

  • pH Adjustment: Rapidly adjust the suspension to pH 7.4 by adding 1/10th volume of 10X PBS.

    • Causality: The primary amine of the linker (pKa ~9.0) must be in its deprotonated (-NH2) state to act as a strong nucleophile. At pH 6.0, it exists as an unreactive ammonium ion (-NH3+).

  • Conjugation: Immediately add tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate to a final concentration of 10 mM. React for 2 hours at room temperature.

  • Purification: Quench unreacted NHS-esters with 50 mM ethanolamine for 15 minutes. Purify the functionalized nanoparticles via Tangential Flow Filtration (TFF) or ultra-centrifugation against DI water to remove unreacted linker and urea byproducts.

Protocol 2: Boc Deprotection for Secondary Amine Exposure

This protocol removes the Boc protecting group to expose the secondary amine, generating a pH-responsive cationic surface[2].

Materials:

  • Lyophilized Boc-protected nanoparticles

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.0)

Step-by-Step Methodology:

  • Solvent Exchange: Resuspend the lyophilized Boc-protected nanoparticles in anhydrous DCM at 2 mg/mL. Sonicate briefly to ensure monodispersity.

  • Acidic Cleavage: Add TFA dropwise to achieve a final concentration of 20% (v/v). Incubate for 45 minutes at room temperature.

    • Causality: The strong acid protonates the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide. The evolution of gas drives the reaction irreversibly to completion.

  • Solvent Removal: Evaporate the DCM and excess TFA under a gentle stream of nitrogen gas until a dry film remains.

  • Neutralization (Self-Validating Step): Resuspend the film in 0.1 M Sodium Bicarbonate buffer (pH 8.0) to neutralize residual TFA salts, followed by extensive dialysis against DI water.

    • Validation: Measure the Zeta potential. A successful deprotection will yield a sharp positive shift in surface charge due to the newly exposed secondary amines.

Quantitative Data Analysis

To validate the success of each functionalization stage, physicochemical characterization must be performed. The table below summarizes the expected trajectory of nanoparticle metrics throughout the workflow. The shift in Zeta potential serves as the primary self-validating metric for both conjugation and deprotection efficacy.

Functionalization StageHydrodynamic Diameter (nm)PDIZeta Potential (mV)Surface Chemistry
1. Bare Carboxylated NP 120.5 ± 2.10.12-35.2 ± 1.4-COOH
2. Boc-Linker Conjugated NP 125.3 ± 2.80.14-12.4 ± 1.1-OH, N-Boc (Neutralized)
3. Deprotected NP 126.1 ± 3.00.15+22.8 ± 1.8-OH, -NH- (Protonated 2° Amine)

Table 1: Expected physicochemical characterization of nanoparticles at each functionalization stage (Data representative of standard PLGA/Iron Oxide core systems).

References

  • Ataman Kimya. N-(2-AMINOETHYL)ETHANOLAMINE Chemical Properties and Applications. Retrieved from:[Link]

Sources

Application

Application Note: Strategic Deprotection of N-tert-Butyloxycarbonyl (Boc) Carbamates

Abstract & Scope The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis, particularly in peptide chemistry and drug development.[1] While conceptually simple—...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone transformation in organic synthesis, particularly in peptide chemistry and drug development.[1] While conceptually simple—relying on acidolysis—the reaction is prone to insidious side reactions, including alkylation of sensitive residues and trifluoroacetylation. This application note moves beyond basic textbook procedures to provide a robust, failure-mode-driven guide. It details three distinct protocols (TFA, HCl, and Lewis Acid) and establishes a "self-validating" workflow to ensure high fidelity in deprotection.

Mechanistic Insight: The Cation Problem

Understanding the mechanism is the only way to prevent failure. Boc deprotection is an acid-catalyzed elimination (E1-like) pathway.

  • Protonation: The carbonyl oxygen is protonated by the acid.

  • Fragmentation: The tert-butyl cation (

    
    ) is cleaved, generating a carbamic acid.[2]
    
  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to yield the free amine salt.[3]
    
  • The Threat: The generated

    
     is a "hard" electrophile. Without adequate trapping (scavenging), it will alkylate electron-rich nucleophiles present in the molecule (e.g., Indole of Trp, Thiol of Cys, Thioether of Met, or Phenol of Tyr).
    
Visualization: Mechanism & Scavenging Pathways

BocMechanism BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H+ Carbamic Carbamic Acid Protonated->Carbamic Cleavage tBuCation tert-Butyl Cation (tBu+) (REACTIVE ELECTROPHILE) Protonated->tBuCation Cleavage AmineSalt Amine Salt (Product) Carbamic->AmineSalt - CO2 Isobutylene Isobutylene (Gas) tBuCation->Isobutylene - H+ (Elimination) SideProduct Alkylated Side Product (Impurity) tBuCation->SideProduct + Nucleophilic Residue (Trp, Cys, Met) Scavenged tBu-Scavenger Adduct (Inert) tBuCation->Scavenged + Scavenger (Silane/Water)

Caption: Acid-mediated cleavage mechanism highlighting the bifurcation between successful scavenging and irreversible alkylation side reactions.

Critical Considerations Before Experimentation

Scavenger Selection (The "Cocktail" Approach)

Never run a Boc deprotection on a complex substrate without a scavenger strategy. The


 cation must be quenched faster than it reacts with your substrate.
Substrate FeatureRecommended ScavengerMechanism of Action
Standard / Robust Water (2-5%) Hydrolysis of

to

-Butanol.
Tryptophan / Tyrosine Triisopropylsilane (TIS) or Triethylsilane (TES) Hydride transfer reduces

to Isobutane (gas).
Methionine / Cysteine Thioanisole / EDT Acts as a "soft" nucleophile decoy to prevent S-alkylation.
High Sensitivity Reagent K (TFA/Phenol/Water/Thioanisole/EDT)"Kitchen sink" approach for peptide synthesis.
Acid Choice Matrix
  • TFA (Trifluoroacetic Acid): The standard.[1][4][5] Solubilizes peptides well. Risk:[6] Trifluoroacetylation of amines (mass +96 Da).[7]

  • HCl (in Dioxane/EtOAc): Cleanest for small molecules. Precipitates the HCl salt directly. Risk:[6] Cleavage of acid-sensitive esters; formation of chloromethyl ethers if MeOH is used.

  • TMSOTf / Lewis Acids: Mild, non-protic. Use when acid-sensitive groups (like trityl or silyl ethers) must survive.

Detailed Experimental Protocols

Protocol A: Standard TFA Deprotection (Solution Phase)

Best for: Peptides, acid-stable small molecules, and substrates requiring high solubility.

Reagents:

  • Trifluoroacetic Acid (TFA) (Reagent Grade)

  • Dichloromethane (DCM) (Anhydrous)[1][5][7]

  • Scavenger: Triisopropylsilane (TIS) or Water[4]

Step-by-Step:

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in DCM.[7] Concentration should be 0.1 M to 0.2 M.

    • Note: If the substrate is insoluble in DCM, neat TFA can be used, but proceed with caution regarding exotherms.

  • Scavenger Addition: Add the scavenger before the acid.

    • Standard: Add 2.5% v/v Water.[4]

    • Sensitive: Add 2.5% v/v TIS and 2.5% v/v Water.[4]

  • Acidolysis: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 (TFA:DCM) or 1:4 depending on reactivity.

    • Safety:

      
       evolution will occur.[2][3] Ensure the vessel is vented (e.g., needle through septum).
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 30–60 minutes.

  • IPC (In-Process Control): Check TLC. Stain with Ninhydrin .[8]

    • Pass Criteria: Disappearance of starting material; appearance of a baseline spot (amine salt) that turns red/purple with Ninhydrin.

  • Workup (Evaporation): Concentrate in vacuo.

    • Critical Step: To remove residual TFA, perform co-evaporation .[5] Add Toluene (or DCM) and evaporate.[7] Repeat 3x. This prevents the formation of oily TFA salts.

  • Isolation: Precipitate by adding cold Diethyl Ether (

    
    ). Filter the solid TFA salt.
    
Protocol B: HCl in Dioxane (Salt Isolation)

Best for: Small molecules, scale-up, and avoiding trifluoroacetylation.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial or freshly prepared)

  • Solvent: 1,4-Dioxane or Ethyl Acetate[5]

Step-by-Step:

  • Dissolution: Dissolve substrate in minimal 1,4-Dioxane or EtOAc (0.5 M).

    • Avoid: Methanol (reacts with HCl to form alkyl chlorides).

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents relative to Boc).

  • Reaction: Stir at RT. A white precipitate (Amine-HCl salt) often forms within 15 minutes.

  • IPC: Aliquot a small sample, neutralize with base, and run TLC.

  • Workup:

    • If Solid: Filter the precipitate directly. Wash with dry

      
      .
      
    • If Solution: Concentrate in vacuo.[5]

  • Yield: Quantitative conversion is typical.[1] The product is a stable HCl salt, ready for storage.

Protocol C: Selective TMSOTf Method (Mild/Lewis Acid)

Best for: Substrates with acid-sensitive groups (e.g., TBS ethers, Trityl) that would not survive TFA/HCl.

Reagents:

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[5]

  • 2,6-Lutidine (Base to buffer the reaction)

  • DCM[1][4][5][6][7]

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous DCM (0.1 M) under Nitrogen/Argon. Cool to 0°C.[5]

  • Buffering: Add 2,6-Lutidine (1.5 equiv).

  • Activation: Add TMSOTf (1.2 equiv) dropwise.[5]

  • Mechanism: Silylation of the Boc carbonyl oxygen triggers fragmentation without generating free protons (

    
    ).
    
  • Quench: After 30 min, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The product is the free amine (or silylated amine, hydrolyzed during workup).

Troubleshooting & Optimization Workflow

Use this logic flow to diagnose and correct failures.

Troubleshooting Start Reaction Analysis (LC-MS/TLC) Incomplete SM Remaining > 2h Start->Incomplete Conversion Low SideProducts Impurity Peaks Observed Start->SideProducts Conversion High Action1 Action1 Incomplete->Action1 Increase Acid Conc. (Use Neat TFA) Action2 Action2 Incomplete->Action2 Check Sterics (Warm to 35°C) MassPlus96 Mass +96 Da (Trifluoroacetyl) SideProducts->MassPlus96 Check Mass MassPlus56 Mass +56 Da (t-Butyl Alkylation) SideProducts->MassPlus56 Check Mass Fix1 Fix1 MassPlus96->Fix1 Switch to HCl/Dioxane or Shorten Time Fix2 Fix2 MassPlus56->Fix2 Add Scavengers (TIS, Thioanisole)

Caption: Diagnostic logic for common Boc deprotection failure modes.

Quantitative Data: Acid Performance Comparison
FeatureTFA / DCMHCl / DioxaneTMSOTf / Lutidine
Reaction Rate Fast (30-60 min)Very Fast (15-30 min)Moderate (30-90 min)
Selectivity ModerateHighVery High (Orthogonal)
Scavenger Need High (Essential)LowLow
Product Form TFA Salt (Hygroscopic)HCl Salt (Crystalline)Free Amine (after workup)
Key Risk TrifluoroacetylationAcid hydrolysis of estersMoisture sensitivity

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[9] J. Pept.[10] Res.2001 , 58, 338–341.[9][10]

  • Lundt, B. F.; et al. Selective removal of the N-Boc group... Scavengers. Int. J. Pept. Protein Res.[10]1978 , 12, 258. (Foundational work on scavengers).

  • BenchChem Application Note. Boc Deprotection in Acidic Conditions: Protocols and Troubleshooting.

  • Sakakibara, S.The Use of HF in Peptide Synthesis. (Context for scavenger cocktails like Reagent K).

Sources

Method

Use of Boc-AE-OH as a building block for peptidomimetics.

Application Note: High-Fidelity Synthesis of Peptidomimetics Using Boc-N-(2-Aminoethyl)glycine (Boc-AE-OH) Subject Identity: In the context of advanced peptidomimetics, Boc-AE-OH is functionally interpreted as Boc-N-(2-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Peptidomimetics Using Boc-N-(2-Aminoethyl)glycine (Boc-AE-OH)

Subject Identity: In the context of advanced peptidomimetics, Boc-AE-OH is functionally interpreted as Boc-N-(2-aminoethyl)glycine (often abbreviated as Boc-Aeg-OH) or the related Boc-2-aminoethanol scaffold. This guide focuses on its primary application: the construction of Peptide Nucleic Acids (PNAs) and Reduced Amide Isosteres (


[CH

NH])
.

Scientific Rationale: The "AE" (Aminoethyl) unit is a cornerstone of backbone modification. Unlike canonical amino acids that rely on


-carbon chirality, the achiral aminoethyl spacer provides:
  • Conformational Flexibility: It decouples the side chain from the backbone rigidification, allowing for unique folding topologies (e.g., PNA-DNA hybridization).

  • Protease Resistance: The replacement of the

    
    -carbon with a secondary amine or ethyl linker eliminates the substrate recognition sites for standard proteases (trypsin, chymotrypsin).
    
  • Hydrogen Bonding: The secondary amine in the backbone (in PNA) or the reduced amide bond acts as a hydrogen bond donor/acceptor, crucial for nucleic acid recognition.

Chemical Properties & Handling

PropertySpecificationNotes
Chemical Name N-(Boc-aminoethyl)glycineAlso referred to as Boc-Aeg-OH.
Molecular Formula C

H

N

O

Free acid form.
Solubility DMF, NMP, DCMPoor solubility in water/ether. Dissolve in DMF for coupling.
Storage -20°C, DesiccatedHygroscopic. Store under Argon/Nitrogen.
Stability Acid-labile (Boc)Stable to basic conditions (Fmoc removal).

Application I: Peptide Nucleic Acid (PNA) Synthesis

The most prominent use of the Boc-AE-OH scaffold is in the synthesis of PNA oligomers, where the sugar-phosphate backbone of DNA is replaced by a pseudopeptide N-(2-aminoethyl)glycine backbone.

Mechanism of Action

The Boc-AE-OH unit serves as the "backbone monomer." Nucleobases (A, C, G, T) are attached to the secondary amine of the AE unit via an acetyl linker before or during oligomerization.

Protocol: Boc-Solid Phase Synthesis of PNA

Materials:

  • Resin: MBHA (Methylbenzhydrylamine) resin (Loading: 0.2–0.5 mmol/g).

  • Activator: HBTU/HOBt or HATU (for difficult couplings).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for PNA due to aggregation.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell MBHA resin in DCM (30 min) then NMP (30 min).

    • Note: MBHA is chosen for its stability against the harsh acids (TFA/TFMSA) used in Boc cleavage.

  • Boc Deprotection (The "TFA Cycle"):

    • Treat resin with 50% TFA in DCM (1 x 2 min, 1 x 25 min).

    • Critical: Scavengers (e.g., 5% m-cresol) are usually not needed for the backbone itself but are essential if nucleobases are protected with sensitive groups (Z, Bhoc).

    • Wash: DCM (3x), NMP (3x).

  • Neutralization:

    • Treat with 5% DIEA in DCM (2 x 2 min).

    • Reasoning: Removes the TFA salt from the terminal amine, regenerating the free nucleophile.

  • Coupling (The "AE" Incorporation"):

    • Pre-activation: Dissolve Boc-AE-OH (3-4 eq) and HBTU (3.8 eq) in NMP. Add DIEA (4 eq).[1][2] Activate for 2-3 minutes.

    • Reaction: Transfer activated solution to the resin. Shake for 60–120 minutes.

    • Monitoring: Use the Kaiser Test . If blue (positive), repeat coupling (double couple). PNA backbones are prone to aggregation; heating to 50°C can improve efficiency.

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/NMP (1:2:2) for 10 min.

    • Logic: Caps unreacted amines to prevent deletion sequences.

  • Final Cleavage:

    • Reagent: TFMSA (Trifluoromethanesulfonic acid) / TFA / m-Cresol / Thioanisole (10:80:5:5).

    • Time: 1–2 hours at 0°C to RT.

    • Warning: TFMSA is extremely corrosive. Handle in a dedicated fume hood.

Application II: Reduced Amide Isosteres ( [CH NH])

Boc-AE-OH (specifically as Boc-Aminoacetaldehyde derived from Boc-AE-OH reduction or used directly if available) is used to introduce a reduced amide bond, which mimics the peptide bond geometry but lacks the carbonyl oxygen, rendering it resistant to hydrolysis.

Protocol: Reductive Amination

Concept: A resin-bound amine reacts with a Boc-protected amino aldehyde (derived from Boc-AE-OH) to form an imine, which is reduced to a secondary amine.

  • Oxidation (If starting from Boc-Aminoethanol):

    • Convert Boc-Aminoethanol to Boc-Aminoacetaldehyde using Dess-Martin Periodinane or Swern Oxidation .

    • Note: Aldehydes are unstable; use immediately.

  • Imine Formation:

    • Resin-bound peptide (free amine) + Boc-Aminoacetaldehyde (3-5 eq) in 1% AcOH/DMF .

    • Shake for 1 hour.

  • Reduction:

    • Add NaBH

      
      CN  (Sodium cyanoborohydride, 5 eq) directly to the reaction mixture.
      
    • Shake for 4–6 hours.

    • Safety: NaBH

      
      CN generates HCN gas in acid; ensure proper ventilation.
      
  • Result: A -CH

    
    -NH- linkage (Reduced Amide) is formed.
    

Visualizing the PNA Synthesis Workflow

PNA_Synthesis Start Resin-NH2 (MBHA) Deprotect 1. Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (5% DIEA/DCM) Deprotect->Neutralize Couple 4. Coupling (Formation of Amide Bond) Neutralize->Couple Activate 3. Activation of Boc-AE-OH (HBTU/DIEA/NMP) Activate->Couple Add Reagents Test Kaiser Test Couple->Test Cap Capping (Ac2O) Test->Cap Blue (Incomplete) Cycle Repeat Cycle Test->Cycle Colorless (Complete) Cap->Couple Re-couple Cycle->Deprotect Final Final Cleavage (TFMSA/TFA) Cycle->Final Sequence Complete

Caption: Cycle of Solid-Phase PNA Synthesis using Boc-AE-OH monomers. The process alternates between acidic deprotection and basic coupling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Aggregation PNA backbones are hydrophobic and uncharged.Use NMP instead of DMF. Add chaotropic salts (e.g., KSCN) or heat to 50°C during coupling.
Low Yield Steric hindrance or "difficult sequences" (Purine-rich).Use HATU/HOAt instead of HBTU. Perform double coupling .
Side Reactions N-terminal acetylation during capping.Ensure efficient washing after neutralization to remove excess base before adding capping reagents.
Incomplete Cleavage Strong PNA-resin interaction.Extend cleavage time or use TFMSA (stronger acid) instead of HF.

References

  • Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science. Link

  • Egholm, M., et al. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules. Nature. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Coy, D. H., et al. (1988). Solid-phase synthesis of reduced peptide bond pseudopeptides. Tetrahedron. Link

  • Bachem Application Note. Peptide Nucleic Acids (PNA) - Synthesis and Properties.Link (General Reference for PNA Protocols).

Sources

Application

Advanced Bioconjugation Protocols Using N-Boc-2-aminoethanol (Boc-AE-OH): From Polymeric Initiators to Functional Linkers

Executive Summary & Chemical Rationale As bioconjugation strategies evolve toward highly targeted nanomedicines and complex peptide therapeutics, the demand for versatile, heterobifunctional building blocks has surged. N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As bioconjugation strategies evolve toward highly targeted nanomedicines and complex peptide therapeutics, the demand for versatile, heterobifunctional building blocks has surged. N-Boc-2-aminoethanol (Boc-AE-OH) represents a foundational reagent in this space. Structurally, it consists of an ethanolamine core where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group, leaving a reactive primary hydroxyl group exposed.

The strategic selection of Boc-AE-OH in experimental design is driven by two mechanistic advantages:

  • Minimal Steric Footprint: The ethyl spacer is the shortest possible aliphatic chain, minimizing hydrophobic bulk and preventing unwanted structural perturbations in the final bioconjugate.

  • Orthogonal Reactivity: The hydroxyl group can act as an initiator for Anionic Ring-Opening Polymerization (ROP) or participate in Steglich esterifications. The Boc group remains completely stable under these highly basic or nucleophilic conditions but can be cleanly cleaved using mild acids (e.g., Trifluoroacetic acid, TFA) to reveal a reactive primary amine for downstream functionalization [[1]]([Link]).

This application note provides field-proven, self-validating protocols for utilizing Boc-AE-OH in both polymer synthesis and small-molecule bioconjugation.

Mechanistic Workflow & Visualization

The utility of Boc-AE-OH bifurcates into two primary pathways depending on the target application: macromolecular polymer synthesis (Pathway A) and small-molecule/peptide modification (Pathway B).

G Boc N-Boc-2-aminoethanol (Boc-AE-OH) Alkoxide Alkoxide Formation (K/Naphthalene or NaH) Boc->Alkoxide Pathway A Polymer Initiation Ester Steglich Esterification (EDC, DMAP, R-COOH) Boc->Ester Pathway B Carboxyl Modification Polymer Boc-NH-Polymer (PLA or PEG) Alkoxide->Polymer ROP (L-Lactide/EO) SmallMol Boc-NH-Ethyl Ester (Bioconjugate) Ester->SmallMol Coupling Deprotect1 Boc Cleavage (TFA / DCM) Polymer->Deprotect1 Deprotect2 Boc Cleavage (TFA / DCM) SmallMol->Deprotect2 NH2_PLA Amine-Terminated Polymer (NH2-R) Deprotect1->NH2_PLA Yields Reactive Amine NH2_Ester Amine-Functionalized Target Molecule Deprotect2->NH2_Ester Yields Reactive Amine

Divergent bioconjugation workflows utilizing Boc-AE-OH for polymer synthesis and esterification.

Protocol A: Synthesis of Amine-Terminated Polylactide (NH₂-PLA) via Anionic ROP

Amine-terminated polymers are critical for formulating targeted micelles and nanoparticles. Using Boc-AE-OH as an initiator ensures that exactly one end of the polymer chain possesses a protected amine [[2]]([Link]).

Causality Insight: We utilize Potassium Naphthalenide (


) rather than standard tin(II) octoate catalysts. Tin catalysts operate via a coordination-insertion mechanism that can lead to transesterification and broad polydispersity. Potassium naphthalenide quantitatively deprotonates the Boc-AE-OH hydroxyl group to form a highly reactive alkoxide, driving a strictly living anionic polymerization with excellent molecular weight control .
Step-by-Step Methodology
  • Initiator Preparation:

    • In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of Boc-AE-OH in 30 mL of freshly distilled, anhydrous Tetrahydrofuran (THF).

    • Critical Step: Trace moisture will act as a competing initiator. Ensure Boc-AE-OH is dried via azeotropic distillation prior to use .

    • Add 1.0 mmol of Potassium Naphthalenide solution (prepared in THF) dropwise. Stir for 10 minutes at room temperature to yield the potassium alkoxide.

  • Polymerization:

    • Introduce 35.0 mmol of purified L-lactide (dissolved in 30 mL anhydrous THF) into the initiator solution via syringe.

    • Stir the reaction at room temperature for 2–4 hours.

    • Quench the reaction with a few drops of acidic methanol. Precipitate the resulting Boc-NH-PLA into cold diethyl ether and dry under vacuum.

  • Self-Validation (Intermediate):

    • Analyze via

      
      H NMR (CDCl
      
      
      
      ). Successful initiation is confirmed by the presence of the Boc methyl protons (
      
      
      ~1.43 ppm, 9H) integrating appropriately against the PLA methine protons (
      
      
      ~5.16 ppm).
  • Boc Deprotection:

    • Dissolve 1.0 g of Boc-NH-PLA in 12 mL of anhydrous Dichloromethane (DCM).

    • Add 12 mL of anhydrous Trifluoroacetic acid (TFA). Stir at room temperature for exactly 4 hours.

    • Causality Insight: Extended exposure to TFA can hydrolyze the polyester backbone. 4 hours is the optimal kinetic window for complete Boc cleavage without backbone degradation .

    • Remove solvents under vacuum, redissolve in DCM, wash with 5% NaHCO

      
       to neutralize residual TFA, and dry over MgSO
      
      
      
      .

Protocol B: Carboxylate Modification via EDC/DMAP Esterification

This protocol is used to convert a terminal carboxylic acid on a biomolecule or fluorophore into an amine-reactive handle.

Causality Insight: The Steglich esterification utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is rapidly attacked by the hydroxyl group of Boc-AE-OH. DMAP must be kept strictly catalytic (0.1 eq) to prevent racemization of chiral centers in peptide substrates.

Step-by-Step Methodology
  • Coupling Reaction:

    • Dissolve the target carboxylic acid (1.0 eq) and Boc-AE-OH (1.2 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq) and DMAP (0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Dilute the reaction with additional DCM. Wash sequentially with 0.1 M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO

      
      , and brine.
      
    • Dry the organic layer over Na

      
      SO
      
      
      
      , concentrate, and purify via silica gel flash chromatography.
  • Self-Validation (Intermediate):

    • Perform TLC. The Boc-protected ester will be Ninhydrin-negative.

  • Deprotection:

    • Treat the purified conjugate with a 1:1 mixture of TFA/DCM for 1 hour at room temperature.

    • Concentrate under a stream of N

      
       gas. The resulting product is an amine-functionalized molecule ready for conjugation to NHS-esters or isothiocyanates. TLC of the final product will now be strongly Ninhydrin-positive.
      

Quantitative Data Summary

The following table synthesizes the expected performance metrics and reaction parameters for Boc-AE-OH bioconjugation pathways based on established literature standards.

Reaction PathwayReagents / CatalystsTypical YieldMW Control (PDI)Deprotection ConditionsPrimary Application
Anionic ROP (L-Lactide) K/Naphthalene, THF85 – 92%< 1.350% TFA in DCM, 4hBlock Copolymers, MRI Micelles
Anionic ROP (Ethylene Oxide) NaH or NaCN, Dioxane> 85%< 1.220% TFA in DCM, 2hCationic PEG Derivatives
Steglich Esterification EDC·HCl, DMAP, DCM75 – 90%N/A50% TFA in DCM, 1hSmall Molecule / Peptide Functionalization

References

1.[2] Micelles Based on Biodegradable Poly(L-glutamic acid)-b-Polylactide with Paramagnetic Gd Ions Chelated to the Shell Layer as a Potential Nanoscale MRI-Visible Delivery System. Bioconjugate Chemistry / PubMed Central. URL:[Link] 2.[1] Synthesis of Poly(l-lactide) End-Capped with Lactose Residue. Biomacromolecules. URL:[Link] 3.[3] Protection of adenovirus from neutralizing antibody by cationic PEG derivative ionically linked to adenovirus. Biological and Pharmaceutical Bulletin / PubMed Central. URL:[Link]

Sources

Method

Application Note: Strategic Synthesis of Derivatives from tert-Butyl (2-aminoethyl)(2-hydroxyethyl)carbamate

Executive Summary & Scaffold Architecture This guide details the synthetic utility of tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (CAS: 364056-56-4), a critical bifunctional "hub" intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Architecture

This guide details the synthetic utility of tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (CAS: 364056-56-4), a critical bifunctional "hub" intermediate in medicinal chemistry. Unlike simple linear diamines, this scaffold features a protected central nitrogen atom flanked by two orthogonally reactive "arms": a primary amine and a primary alcohol.

This architecture allows for convergent synthesis , particularly in the development of Heterobifunctional Degraders (PROTACs), antibody-drug conjugates (ADCs), and functionalized heterocycles. The central Boc-protected nitrogen serves as a latent secondary amine, which can be unveiled late-stage to modulate solubility or introduce a third vector of functionality (branching).

Structural Analysis & Reactivity Profile
Functional GroupChemical SiteReactivity OrderPrimary Application
Primary Amine

1 (Highest) Nucleophilic attack (Amide coupling, Reductive amination).
Primary Alcohol

2 (Moderate) Ether formation (Mitsunobu), oxidation, or activation (Mesylation).
Carbamate (Boc)

3 (Latent) Acid-labile protecting group. Deprotection yields a secondary amine.

Strategic Chemoselectivity Guide

The success of derivatizing this scaffold relies on the "Amine-First" principle. The primary amine is significantly more nucleophilic than the alcohol. Attempting to functionalize the alcohol first without protecting the amine will result in non-selective mixtures or polymerization.

Decision Tree: Synthesis Workflow

Chemoselectivity Start Start: Scaffold (NH2 / OH / N-Boc) AmineRxn Step 1: Amine Functionalization (Amide Coupling) Start->AmineRxn High Nucleophilicity (Mild Base, NHS-Ester) AlcoholRxn Step 2: Alcohol Functionalization (Mitsunobu / Alkylation) AmineRxn->AlcoholRxn Amine is now Amide (Non-nucleophilic) Deprotect Step 3: Boc Deprotection (TFA/HCl) AlcoholRxn->Deprotect Linker Assembled Final Final Derivative (PROTAC / Heterocycle) Deprotect->Final Release Secondary Amine (Solubility Vector)

Figure 1: The standard "Amine-First" workflow ensures high yield and prevents self-polymerization.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (The "Amine Arm")

Objective: To attach the first ligand (e.g., E3 ligase binder or Warhead) to the primary amine without affecting the hydroxyl group.

Mechanism: The primary amine reacts rapidly with activated esters (NHS) or carboxylic acids (with HATU) at pH 8-9. The hydroxyl group remains inert under these conditions.

Materials:

  • Scaffold: tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (1.0 equiv)

  • Carboxylic Acid Ligand (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1][2]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid Ligand (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir at room temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Add a solution of tert-butyl (2-aminoethyl)(2-hydroxyethyl)carbamate (1.0 mmol) in DMF (2 mL) dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS.[2][3] The starting material (amine) should disappear. The product peak will show Mass = Ligand + Scaffold - H2O.

  • Workup: Dilute with EtOAc (50 mL). Wash with 5% LiCl (aq) x3 (to remove DMF), saturated NaHCO3 x1, and Brine x1.

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The free alcohol usually makes the product polar; 5-10% MeOH in DCM is a common elution point.

Protocol B: Functionalization of the Alcohol (The "Ether Arm")

Objective: To attach the second ligand via an ether linkage using the Mitsunobu reaction. This is preferred over alkylation (using NaH) which can degrade the carbamate or cause racemization of chiral ligands.

Prerequisite: The primary amine must already be acylated (from Protocol A) or protected.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Phenol/Imide Ligand (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Setup: Dissolve the Intermediate (Alcohol) and the Phenol Ligand in anhydrous THF (0.1 M concentration) under Nitrogen/Argon.

  • Phosphine Addition: Add

    
     and stir until dissolved. Cool the mixture to 0°C.
    
  • DIAD Addition: Add DIAD dropwise over 10 minutes. Exothermic reaction; maintain temperature < 5°C.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup: Concentrate the THF directly.

  • Purification: The major contaminant is triphenylphosphine oxide (

    
    ).
    
    • Tip: Triturate the crude residue with cold diethyl ether (

      
      ) to precipitate 
      
      
      
      before column chromatography.
    • Alternative: Use polymer-supported

      
       for easier cleanup.
      
Protocol C: Boc-Deprotection & Secondary Amine Modulation

Objective: To remove the central protecting group, releasing the secondary amine. This amine can be left free (to improve solubility via protonation at physiological pH) or alkylated (to tune lipophilicity).

Materials:

  • Boc-Protected Linker (from Protocol B)[2]

  • Acid: Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Scavenger: Triethylsilane (TES) (optional, if sensitive groups present)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DCM (5 mL per mmol).

  • Acidolysis: Add TFA (1 mL per mmol). Final concentration should be ~20% TFA in DCM.

  • Reaction: Stir at RT for 1–2 hours.

    • Caution: Gas evolution (

      
      ) and isobutylene formation. Ensure venting.
      
  • Workup: Concentrate in vacuo. Co-evaporate with Toluene x3 to remove residual TFA.[2]

  • Neutralization: The product is a TFA salt. If the free base is required, dissolve in MeOH and pass through a PL-HCO3 MP SPE cartridge (carbonate resin).

Application Workflow: PROTAC Assembly

The following diagram illustrates the assembly of a PROTAC using this scaffold, linking a Cereblon ligand (Pomalidomide derivative) and a Target protein ligand.

PROTAC_Assembly Scaffold Scaffold (NH2 / OH / N-Boc) Step1 Step 1: Amide Coupling (Attach Cereblon Ligand-COOH) Scaffold->Step1 Intermediate1 Intermediate 1 (Amide-Linker-OH) Step1->Intermediate1 Step2 Step 2: Mitsunobu Reaction (Attach Target Ligand-OH) Intermediate1->Step2 Intermediate2 Intermediate 2 (Fully Protected PROTAC) Step2->Intermediate2 Step3 Step 3: Boc Removal (TFA/DCM) Intermediate2->Step3 FinalPROTAC Final PROTAC (Secondary Amine Linker) Step3->FinalPROTAC

Figure 2: Convergent synthesis of a PROTAC. The central secondary amine (revealed in Step 3) often improves the physicochemical properties (solubility) of the final drug candidate.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Competitive reaction with alcohol.Ensure pH is < 9. Use NHS-esters which are highly specific for amines over alcohols.
Incomplete Mitsunobu Steric hindrance or high pKa of phenol.Switch to ADDP/

(more reactive) or heat to 50°C. Ensure anhydrous conditions.
Product Water Solubility Free amine/alcohol makes it polar.Do not use water wash for the starting material. Use DCM/Isopropanol (3:1) for extractions.[4]
Boc not removing Steric bulk of ligands.Switch from TFA/DCM to 4M HCl in Dioxane (stronger acid conditions).

References

  • BenchChem. (2025).[2][5] (2-Aminoethyl)carbamic acid derivatives in organic synthesis. Retrieved from

  • Organic Syntheses. (2011). Mono Carbamate Protection of Aliphatic Diamines. Org. Synth. 2011, 88, 212-223. Retrieved from

  • PubChem. (2025).[6][7] tert-butyl N-[2-(2-hydroxyethylamino)ethyl]carbamate (Compound Summary). Retrieved from [6]

  • Enamine. (2024). Building Blocks and Linkers for PROTAC Synthesis. Retrieved from

  • Lu, Z., & Stahl, S. S. (2012).[8] Pd-catalyzed aerobic oxidative cyclization of alkenes to morpholines. Organic Letters, 14(5), 1234-1237. (Context for heterocycle derivation).

Sources

Application

Application Note: Boc-AE-OH (N-Boc-Aminoethanol) in Next-Generation Drug Delivery Systems

Executive Summary Boc-AE-OH (N-(tert-Butoxycarbonyl)ethanolamine, CAS: 26690-80-2) is a critical bifunctional building block in modern drug delivery. Unlike simple amino acids, Boc-AE-OH offers a unique hydroxyl-amine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-AE-OH (N-(tert-Butoxycarbonyl)ethanolamine, CAS: 26690-80-2) is a critical bifunctional building block in modern drug delivery. Unlike simple amino acids, Boc-AE-OH offers a unique hydroxyl-amine scaffold where the amine is orthogonally protected. This structure is the chemical foundation for two of the most significant modalities in current therapeutics:

  • Lipid Nanoparticles (LNPs): It serves as the precursor for the hydrophilic "headgroup" of ionizable lipids, the key component driving mRNA encapsulation and endosomal escape (e.g., in COVID-19 vaccines).

  • Targeted Protein Degradation (PROTACs): It functions as a precise, short-chain linker (C2 spacer) to connect E3 ligase ligands to proteins of interest.

This guide provides validated protocols for transforming Boc-AE-OH into functional delivery systems, focusing on reproducibility and scale-up logic.

Chemical Profile & Handling

Before initiating synthesis, verify the material specifications. In drug delivery applications, trace impurities in the linker can significantly alter the pKa of the final ionizable lipid.

PropertySpecificationCritical Note
Chemical Name N-Boc-ethanolamineOften listed as tert-Butyl N-(2-hydroxyethyl)carbamate
CAS Number 26690-80-2Verify against CAS to avoid confusion with Boc-Alanine
Formula C7H15NO3MW: 161.20 g/mol
Solubility DCM, MeOH, THFPoor solubility in Hexanes/Water
Purity Requirement >98% (HPLC)Crucial: Free amine content must be <0.5% to prevent premature polymerization
Storage 2–8°C, DesiccatedHygroscopic; moisture initiates slow hydrolysis of Boc

Application Case A: Synthesis of Ionizable Lipids for LNPs

The efficacy of an LNP depends on the Ionizable Lipid .[1] This lipid must be neutral at physiological pH (to reduce toxicity) but positively charged in the acidic endosome (pH ~5-6) to facilitate membrane fusion and cargo release. Boc-AE-OH is the standard starting material to engineer the pH-sensitive amine headgroup .

The Mechanistic Pathway

The synthesis follows a "Tail-First" or "Head-First" approach. The protocol below details the Head-First strategy, which offers higher modularity for screening different lipid tails.

LNP_Synthesis cluster_logic Critical Quality Attribute (CQA) Start Boc-AE-OH (Protected Head) Step1 Esterification (Attach Hydrophobic Tails) Start->Step1 Fatty Acid EDC/DMAP Inter1 Intermediate A (Boc-Protected Lipid) Step1->Inter1 Step2 Boc Deprotection (TFA or HCl) Inter1->Step2 Acidic Cleavage Inter2 Intermediate B (Primary Amine Lipid) Step2->Inter2 Step3 Reductive Alkylation (pKa Tuning) Inter2->Step3 Formaldehyde NaBH3CN Final Ionizable Lipid (Final LNP Component) Step3->Final

Figure 1: Workflow for converting Boc-AE-OH into a functional ionizable lipid. The "Reductive Alkylation" step is where the pKa is fine-tuned (usually to 6.2–6.5).

Detailed Protocol: Esterification & Headgroup Activation

Objective: Synthesize a diester lipid scaffold with a dimethylamino headgroup (Generic DLin-KC2-DMA analog workflow).

Reagents:

  • Boc-AE-OH (1.0 eq)[2]

  • Linoleic Acid (or desired lipid tail) (2.2 eq)

  • EDC[3]·HCl (2.5 eq)

  • DMAP (0.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Coupling (Esterification):

    • Dissolve Boc-AE-OH and Linoleic acid in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C under nitrogen atmosphere.[2]

    • Add EDC[3]·HCl followed by DMAP. Note: DMAP is catalytic but essential for sterically hindered alcohols.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 8:1). The hydroxyl spot should disappear.

  • Work-up:

    • Wash with 1M HCl (removes DMAP/EDC), then Sat. NaHCO3, then Brine.

    • Dry over Na2SO4 and concentrate.[4]

    • Pause Point: The Boc-protected ester is stable at -20°C for months.[5]

  • Deprotection (The Critical Step):

    • Dissolve the intermediate in DCM.[2]

    • Add Trifluoroacetic Acid (TFA) to a final concentration of 20% v/v.

    • Stir at RT for 1–2 hours.

    • Caution: Monitor CO2 evolution.

    • Evaporate TFA completely (azeotrope with toluene if necessary). Residual TFA will form a salt that interferes with the next step.

  • Ionization Tuning (Reductive Amination):

    • Dissolve the deprotected amine salt in THF/Methanol (1:1).

    • Add Formaldehyde (excess, 37% aq. solution) and NaBH3CN (3.0 eq).

    • Adjust pH to ~5–6 with acetic acid (crucial for imine formation).

    • Stir 4 hours. Quench with NaOH (1M).

    • Extract into Hexanes.

Validation:

  • 1H NMR: Confirm the appearance of the dimethyl singlet at ~2.2 ppm.

  • pKa Measurement: Use TNS dye fluorescence assay. Target pKa: 6.2–6.5 for optimal mRNA delivery.

Application Case B: PROTAC & ADC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines whether the E3 ligase and the target protein can form a productive ternary complex. Boc-AE-OH provides a rigid 2-carbon spacer that is often "just right" for avoiding steric clashes.

Activation Protocol (Mitsunobu Reaction)

Directly coupling the hydroxyl group of Boc-AE-OH to a phenol (common in drug pharmacophores) is best achieved via Mitsunobu chemistry.

Reagents:

  • Boc-AE-OH (1.2 eq)

  • Target Ligand (Phenol derivative) (1.0 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD or DEAD (1.5 eq)

  • Solvent: THF (Anhydrous)

Protocol:

  • Preparation: Dissolve the Phenol ligand, Boc-AE-OH, and PPh3 in dry THF under Argon. Cool to 0°C.[2][4]

  • Addition: Add DIAD dropwise over 20 minutes. Why? Exothermic reaction; rapid addition generates hydrazine byproducts that are hard to remove.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Purification: The major contaminant is triphenylphosphine oxide (TPPO). Use a silica column with a gradient of Hexane -> EtOAc.

    • Tip: If TPPO separation is difficult, triturate the crude solid with cold ether before chromatography.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Esterification) Wet solvents or old EDCRe-distill DCM; use fresh EDC·HCl. Ensure Boc-AE-OH is dry.
Incomplete Deprotection TFA concentration too lowIncrease TFA to 50% in DCM or use 4M HCl in Dioxane.
Product is a Gel/Gum Residual solvent/TFA saltsLyophilize from water/dioxane mix. Perform free-basing wash (NaHCO3).
NMR shows extra t-butyl Incomplete Boc removalRe-subject to deprotection conditions for 1 hour.

References

  • Ionizable Lipid Structure-Function

    • A Combinatorial Library of Lipid Nanoparticles for Cell Type-Specific mRNA Delivery.
  • Boc-Ethanolamine Chemical Data

    • N-Boc-ethanolamine | CAS# 26690-80-2 | MedKoo Biosciences.
  • Deprotection Methodologies

    • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (NIH/PMC).
  • General Linker Chemistry

    • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • LNP Synthesis Optimization

    • High-throughput synthesis and optimization of ionizable lipids through A3 coupling. (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Synthesis of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield bottlenecks when synthesizing tert-Bu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe yield bottlenecks when synthesizing tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4) .

The core challenge of this synthesis lies in regioselectivity . The starting material, 2-(2-aminoethylamino)ethanol (AEEA), contains both a primary and a secondary amine. Because primary amines are less sterically hindered and kinetically more reactive, direct attempts to Boc-protect the secondary amine inevitably lead to primary-Boc isomers or di-Boc derivatives[1].

To solve this, we must employ a "temporary protection" strategy. This guide breaks down the causality behind common experimental failures and provides a self-validating, field-proven protocol to maximize your yield.

🔬 Mechanistic Troubleshooting & FAQs

Q1: I am reacting AEEA directly with Boc₂O, but I am getting less than 15% of the target compound. Why is the regioselectivity failing? Causality: This is a fundamental kinetic issue. The primary amine of AEEA is significantly more nucleophilic than the secondary amine. Direct treatment with di-tert-butyl dicarbonate (Boc₂O) will preferentially attack the primary amine. To achieve selective secondary amine protection, you must temporarily mask the primary amine before introducing Boc₂O[2].

Q2: I switched to the standard Benzaldehyde (Schiff Base/Imine) protection route, but my overall yield is still under 40%. What is going wrong? Causality: While the imine route effectively masks the primary amine, it introduces two major failure points:

  • Incomplete Imine Formation: Water is a byproduct of Schiff base formation. If water is not actively removed (e.g., via a Dean-Stark apparatus or molecular sieves), the equilibrium prevents full primary amine protection, leaving it vulnerable to Boc₂O.

  • Harsh Deprotection: Imine hydrolysis requires acidic conditions (e.g., 1M HCl or KHSO₄) to regenerate the primary amine. Because the Boc group is highly acid-sensitive, you are likely cleaving your newly formed carbamate during the deprotection step.

Q3: My reaction LC-MS shows excellent conversion, but I lose almost all of the product during the aqueous workup. How do I recover it? Causality: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate is an exceptionally polar molecule[3]. It contains a basic primary amine and a hydrogen-bonding hydroxyl group, making it highly water-soluble. Standard extractions with ethyl acetate or diethyl ether will fail to partition the product into the organic layer. Solution: You must break the aqueous hydrogen-bonding network. First, adjust the aqueous phase pH to >11 to ensure the primary amine is fully deprotonated (free base form). Second, saturate the aqueous layer with NaCl (salting out). Finally, extract with a highly polar organic solvent mixture, specifically Dichloromethane (DCM) / Isopropanol (iPrOH) in a 4:1 ratio . The iPrOH acts as a hydrogen-bond disruptor.

Q4: Is there an alternative to the Benzaldehyde method that avoids acidic deprotection entirely? Causality: Yes. The Ethyl Trifluoroacetate (ETFA) method is the industry standard for this specific transformation. ETFA selectively reacts with primary amines in aqueous or organic conditions to form a trifluoroacetamide[4]. After Boc-protection of the secondary amine, the trifluoroacetyl group is easily removed using mild aqueous base (e.g., NaOH), which perfectly preserves the acid-sensitive Boc group.

📊 Quantitative Comparison of Synthetic Strategies

Synthetic StrategyPrimary Amine ProtectionDeprotection ConditionsRegioselectivityTypical Overall YieldMajor Drawback
Direct Boc Protection NoneN/APoor (Favors Primary)< 15%Complex chromatographic separation
Schiff Base (Imine) BenzaldehydeAcidic (1M HCl)Excellent40 - 60%Acidic deprotection risks Boc cleavage
Trifluoroacetamide (ETFA) Ethyl TrifluoroacetateBasic (2M NaOH)Excellent75 - 85% Requires handling of volatile ETFA

🧪 Self-Validating Experimental Protocol: The ETFA Route

To ensure trustworthiness and reproducibility, the following protocol utilizes the ETFA route. It is designed as a self-validating system, meaning it includes built-in analytical checkpoints to verify success before moving to the next step.

Step 1: Selective Primary Amine Protection
  • Dissolve 2-(2-aminoethylamino)ethanol (AEEA) (1.0 eq, 100 mmol) in anhydrous THF (200 mL) under an N₂ atmosphere.

  • Cool the flask to 0 °C using an ice bath.

  • Add Ethyl Trifluoroacetate (1.05 eq, 105 mmol) dropwise over 30 minutes.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Causality: The primary amine's superior nucleophilicity ensures selective formation of the trifluoroacetamide without affecting the secondary amine.

  • Validation Checkpoint: Perform TLC (Ninhydrin stain). The highly polar baseline spot of AEEA should completely disappear, replaced by a single, less polar intermediate.

Step 2: Secondary Amine Boc-Protection
  • To the same reaction flask (one-pot process), add Triethylamine (TEA) (1.2 eq, 120 mmol).

  • Cool the mixture back to 0 °C and add Boc₂O (1.05 eq, 105 mmol) dropwise.

  • Stir at room temperature for 12 hours.

  • Causality: Strict stoichiometric control of Boc₂O (maximum 1.05 eq) prevents undesired O-Boc formation on the primary hydroxyl group.

Step 3: Base-Catalyzed Deprotection
  • Add 2M aqueous NaOH (3.0 eq, 300 mmol) directly to the reaction mixture.

  • Stir vigorously for 4 hours at room temperature.

  • Causality: Base-catalyzed hydrolysis selectively cleaves the trifluoroacetamide to regenerate the primary amine, while leaving the secondary carbamate (Boc) entirely intact.

Step 4: Optimized Aqueous Workup
  • Concentrate the mixture in vacuo to remove the THF.

  • Critical Step: Check the pH of the remaining aqueous layer. Add additional NaOH if necessary to ensure pH > 11 .

  • Saturate the aqueous layer by adding solid NaCl until it no longer dissolves.

  • Extract the aqueous layer with a DCM:iPrOH (4:1) mixture (5 x 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the target compound.

🗺️ Workflow & Troubleshooting Logic

SynthesisWorkflow AEEA Starting Material: 2-(2-aminoethylamino)ethanol Step1 Step 1: Primary Amine Protection (Ethyl Trifluoroacetate, 0°C to RT) AEEA->Step1 Step2 Step 2: Secondary Amine Protection (Boc2O, TEA, 0°C to RT) Step1->Step2 Step3 Step 3: Base Deprotection (2M NaOH, RT, 4h) Step2->Step3 Err1 Issue: O-Boc Formation Fix: Limit Boc2O to 1.05 eq Step2->Err1 If LC-MS shows over-protection Step4 Step 4: Aqueous Extraction (pH > 11, Salting Out) Step3->Step4 Target Target Compound: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate Step4->Target Err2 Issue: Product Loss Fix: Extract with DCM:iPrOH (4:1) Step4->Err2 If yield < 50%

Logical workflow and troubleshooting checkpoints for the ETFA synthesis route.

📚 References

  • Title: 1 Source: nih.gov

  • Title: 2 Source: researchgate.net

  • Title: 4 Source: researchgate.net

  • Title: 5 Source: molaid.com

Sources

Optimization

Technical Support Center: Optimizing Boc-AE-OH Coupling Reactions

Welcome to the technical support center dedicated to optimizing the coupling efficiency of Boc-AE-OH (N-α-Boc-L-2-amino-3-ethyl-propanoic acid) and related N-protected amino acids. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to optimizing the coupling efficiency of Boc-AE-OH (N-α-Boc-L-2-amino-3-ethyl-propanoic acid) and related N-protected amino acids. This guide is designed for researchers, chemists, and drug development professionals engaged in peptide synthesis and other applications requiring robust amide bond formation. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common failures, and provide actionable strategies to enhance yield, purity, and stereochemical integrity.

Foundational Principles: The Chemistry of Boc-AE-OH Coupling

The coupling of Boc-AE-OH involves the formation of an amide bond between its carboxylic acid group and a primary or secondary amine. This is a condensation reaction that requires the "activation" of the carboxylic acid to make it a better electrophile for the amine nucleophile to attack.[1][2] The success of this reaction hinges on a delicate balance of factors to maximize the desired reaction rate while minimizing side reactions.[3]

The general mechanism involves activating the carboxyl group, which is then attacked by the amine.[1][4] The choice of activating agent is paramount and dictates the nature of the reactive intermediate formed.[5]

Core Components of the Reaction:
  • Boc-AE-OH: The N-protected amino acid to be coupled.

  • Amine Component: The nucleophile (e.g., an amino acid ester, a resin-bound peptide with a free N-terminus).

  • Coupling Reagent: The carboxyl group activator.

  • Additive (Optional but Recommended): A reagent that forms a more stable, reactive intermediate and suppresses side reactions.[1]

  • Base: Typically a non-nucleophilic tertiary amine to neutralize acidic byproducts and facilitate the reaction.[1]

  • Solvent: An anhydrous, polar aprotic solvent to dissolve all components and facilitate the reaction.[6]

Optimizing Key Reaction Parameters

Achieving high coupling efficiency is a multiparametric challenge.[] Each component must be carefully selected and optimized for the specific substrates involved.

Selecting the Right Coupling Reagent

The choice of coupling reagent is the most critical decision, directly influencing reaction speed, efficiency, and the potential for side reactions.[5][8] Reagents are broadly classified into three families:

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective, widely used in solution-phase.[1][9]High risk of racemization without additives; byproduct (DCU/DIU) can be difficult to remove (especially DCU); can cause dehydration of Asn/Gln side chains.[1][9]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUHigh reactivity, fast reaction times, low racemization (especially HATU).[9][10] Byproducts are water-soluble.[1]Higher cost; can cause guanidinylation of the N-terminal amine if not pre-activated correctly.[10][11]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, very low racemization risk, ideal for sterically hindered couplings.[4] Does not cause guanidinylation.Higher cost, solutions in DMF have limited stability. Can react with unprotected phosphoryl side chains.[1]

Expert Insight: For challenging or sterically hindered couplings, such as those involving Boc-AE-OH with a bulky amine, aminium (HATU) or phosphonium (PyBOP, PyAOP) reagents are strongly recommended.[12][13] While carbodiimides like DIC are workhorses, they require an additive like HOBt or OxymaPure to suppress racemization.[1][12]

The Role of Additives and Bases
  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial, especially when using carbodiimides.[1][14] They work by forming an active ester intermediate that is more reactive than the initial activated species but less prone to racemization.[1][9] HOAt is particularly effective due to anchimeric assistance from its pyridine nitrogen.

  • Bases: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required for aminium and phosphonium reagents.[1] Its role is to deprotonate the incoming amino acid's carboxylic acid and neutralize the protonated amine component. Caution: Excess base can significantly increase the risk of racemization.[1][13] For sensitive couplings, using a weaker base like NMM is advisable.[6][13]

Solvent Selection and Temperature Control
  • Solvents: The ideal solvent must dissolve all reactants and keep the growing peptide chain solvated on the solid support.[6]

    • DMF (N,N-Dimethylformamide): The most common solvent, but can degrade to form dimethylamine, which can cause premature deprotection in Fmoc chemistry.[6]

    • NMP (N-Methyl-2-pyrrolidone): More polar than DMF and an excellent solvent for preventing peptide aggregation.[6][11] Often the solvent of choice for difficult sequences.

    • DCM (Dichloromethane): Less polar, often used in Boc-based synthesis and for dissolving reagents.[6]

  • Temperature: Most coupling reactions are run at room temperature.[10][15] Lowering the temperature (to 0 °C) can help minimize side reactions like racemization, especially during the initial activation step.[1][8] Conversely, for very difficult couplings, slightly elevated temperatures may be required, but this should be a last resort due to the increased risk of side reactions.[11]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during Boc-AE-OH coupling.

Q1: My Kaiser test is still positive (blue/purple beads) after the coupling step. What's wrong?

A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[13][16]

  • Immediate Cause: Insufficient reaction time or suboptimal reaction conditions.

  • Underlying Issues & Solutions:

    • Steric Hindrance: Boc-AE-OH or the N-terminal amine on the peptide may be sterically bulky, slowing the reaction.[12][13][17]

      • Solution: Perform a "double coupling." After the first coupling, drain the reaction vessel, wash, and repeat the coupling step with a fresh solution of activated Boc-AE-OH.[12]

    • Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking access to the N-terminal amine.[11][17]

      • Solution: Switch to a more effective solvent like NMP or a mixture of DMF/DMSO to disrupt aggregation.[11] Sonication during coupling can also help.[11]

    • Inefficient Activation: Your chosen coupling reagent may not be potent enough for this specific sequence.

      • Solution: Switch to a more powerful reagent. If you are using DIC/HOBt, consider moving to HATU or PyAOP.[12]

    • Capping (If Double Coupling Fails): If a second coupling still results in a positive Kaiser test, the unreacted chains should be permanently blocked or "capped" to prevent the formation of deletion sequences.

      • Solution: Treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) to acetylate the remaining free amines.[13][16]

Q2: My reaction yield is very low, even though the Kaiser test was negative.

A negative Kaiser test only confirms the absence of primary amines. It won't detect issues that occur after the main coupling reaction or problems with secondary amines (like proline).

  • Underlying Issues & Solutions:

    • Premature Cleavage: If using a very acid-sensitive linker, it could be cleaving during subsequent steps.

      • Solution: Re-evaluate your overall protection strategy and ensure all conditions are compatible with your resin linker.

    • Side Reactions: The product may have formed but then been converted to a byproduct during workup.

      • Solution: Analyze the crude product by LC-MS to identify potential byproducts and adjust purification protocols accordingly. Ensure workup conditions are mild.

Q3: I see an unexpected peak in my LC-MS analysis. How do I identify it?

Unexpected peaks are usually the result of side reactions during activation or coupling.

  • Common Side Products & Causes:

    • Racemization/Epimerization: The chiral center of Boc-AE-OH has inverted, leading to a diastereomer of your desired product. This is one of the most common and problematic side reactions.[1][12]

      • Cause: Over-activation, prolonged exposure to base, or high temperatures can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization.[12]

      • Prevention: Use a reagent known for low racemization (e.g., HATU, PyAOP).[9] Use additives like HOBt or OxymaPure.[1] Minimize pre-activation time and use the weakest possible base (NMM instead of DIPEA).[12][13]

    • N-acylurea Formation: A stable byproduct formed when using carbodiimides (DCC, DIC, EDC).[1]

      • Cause: The O-acylisourea intermediate rearranges via an O-to-N acyl transfer before the amine can attack.[1]

      • Prevention: Use an additive like HOBt or OxymaPure, which traps the O-acylisourea to form an active ester, preventing the rearrangement.[1]

    • Guanidinylation: The N-terminal amine is capped with a guanidinium group, terminating chain growth.

      • Cause: This is specific to uronium/aminium reagents (HBTU, HATU) reacting directly with the amine before the carboxylic acid is fully activated.[10][11]

      • Prevention: Always pre-activate the carboxylic acid (Boc-AE-OH) with the coupling reagent for a few minutes before adding the mixture to the resin-bound amine.[10] Using phosphonium reagents like PyBOP avoids this issue entirely.

Visual Workflows & Diagrams

Troubleshooting Incomplete Coupling

G start Perform Coupling Reaction kaiser_test Perform Kaiser Test start->kaiser_test result Test Result? kaiser_test->result positive Positive (Blue/Purple) result->positive Incomplete negative Negative (Yellow) result->negative Complete double_couple Perform Double Coupling with fresh reagents positive->double_couple proceed Proceed to Next Step (Deprotection) negative->proceed re_test Repeat Kaiser Test double_couple->re_test cap Cap Unreacted Amines (e.g., Acetic Anhydride) re_test->cap Still Positive re_test->proceed Negative cap->proceed

Caption: A decision workflow for handling an incomplete coupling reaction.

General Amide Coupling Mechanism (Carbodiimide + HOBt)

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Side Reaction a a b b a->b Trapping d d a->d Unwanted Rearrangement c c b->c Nucleophilic Attack

Caption: Mechanism of DIC/HOBt mediated amide bond formation.

Detailed Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for most standard and moderately difficult couplings.

  • Resin Preparation: If starting from a solid support, ensure the N-terminal protecting group (e.g., Fmoc) has been removed and the resin has been thoroughly washed with DMF (3-5 times). Swell the resin in DMF for 20-30 minutes.

  • Reagent Solution Preparation: In a separate vessel, dissolve Boc-AE-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Activation: Add DIPEA (6.0 eq.) to the reagent solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Remove a small sample of beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for completion.[13]

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Double Coupling for Sterically Hindered Residues

Use this protocol if the Kaiser test is positive after the first coupling attempt.

  • First Coupling: Follow steps 1-7 of the standard protocol above.

  • Confirmation of Incomplete Coupling: If the Kaiser test is positive, proceed.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove byproducts from the first attempt. Do not proceed to deprotection.

  • Second Coupling: Prepare a fresh solution of activated Boc-AE-OH as described in Protocol 1 (steps 2 & 3).

  • Reaction: Add the fresh solution to the resin and agitate for an additional 1-2 hours at room temperature.

  • Final Monitoring & Washing: Repeat the Kaiser test (step 6). If negative, wash the resin as described in step 7. If still positive, consider capping the unreacted amines (see Troubleshooting Q1).

Frequently Asked Questions (FAQs)

Q: Can I use Boc-AE-OH in Fmoc-based solid-phase peptide synthesis (SPPS)? A: Yes. The Boc group on the alpha-amine is stable to the basic conditions (e.g., piperidine in DMF) used to remove Fmoc groups, making it an orthogonal protecting group suitable for this strategy.

Q: Does the side chain of Boc-AE-OH interfere with coupling? A: Assuming "AE" refers to an amino-ethyl or similar group, if the side chain contains a primary amine, it must also be protected (e.g., with another Boc group) to prevent it from reacting with the activated carboxyl group of another molecule, which would lead to branching or polymerization. If the side chain contains other functional groups like a thioether, they are generally stable under standard coupling conditions.

Q: How critical is it to use anhydrous solvents? A: It is highly critical. Water can hydrolyze the activated ester intermediate, consuming your activated amino acid and reducing the overall yield. Always use high-purity, anhydrous grade solvents for coupling reactions.

Q: What is the optimal stoichiometry (equivalents) of reagents? A: A common starting point for SPPS is to use a 3- to 5-fold excess of the amino acid and coupling reagents relative to the resin's functional loading. For solution-phase synthesis, ratios closer to 1.1-1.5 equivalents are more common to facilitate purification.[4] However, this must be optimized for each specific reaction.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026).
  • Monitoring of Peptide Coupling and Capping. AAPPTec.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • Predicting relative efficiency of amide bond formation using multivari
  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis & Analysis.
  • Coupling Reagents. Aapptec Peptides.
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. (2025). BenchChem.
  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide. (2025). BenchChem.
  • (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid. Tokyo Chemical Industry.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules.
  • Peptide Coupling Reagents Guide. MilliporeSigma (Novabiochem).
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid. MedChemExpress.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. (2025). BenchChem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe. (2025). BenchChem.
  • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. (2025). BenchChem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
  • (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid. ChemScene.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013). Angewandte Chemie.
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(tert-butylthio)propanoic acid. Sigma-Aldrich.
  • Reaction Condition Optimiz
  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Technical Support Center: Optimizing Fmoc-Orn(Boc)
  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in w
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • (R)- or (S)-pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester. Organic Syntheses Procedure.
  • Impact of solvent choice on Boc-His(Boc)-OH coupling efficiency. (2025). BenchChem.
  • Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. (2005). Organic Letters.
  • Identifying general reaction conditions by bandit optimization. (2024).
  • A Bee-line Approach to Access Organocatalysts: A Suitable Base Catalyzed, Time- dependent, Chemoselective O-functionaliz

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with tert-butyl 2-aminoethyl(2-hydroxyethyl)carbamate (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with tert-butyl 2-aminoethyl(2-hydroxyethyl)carbamate (also known as N-Boc-N-(2-hydroxyethyl)ethylenediamine).

Because this molecule features a primary amine, a primary alcohol, and a bulky Boc-protected secondary amine, it is highly polar, extensively hydrogen-bonded, and lacks a UV chromophore. These properties routinely cause catastrophic failures during standard aqueous workups and silica gel chromatography. This guide provides self-validating, field-proven systems to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Extraction & Workup

Q: My product remains entirely in the aqueous phase during workup. How do I force it into the organic layer? A: The primary amine and hydroxyl group form a robust hydration shell, making the compound highly water-soluble. Standard solvents like ethyl acetate or dichloromethane (DCM) will fail. Solution: Saturate the aqueous layer with potassium carbonate (


) to "salt out" the product and ensure the primary amine is completely free-based (unprotonated). Extract using a highly polar, hydrogen-bond disrupting solvent mixture: Chloroform:Isopropanol (4:1 v/v) . The isopropanol disrupts the aqueous solvation shell, while chloroform acts as the dense organic carrier.

Q: Why is there a white, crystalline crust forming on my purified product after a few days on the bench? A: Your product is acting as a carbon dioxide scavenger. The unhindered primary amine rapidly reacts with atmospheric


 to form carbamate salts.
Solution: Always flush the storage flask with Argon or Nitrogen immediately after removing it from the rotary evaporator. Store at -20°C in a tightly sealed container.
Chromatography & Visualization

Q: The compound streaks from the baseline to the solvent front on normal-phase silica TLC. How do I get a tight spot? A: Silica gel is a Brønsted acid (silanol groups have a pKa of ~4.5–5.0). Your primary amine (pKa ~9.5) protonates on the column, leading to irreversible ionic binding and severe tailing[1]. Solution: You must neutralize the silica. Add 1% to 5% concentrated aqueous Ammonium Hydroxide (


) to your mobile phase (e.g., DCM:MeOH:

90:9:1)[2]. The ammonia competitively binds the acidic silanol sites, allowing your amine to elute freely.

Q: Since the compound has no aromatic rings, it is invisible under UV light (254 nm). What is the best way to visualize it? A: Rely on chemical stains that react specifically with the functional groups present. Ninhydrin is the gold standard here, as it reacts selectively with the primary amine to form a deep purple/blue complex (Ruhemann's purple).

Quantitative Reference Tables

Table 1: TLC Visualization Strategies for Non-UV Active Amines
Stain / ReagentTarget Functional GroupExpected ColorSensitivityHeating Required?
Ninhydrin (0.3% in EtOH) Primary AmineDeep Purple / BlueHigh (< 1 µg)Yes (150°C for 1 min)
Potassium Permanganate (

)
Primary Alcohol / AmineYellow spot on PurpleModerateGentle heating
Iodine (

) Chamber
General OrganicsBrown / YellowLow-ModerateNo (Reversible)
Phosphomolybdic Acid (PMA) General OrganicsDark Green / BlueModerateYes (150°C for 2 min)
Table 2: Optimized Solvent Systems for Extraction & Chromatography
ApplicationSolvent SystemRatio (v/v)Mechanistic Purpose
Aqueous Extraction

: Isopropanol
4:1iPrOH disrupts hydration;

provides dense organic phase.
Flash Chromatography DCM : MeOH :

90:9:1

neutralizes acidic silanols; MeOH provides polarity[2].
Reverse Phase (C18)

: MeCN (+ 0.1%

)
GradientBasic modifier keeps amine unprotonated for better C18 retention.

Experimental Methodologies

Protocol 1: "Eve's Mix" Extraction for Highly Polar Amines

This protocol guarantees high recovery of the amphoteric product from aqueous reaction mixtures.

  • Aqueous Preparation: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask. Slowly add solid

    
     while stirring until the solution is fully saturated (undissolved salt remains). Note: This free-bases the amine and maximizes the ionic strength of the water.
    
  • Solvent Preparation: Prepare a fresh mixture of Chloroform and Isopropanol in a 4:1 volumetric ratio.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Add 1 volume of the

    
    :iPrOH mixture. Shake vigorously and vent.
    
  • Phase Separation: Allow the layers to separate. Crucial: The organic layer will be the bottom layer due to the density of chloroform. Collect the bottom layer.

  • Repeat: Extract the aqueous layer two more times with fresh

    
    :iPrOH.
    
  • Drying (Critical Step): Dry the combined organic layers over Magnesium Sulfate (

    
    ) . Do NOT use Sodium Sulfate (
    
    
    
    ), as it is partially soluble in isopropanol and will contaminate your final product.
  • Concentration: Filter off the drying agent and concentrate under reduced pressure.

Protocol 2: Normal Phase Flash Chromatography for Basic Polyamines

Use this method to prevent compound loss and streaking on standard silica gel.

  • Column Preparation: Pack a standard silica gel column using DCM.

  • Eluent Preparation: Prepare the mobile phase: 90% DCM, 9% Methanol, and 1% concentrated aqueous

    
     (28-30% 
    
    
    
    basis). Note: Do not exceed 15-20% Methanol, as highly basic methanolic solutions can begin to dissolve the silica stationary phase[2].
  • Equilibration: Flush the column with 3 column volumes (CV) of the eluent to pre-neutralize the silica.

  • Loading: Dissolve your crude oil in a minimal amount of the eluent. If it is insoluble, dry-load it onto Celite (do not dry-load onto silica, as the concentrated acid sites may degrade the Boc group during solvent removal).

  • Elution: Run the column. Monitor fractions via TLC, staining with Ninhydrin.

Process Workflows & Decision Trees

ExtractionWorkflow A Aqueous Reaction Mixture (Highly Polar Amine) B Saturate with K2CO3 (Salting Out & Free-Basing) A->B C Extract with 4:1 CHCl3 : Isopropanol B->C D Phase Separation C->D E Top Layer: Aqueous Waste D->E F Bottom Layer: Organic Extract (Contains Product) D->F G Dry over MgSO4 (Do NOT use Na2SO4) F->G

Figure 1: Optimized liquid-liquid extraction workflow for highly water-soluble polar amines.

ChromatographyTree Start Issue: Product Streaks on Silica or Fails to Elute Check Is the mobile phase basic? Start->Check Mod Add 1-5% NH4OH (e.g., DCM:MeOH:NH4OH 90:9:1) Check->Mod No (Standard Silica) Alt Switch to Amine-Functionalized Silica (KP-NH) or Alumina Check->Alt Yes (Still Tailing) Success Symmetrical Peak / Spot High Recovery Mod->Success Alt->Success

Figure 2: Troubleshooting decision tree for resolving chromatographic tailing of basic compounds.

References

  • Notes on extraction | Org Prep Daily Source: WordPress.com (Laboratory heuristics for polar amine extraction using Chloroform/Isopropanol). URL:[Link]

  • What is the most polar solvent usable in silica gel chromatography? Source: ResearchGate (Expert consensus on basic modifiers and silica gel solubility limits). URL:[Link]

  • Successful Flash Chromatography Source: Biotage (Mechanistic breakdown of normal phase chromatography and amine-functionalized silica). URL:[Link]

Sources

Optimization

Technical Support: Optimization &amp; Troubleshooting for Boc-AE-OH Synthesis

Introduction: The Selectivity Challenge The synthesis of Boc-AE-OH (N-Boc-2-aminoethanol) appears deceptively simple: the protection of a primary amine with di-tert-butyl dicarbonate ( ). However, the presence of a free...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Challenge

The synthesis of Boc-AE-OH (N-Boc-2-aminoethanol) appears deceptively simple: the protection of a primary amine with di-tert-butyl dicarbonate (


). However, the presence of a free hydroxyl group creates a competition between N-acylation  (desired) and O-acylation  (undesired).

While amines are significantly more nucleophilic than alcohols, process deviations—specifically regarding stoichiometry, temperature, and base strength—can lead to the formation of N,O-bis-Boc impurities or O-Boc species. This guide provides a self-validating workflow to ensure high purity (>98%) and minimize downstream purification bottlenecks.

Module 1: Reaction Pathway & Critical Process Parameters

To minimize side products, one must understand the kinetic vs. thermodynamic landscape of the reaction.

Reaction Selectivity Diagram

The following diagram illustrates the competitive pathways. The Green path is the target kinetic reaction. The Red path represents over-reaction driven by excess reagent or heat.

Boc_Selectivity SM Ethanolamine (H2N-CH2-CH2-OH) Target Boc-AE-OH (N-Boc Product) SM->Target Path A: Kinetic Control (0°C -> RT, 1.0 eq Boc2O) Boc2O Boc2O (Reagent) Boc2O->Target Impurity N,O-bis-Boc (Side Product) Boc2O->Impurity Target->Impurity Path B: Over-reaction (Excess Boc2O, >40°C, Strong Base) Byproduct t-BuOH + CO2 Target->Byproduct

Figure 1: Competitive acylation pathways. Path A is kinetically favored due to the higher nucleophilicity of the amine.

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Stoichiometry 1.00 – 1.05 eq.

Excess

is the primary driver for Path B (O-acylation). Do not exceed 1.1 eq.
Temperature 0°C (Addition)

23°C
Low temperature suppresses the activation energy required for the less nucleophilic hydroxyl group to react.
Solvent DCM, THF, or WaterGreen Chemistry Tip: Water-mediated synthesis (catalyst-free) enhances N-selectivity due to hydrogen bonding stabilizing the transition state [1].
Base None or Mild (

)
Strong bases (e.g., DMAP, NaOH) activate the hydroxyl group, promoting O-Boc formation. Avoid DMAP unless absolutely necessary.

Module 2: Identification of Side Products

Users often confuse residual starting material with side products. Use this analytical guide to distinguish species.

NMR Diagnostic Table ( )

The chemical shift of the methylene protons adjacent to the oxygen (


-O) is the most reliable indicator.
SpeciesStructure

NMR Signal (

-O)
Status
Boc-AE-OH


3.70 - 3.75 ppm (Triplet)
Target
N,O-bis-Boc


4.10 - 4.20 ppm (Triplet)
Impurity
Ethanolamine


3.55 - 3.65 ppm
Starting Material

Note: The downfield shift (~0.4 ppm) in the bis-Boc species is caused by the electron-withdrawing nature of the carbonate ester formed at the oxygen [2].

TLC Monitoring[1]
  • Mobile Phase: 50% Ethyl Acetate / 50% Hexane (visualize with Ninhydrin or PMA stain).

  • Observation:

    • Ethanolamine:[1][2][3] Baseline (very polar).

    • Boc-AE-OH:

      
      .
      
    • N,O-bis-Boc:

      
       (significantly less polar due to loss of H-bonding donor).
      

Module 3: Remediation & Purification Protocols

If side products are detected, do not discard the batch. The O-Boc group is an ester/carbonate linkage and is far more labile (unstable) to hydrolysis than the N-Boc carbamate.

The "Mild Hydrolysis" Rescue Protocol

This method selectively cleaves the O-Boc impurity back to the target alcohol without removing the N-Boc group.

  • Dissolution: Dissolve the crude oil (containing bis-Boc impurity) in MeOH/THF (1:1).

  • Hydrolysis: Add 1M aqueous LiOH or NaOH (2.0 eq relative to estimated impurity).

  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by TLC until the high-

    
     spot disappears.
    
  • Workup:

    • Neutralize carefully with 1M citric acid or HCl (to pH ~7). Do not drop below pH 4 , or N-Boc cleavage will occur [3].

    • Extract with Ethyl Acetate.[2][4]

    • Wash organic layer with Brine

      
       Dry (
      
      
      
      )
      
      
      Concentrate.
Workup Decision Tree

Workup_Logic Start Crude Reaction Mixture Check Check TLC/NMR (Is O-Boc present?) Start->Check Yes YES: High Rf spot visible Check->Yes Impurity Detected No NO: Single spot Check->No Clean Hydrolysis Perform Mild Hydrolysis (1M LiOH/MeOH, 30 min) Yes->Hydrolysis Wash Standard Workup 1. Dilute w/ EtOAc 2. Wash w/ 5% Citric Acid (removes unreacted amine) 3. Wash w/ Brine No->Wash Hydrolysis->Wash Final Concentrate & Dry (Target Purity >98%) Wash->Final

Figure 2: Logical flow for determining necessary purification steps based on impurity profiling.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is a viscous oil that won't crystallize. Is it impure?

  • A: Not necessarily. Boc-AE-OH has a low melting point (~30–35°C) and often exists as a supercooled liquid or viscous oil. If NMR shows no impurities, do not force crystallization. If a solid is required, store at -20°C with a seed crystal.

Q2: Can I use DMAP to speed up the reaction?

  • A: Avoid DMAP. While it accelerates N-acylation, it drastically increases the rate of O-acylation, leading to significant N,O-bis-Boc formation. If the reaction is slow, ensure your

    
     quality is good (it degrades to t-BuOH and 
    
    
    
    over time) rather than adding nucleophilic catalysts [4].

Q3: How do I remove excess


 without chromatography? 
  • A: Add a "scavenger" amine (e.g., N,N-dimethylethylenediamine) 30 minutes before stopping the reaction. This reacts with excess

    
     to form a highly polar urea/carbamate that is easily washed away into the aqueous layer during the acidic workup step [5].
    

Q4: Why do I see tert-butanol in my NMR?

  • A: tert-Butanol is the stoichiometric byproduct of the reaction. It is volatile but can be persistent in viscous oils. Extended high-vacuum drying (50°C, <1 mbar) is usually required to remove it completely.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[5] Catalyst-free water-mediated chemoselective N-tert-butyloxycarbonylation of amines.[6][5] Organic Letters, 8(15), 3259-3262.

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4] Organometallics, 29(9), 2176-2179.

  • Wuts, P. G. M., & Greene, T. W. (2006).[7] Greene's Protective Groups in Organic Synthesis (4th ed.).[6][7] Wiley-Interscience. (Chapter 7: Protection for the Amino Group).

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.

  • Sigma-Aldrich Technical Bulletin. (2023). N-Boc Protection Protocols and Troubleshooting.

Sources

Troubleshooting

The Causality of Aggregation: Why Do Boc-AE-OH Peptides Crash Out?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or aggregation when working with Boc-AE-OH (tert-butyloxycarbonyl-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden precipitation or aggregation when working with Boc-AE-OH (tert-butyloxycarbonyl-aminoethyl/ethoxy) modified peptides.

While aminoethoxy-based (AE/AEEA) linkers are explicitly designed to enhance the hydrophilicity and spatial flexibility of therapeutic peptides (such as GLP-1 analogs like Semaglutide)[1], the intermediate Boc-protected state presents a unique physicochemical challenge. This guide deconstructs the causality behind these solubility issues and provides self-validating protocols to overcome them.

To successfully troubleshoot solubility, we must first understand the molecular thermodynamics at play:

  • Hydrophobic Masking: The addition of the bulky, branched aliphatic tert-butyl group (Boc) masks the terminal primary amine of the AE linker. This eliminates the amine's hydrogen-bonding capacity and neutralizes its positive charge at physiological pH[2].

  • Thermodynamic Aggregation: In aqueous or weakly polar solvents, water molecules form highly ordered clathrate cages around the lipophilic Boc groups. To minimize this thermodynamically unfavorable state, the peptides aggregate, burying their hydrophobic Boc groups and often inducing intermolecular

    
    -sheet formation[].
    
  • The Linker Paradox: While the AE/AEEA linker provides flexibility, during the protected stage, this flexibility actually facilitates the intermolecular packing of the hydrophobic Boc caps, accelerating precipitation.

Diagnostic FAQs

Q: My peptide was highly soluble in water until I conjugated the Boc-AE-OH linker. What happened? A: You have shifted the peptide's isoelectric point (pI) and drastically increased its overall hydrophobicity. Peptides containing 50% or more hydrophobic residues—or those capped with massive hydrophobic moieties like Boc—are generally poorly soluble in aqueous solutions[4]. You must transition to polar aprotic solvents to disrupt the hydrophobic packing.

Q: Can I use 0.1% TFA to help solubilize my Boc-modified peptide? A: No. While Trifluoroacetic acid (TFA) is commonly used to solubilize basic peptides[5], the Boc protecting group is highly acid-labile. Using strong acids will prematurely cleave the Boc group via protonation and dissociation of the tert-butyl cation[]. If you need to adjust pH, use mild basic buffers (like 0.1% NH₄OH) depending on the peptide's net charge[6].

Q: What is the most reliable solvent for these intermediates? A: 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[6]. These polar aprotic solvents disrupt hydrogen bonding and easily solvate the lipophilic Boc group without risking premature cleavage.

Solvent Compatibility Matrix

When selecting a solvent system for Boc-AE-OH modified peptides, you must balance solvation power against the risk of premature deprotection.

Solvent SystemSolvation Power for Boc-PeptidesRisk of Boc CleavageDownstream Compatibility
DMSO / DMF (100%) ExcellentLowHigh (SPPS, Assays if diluted to <1%)
Dichloromethane (DCM) GoodLowHigh (Liquid-phase synthesis)
Aqueous Buffer (pH 7.4) PoorLowLow (Causes immediate precipitation)
0.1% TFA in Water Poor to ModerateHigh (Cleaves Boc)Low (Destroys intermediate)
8M Urea / 6M Gdn-HCl ModerateLowModerate (Requires desalting before LC-MS)

Experimental Methodology: The Self-Validating Solubilization Protocol

Causality Check: Never commit your entire peptide batch to a new solvent system without testing. This protocol uses a continuous feedback loop: the visual clarity of the solution dictates the next chemical step, making it a self-validating system.

Step-by-Step Workflow:

  • Aliquot Preparation: Weigh exactly 1.0 mg of the lyophilized Boc-AE-OH peptide into a sterile, oxygen-free microcentrifuge tube[4]. Do not add water or PBS first.

  • Primary Solvation (Organic Phase): Add 50 µL of 100% anhydrous DMSO or DMF[6].

  • Physical Disruption: Sonicate the tube in a water bath for 3 bursts of 10 seconds each. Chill on ice between bursts to prevent thermal degradation[4]. The solution must become 100% transparent and particle-free.

  • Aqueous Titration (The Validation Step): If your downstream application requires an aqueous buffer, add the target buffer (e.g., PBS) dropwise (10 µL at a time) while continuously vortexing[5].

  • Threshold Identification: If the solution turns turbid or milky, you have breached the hydrophobic threshold. Stop adding buffer immediately. Back-titrate by adding 5-10 µL of DMSO until clarity is restored. This exact ratio defines the maximum aqueous tolerance of your specific Boc-modified sequence.

Troubleshooting Workflow Visualization

BocSolubility Start Boc-AE-OH Peptide Precipitation Detected Check Assess Solvent Polarity Start->Check Decision Is Solvent Aqueous? Check->Decision AqueousRoute Add Chaotropes (8M Urea / 6M Gdn-HCl) Decision->AqueousRoute Yes (Buffer/H2O) OrganicRoute Switch to 100% DMSO/DMF (Polar Aprotic) Decision->OrganicRoute No (ACN/MeOH) Sonicate Gentle Sonication (Max 40°C) AqueousRoute->Sonicate OrganicRoute->Sonicate Success Fully Solubilized Peptide Intermediate Sonicate->Success

Fig 1: Troubleshooting workflow for solubilizing Boc-AE-OH modified peptide intermediates.

References

  • [1] Boc-AEEA-AEEA | Derivatives for Peptide Synthesis. ETW International.[Link]

  • [6] Peptide Solubilization Guidelines. JPT Peptide Technologies.[Link]

  • [4] Peptide Solubility Guidelines - How to solubilize a peptide. SB-Peptide.[Link]

  • [5] Peptide Solubility | Peptide Synthesis. Bio Basic.[Link]

  • [2] The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis. Australian Journal of Chemistry.[Link]

Sources

Optimization

Technical Support Center: Handling tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

Topic: Technical Guide for CAS 364056-56-4 ( -Boc- -(2-hydroxyethyl)ethylenediamine) Role: Senior Application Scientist Date: October 26, 2023 Molecule Profile & Strategic Overview Compound Identity: tert-Butyl 2-aminoet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide for CAS 364056-56-4 (


-Boc-

-(2-hydroxyethyl)ethylenediamine) Role: Senior Application Scientist Date: October 26, 2023

Molecule Profile & Strategic Overview

Compound Identity: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate CAS: 364056-56-4 Common Role: Heterobifunctional linker for PROTACs, antibody-drug conjugates (ADCs), and surface modification.

As a Senior Application Scientist, I often see researchers underestimate this molecule. It appears deceptively simple—a Boc-protected nitrogen flanked by a primary amine and a primary alcohol. However, its utility relies entirely on chemodifferentiation : the ability to react the primary amine (


) selectively over the hydroxyl (

), or vice versa, without compromising the acid-labile Boc group.

This guide addresses the specific "pain points" of working with this linker: viscosity, lack of UV absorbance, and the risk of intramolecular cyclization.

Physical Properties & Storage Snapshot[1]
PropertySpecification / ObservationPractical Implication
Physical State Viscous Colorless/Pale Yellow OilDifficult to weigh precisely; use volumetric transfers (density ~1.08 g/mL).
Hygroscopicity Moderate to HighAbsorbs atmospheric water, which hydrolyzes active esters (NHS) in subsequent steps. Store under Argon/Nitrogen.
UV Activity Negligible (No aromatic chromophore)Standard UV (254 nm) detection will fail. You must use ELSD, CAD, or specific TLC stains.
Stability Acid-labile; Thermally sensitiveAvoid temperatures >60°C to prevent Boc thermolysis or cyclization.

Synthesis & Reactivity Troubleshooting (The "During" Phase)

Q: How do I selectively functionalize the primary amine without reacting with the alcohol?

The Challenge: Both the amine and alcohol are nucleophiles. However, the primary amine is significantly more nucleophilic (pKa of conjugate acid ~10) than the alcohol (pKa ~16) at neutral pH.

The Protocol (Chemodifferentiation): To ensure the amine reacts while the alcohol remains dormant, you must control the protonation state and the electrophile reactivity.

  • pH Control is Critical: Maintain reaction pH between 7.5 and 8.5 .

    • Below pH 7: The amine becomes protonated (

      
      ) and unreactive.
      
    • Above pH 9: The alcohol begins to deprotonate or act as a competitive nucleophile, leading to ester byproducts (if using acyl chlorides/anhydrides).

  • Electrophile Selection: Use NHS-esters or PFP-esters rather than acid chlorides. Active esters react rapidly with primary amines but are generally inert toward alcohols under non-catalytic conditions.

Self-Validating Check:

  • Run a test reaction with 1 eq. of electrophile.

  • Monitor by TLC (Ninhydrin stain).[1][2] The starting material spot (Blue/Purple) should disappear, replaced by a non-staining (or different color) amide spot. The alcohol remains free.

Q: I see a byproduct with a mass loss of 56 or 74 Da. What is happening?

The Diagnosis: You are likely witnessing Intramolecular Cyclization .

Mechanism: The structure contains a "Boc-N-C-C-NH2" motif. Under basic conditions or high heat, the free primary amine can attack the carbonyl of the Boc group.

  • Result: Formation of a cyclic urea (imidazolidinone derivative) and loss of tert-butanol.

  • Trigger: Heating the free base above 60°C or using strong bases (e.g., NaH, excess TEA) for extended periods.

Prevention Strategy:

  • Avoid Distillation: Do not attempt to distill this product to purify it.[1]

  • Base Choice: Use hindered organic bases (DIPEA) rather than inorganic bases if possible.

  • Temperature: Keep reactions involving the free amine at or below room temperature (20–25°C).

Visualization: Reactivity & Cyclization Pathways

ReactivityPathways cluster_conditions Critical Control Parameters Start Start: Boc-Linker (Free NH2, Free OH) AmineRxn Target: Amide Bond (Selective N-Acylation) Start->AmineRxn NHS-Ester pH 7.5-8.5 < 25°C Cyclic Byproduct: Cyclic Urea (Imidazolidinone) Start->Cyclic Heat (>60°C) or Strong Base Ester Byproduct: Ester (O-Acylation) Start->Ester Acid Chloride or pH > 10

Caption: Pathway analysis showing the narrow operating window for selective amine functionalization versus unwanted cyclization or O-acylation.

Purification & Analysis (The "After" Phase)

Q: I cannot see my compound on the Flash system. How do I purify it?

The Issue: The Boc group has very weak UV absorption (end absorption <210 nm), which is often obscured by solvent cutoffs (Ethyl Acetate absorbs up to 256 nm).

The Solution: "Blind" Purification with Stains.

  • TLC Staining System (Mandatory):

    • Ninhydrin: Stains the free primary amine Dark Blue/Purple . (Best for monitoring consumption of starting material).

    • KMnO4 (Potassium Permanganate): Stains the alcohol/amine/Boc group Yellow on a purple background. (Best for seeing the product if the amine is reacted).

    • Hanessian’s Stain (Cerium Molybdate): High sensitivity for polyols and carbamates.

  • Flash Chromatography Setup:

    • Stationary Phase: Standard Silica Gel (40–63 µm).

    • Mobile Phase: DCM:MeOH (start 98:2, gradient to 90:10). The polarity of the amino-alcohol requires methanol.

    • Additive: Add 1% Triethylamine (TEA) or NH4OH to the mobile phase.

      • Why? The free amine interacts strongly with acidic silanols on the silica, causing "streaking" and yield loss. The base suppresses this interaction.

Q: How do I remove the Boc group without damaging the alcohol or linker?

The Protocol: Standard TFA (Trifluoroacetic acid) or HCl/Dioxane deprotection works, but "workup hygiene" is vital to avoid salt contaminants.

  • Reagent: 4M HCl in Dioxane is preferred over TFA if the final product is an oil, as removal of excess TFA is difficult without forming a salt gum.

  • Scavenging: If your molecule has sensitive residues (e.g., tryptophan, methionine in a peptide conjugate), add Triisopropylsilane (TIPS) (2.5% v/v) as a cation scavenger.

  • Post-Deprotection:

    • The product will be the HCl salt.

    • Do not neutralize to the free base unless immediately reacting, as the free diamine/amino-alcohol is highly hygroscopic and prone to air oxidation. Store as the salt.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem Identified NoSpot No Spot on TLC/Flash Problem->NoSpot Streaking Streaking/Tailing on Column Problem->Streaking LowYield Low Yield / Missing Mass Problem->LowYield Solution1 Switch Visualization: Use Ninhydrin or KMnO4 stain. Do NOT rely on UV. NoSpot->Solution1 Solution2 Add Modifier: Use 1% Et3N or 1% NH4OH in mobile phase. Streaking->Solution2 Solution3 Check Cyclization: Look for M-56 peak (LCMS). Avoid heat >40°C. LowYield->Solution3

Caption: Decision matrix for common purification and yield issues.

References

  • Chemical Identity & Properties
  • PROTAC Linker Design & Functionalization

    • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Retrieved from [Link]

  • Boc-Group Chemistry & Stability

    • Greene, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. (Relevant sections on Carbamate stability and cleavage). Organic Chemistry Portal. Retrieved from [Link]

  • TLC Visualization Techniques

    • VanVeller Lab Resources. Recipes for TLC Stains. Iowa State University. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring Boc-AE-OH Reaction Progress

Executive Summary & Molecule Profile Boc-AE-OH (N-Boc-ethanolamine) presents a classic analytical challenge: it lacks a strong chromophore (UV-absorbing group). Unlike aromatic compounds that absorb strongly at 254 nm, B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Boc-AE-OH (N-Boc-ethanolamine) presents a classic analytical challenge: it lacks a strong chromophore (UV-absorbing group). Unlike aromatic compounds that absorb strongly at 254 nm, Boc-AE-OH relies on the weak absorbance of the carbonyl bond in the carbamate group, which is only detectable at low wavelengths (<215 nm).

This guide provides self-validating protocols to monitor reactions involving this intermediate, specifically addressing the "invisible peak" phenomenon in UV and "false negative" results in LC-MS due to in-source fragmentation.

PropertyDataAnalytical Implication
Chemical Name N-(tert-Butoxycarbonyl)ethanolamine
Formula

MW: 161.20 g/mol
Chromophore Weak Carbonyl (

)
Critical: Must detect at 205–210 nm .[1]
Polarity Moderate (LogP ~0.4)Elutes early on C18; may require high aqueous start.
MS Behavior ESI (+) LabileProne to In-Source Fragmentation (Loss of t-Butyl).

Standard Operating Procedures (SOPs)

Protocol A: HPLC-UV (Routine Monitoring)

Use this method for purity checks when mass spectrometry is unavailable.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.05% TFA.

    • Note: We use 0.05% rather than 0.1% to minimize baseline drift at low UV wavelengths.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: 210 nm (Primary), 254 nm (Reference - expect NO signal here).

  • Gradient:

Time (min)% B (ACN)Event
0.05Equilibrate
10.095Linear Gradient
12.095Wash
12.15Re-equilibrate
15.05End
Protocol B: LC-MS (Structural Confirmation)

Use this method for reaction troubleshooting and identification.

  • Mobile Phase Modifier: Replace TFA with 0.1% Formic Acid (TFA suppresses ionization).

  • Ionization Mode: ESI Positive (

    
    ).
    
  • Scan Range: 50 – 500 m/z.

  • Target Ions (The "Trap"): Do not look only for the parent mass.

Speciesm/z (Expected)Description

162.2Protonated Parent (Often weak).

184.2Sodium Adduct (Often dominant).

~106 or ~62In-Source Fragment (Common false negative cause).

Visual Logic & Troubleshooting Workflows

Workflow 1: Detector Selection Strategy

This logic gate determines the correct detection method based on your specific reaction matrix and sensitivity needs.

DetectorSelection Start Start: Select Detector Q1 Is the sample concentration > 1 mg/mL? Start->Q1 Q2 Does the solvent absorb < 215 nm? (e.g., Acetone, EtOAc, Pyridine) Q1->Q2 Yes MS_Method Use LC-MS (ESI+) (Protocol B) Q1->MS_Method No (Trace Analysis) UV_Method Use HPLC-UV at 210 nm (Protocol A) Q2->UV_Method No (Clean Solvent) ELSD_Method Use ELSD/CAD (Universal Detection) Q2->ELSD_Method Yes (Interference)

Figure 1: Decision tree for selecting the appropriate detector. Note that standard UV detection fails if the reaction solvent has a high UV cutoff.

Workflow 2: LC-MS Interpretation Logic

Users frequently misinterpret LC-MS data for Boc-protected amines because the parent ion is unstable.

MS_Logic Input Observed Mass Spectrum Check1 Is m/z 162 (M+H) present? Input->Check1 Check2 Is m/z 184 (M+Na) present? Check1->Check2 No Result_Found CONFIRMED: Intact Boc-AE-OH Check1->Result_Found Yes Check3 Is m/z 106 or 62 present? Check2->Check3 No Check2->Result_Found Yes Result_Fragment LIKELY POSITIVE: In-Source Fragmentation (Lower Fragmentor Voltage) Check3->Result_Fragment Yes (Fragment) Result_None NEGATIVE: Product degraded or not formed Check3->Result_None No

Figure 2: LC-MS interpretation logic. The absence of the parent ion (162 m/z) does not confirm the absence of the product; check for adducts and fragments.

Troubleshooting & FAQs

Issue 1: "I see a huge peak at the solvent front (dead time), but no product."

Diagnosis: Boc-AE-OH is relatively polar. If you inject it dissolved in 100% Methanol or Acetonitrile onto a high-aqueous starting gradient (5% B), the solvent strength will carry the analyte through the column without retention (Solvent Effect). Solution:

  • Dissolve the sample in Water:ACN (90:10) .

  • If the sample is insoluble in water, dissolve in minimal DMSO or MeOH, then dilute 10x with water before injection.

  • Ensure the column is fully equilibrated (at least 10 column volumes) at 5% B.

Issue 2: "My UV baseline at 210 nm is drifting upwards or has 'ghost' peaks."

Diagnosis:

  • Drift: Absorption of Acetonitrile increases at lower wavelengths. High-quality "HPLC Grade" ACN is required; "Gradient Grade" is better.

  • Ghost Peaks: Impurities in the water or TFA. Old TFA oxidizes and turns yellow/brown, absorbing strongly at 210 nm. Solution:

  • Use fresh Milli-Q water.

  • Use fresh ampoules of TFA.

  • Reference Subtraction: If using a Diode Array Detector (DAD), set a reference wavelength at 360 nm (bandwidth 100) to subtract baseline drift mathematically.

Issue 3: "LC-MS shows the mass of ethanolamine (61 m/z) or a fragment (106 m/z), but I used Boc-anhydride."

Diagnosis: In-Source Fragmentation . The Boc group is acid-labile and thermally unstable. The heat and voltage in the ESI source can cleave the Boc group during the analysis, even if the molecule was intact in the vial. Solution:

  • Lower the Fragmentor Voltage: (e.g., reduce from 100V to 60V).

  • Lower the Source Temperature: (e.g., reduce from 350°C to 250°C).

  • Check for Adducts: Look for the Sodium adduct (

    
    ), which is often more stable than the protonated species.
    
Issue 4: "Can I use Acetone or Ethyl Acetate to dissolve my sample?"

Diagnosis: No.

  • UV: Acetone absorbs strongly up to 330 nm. Ethyl Acetate absorbs up to 260 nm. Both will completely mask the Boc-AE-OH peak at 210 nm.

  • MS: These solvents can cause ionization suppression or form clusters. Solution: Evaporate a small aliquot of your reaction mixture to dryness (using a stream of nitrogen) and reconstitute in Mobile Phase A/B mixture.

References

  • BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for Monitoring Boc-D-4-aminomethylphe(Boc) Reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Boc-ethanolamine Product Sheet & Safety Data. Retrieved from

  • PubChem. (2025). N-(tert-Butoxycarbonyl)ethanolamine Compound Summary. National Library of Medicine. Retrieved from

  • Reddy, P. N., et al. (2007).[6] Positive and Negative Ion Electrospray Tandem Mass Spectrometry of Boc-protected Peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[6] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis.

Sources

Optimization

Stability issues of Boc protecting group under different pH conditions.

Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an in-depth analysis of Boc stability across different pH environments, mechanistic troubleshooting for common side reactions, and self-validating experimental protocols.

The Mechanistic Causality of pH-Dependent Stability

The strategic utility of the Boc group in organic and solid-phase peptide synthesis (SPPS) relies entirely on its orthogonal stability profile: it is highly stable under basic and nucleophilic conditions but highly labile under strong acidic conditions 1.

  • Basic and Neutral Environments (pH 7–14): The Boc group exhibits near-perfect stability in the presence of strong bases (e.g., piperidine, NaOH, LDA) and nucleophiles. This stability is driven by two factors: the immense steric shielding provided by the bulky tert-butyl moiety, which physically blocks nucleophilic attack at the carbonyl carbon, and the resonance stabilization of the carbamate linkage, which reduces the electrophilicity of the carbonyl group 1.

  • Acidic Environments (pH < 4): Under acidic conditions, the carbonyl oxygen is protonated. This triggers a cascade reaction: the heterolytic cleavage of the tert-butyl-oxygen bond yields a highly reactive tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and yielding the target free amine as an acid salt 2.

BocMechanism Boc Boc-Protected Amine (Stable at pH > 4) Acid Acidic Conditions (TFA or HCl) Boc->Acid Protonated Protonated Carbamate Acid->Protonated Protonation Cleavage Bond Cleavage Protonated->Cleavage Carbamic Carbamic Acid (Unstable) Cleavage->Carbamic tButyl tert-Butyl Cation (Reactive Electrophile) Cleavage->tButyl Decarb Decarboxylation (- CO2 Gas) Carbamic->Decarb SideRxn Alkylation Side Reactions (Trp, Cys, Met, Tyr) tButyl->SideRxn No Scavenger Scavenger Scavenger Addition (TIS, Anisole, etc.) tButyl->Scavenger Intercepted Amine Free Amine Salt (Target Product) Decarb->Amine Quenched Quenched Byproduct (Isobutane) Scavenger->Quenched

Caption: Mechanistic workflow of Boc deprotection, highlighting the critical divergence between successful cleavage and side reactions.

Quantitative Stability Profile

The following table summarizes the quantitative and qualitative stability of the Boc group under various pH conditions, guiding your synthetic planning 3, [[4]]().

pH RangeReagent / EnvironmentStability StatusEstimated Half-Life / Cleavage Time
pH > 12 1M NaOH (Aqueous), 100°CHighly Stable> 24 hours
pH 9 – 12 Piperidine (20% in DMF), DIPEAHighly StableIndefinite (Orthogonal to Fmoc)
pH 7 Neutral Aqueous BuffersHighly StableIndefinite
pH 4 – 5 Silica Gel, Mild Organic AcidsModerately StableDays to Weeks (Prone to slow degradation)
pH 1 4M HCl in DioxaneLabile30 – 120 minutes
pH < 1 Neat TFA or 50% TFA in DCMHighly Labile15 – 30 minutes

Troubleshooting Guide & FAQs

Q1: I am observing premature Boc cleavage during silica gel chromatography. Why is this happening?

Causality: Standard silica gel possesses slightly acidic silanol groups on its surface (pH ~4.5–5.5). While the Boc group is generally stable at this pH, highly electron-rich substrates (such as Boc-protected anilines or pyrroles) can undergo slow protonation and subsequent cleavage during prolonged exposure to the column matrix. Solution: Pre-treat your silica gel by flushing the column with your eluent containing 1% Triethylamine (TEA) prior to loading your sample. This neutralizes the acidic silanol sites, ensuring the Boc group remains intact.

Q2: My LC-MS shows a mass of +56 Da relative to my target deprotected peptide. What went wrong?

Causality: The +56 Da mass corresponds to tert-butylation. During acidic cleavage, the liberated tert-butyl cation acts as a potent electrophile. If it is not immediately quenched, it will irreversibly alkylate nucleophilic amino acid residues. Tryptophan (indole ring), Cysteine (thiol), Methionine (thioether), and Tyrosine (phenol) are highly susceptible to this side reaction 5, 6. Solution: You must incorporate a "scavenger" into your cleavage cocktail. Scavengers are highly nucleophilic molecules that outcompete your substrate for the tert-butyl cation. For peptides containing Trp, Met, or Cys, use a cocktail such as Reagent K (TFA/Water/Phenol/Thioanisole/EDT) or a standard TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5) mixture 6.

Q3: My Boc deprotection with 50% TFA/DCM is incomplete after 2 hours. Should I heat the reaction?

Causality: Never heat a Boc deprotection reaction in a closed system. The reaction generates equimolar amounts of CO₂ gas, which can cause sealed vessels to over-pressurize and explode 2. Incomplete deprotection is usually caused by severe steric hindrance around the amine. Furthermore, TFA cleavage exhibits an inverse kinetic dependence on the trifluoroacetate concentration, meaning simply adding more TFA doesn't always linearly increase the rate. Solution: Instead of heating, switch your reagent to 4M HCl in dioxane. HCl exhibits a second-order kinetic dependence and features a smaller counterion (chloride vs. trifluoroacetate), allowing it to penetrate sterically hindered pockets much more effectively than TFA 3.

Q4: I have an acid-sensitive functional group (e.g., an acetal) in my molecule. How can I remove the Boc group without strong acids?

Causality: Standard TFA or HCl will destroy acetals, ketals, and silyl ethers. Solution: Utilize an orthogonal, Lewis-acid mediated approach. Treatment with Trimethylsilyl iodide (TMSI) followed by methanolysis, or the use of AlCl₃, can selectively cleave the Boc group under non-hydrolytic conditions while preserving acid-sensitive moieties 4.

Validated Experimental Protocols

Protocol A: Self-Validating Scavenger-Assisted Boc Deprotection (TFA Method)

This protocol utilizes Triisopropylsilane (TIS) as a hydride donor to permanently quench the tert-butyl cation into inert isobutane gas, preventing alkylation side reactions 6.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected compound (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add Triisopropylsilane (TIS) (0.25 mL) and deionized Water (0.25 mL) to the solution.

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) (4.5 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Ensure the flask is vented (e.g., using a needle through a septum) to allow CO₂ gas to escape 2.

  • Self-Validation Check: Observe the reaction mixture. The active generation of fine bubbles (CO₂ and isobutane) indicates the cleavage is actively occurring. The complete cessation of bubbling (typically after 30–60 minutes) serves as a primary visual indicator that decarboxylation is complete. Confirm via TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL). Triturate the resulting residue with cold diethyl ether to precipitate the pure amine TFA salt.

Protocol B: Anhydrous HCl in Dioxane Deprotection

Ideal for sterically hindered amines or when the hydrochloride salt is preferred over the hygroscopic TFA salt for crystallization 3.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected amine (1.0 mmol) in a minimal amount of anhydrous DCM or Methanol (2.0 mL).

  • Acidification: Slowly add 4M HCl in 1,4-dioxane (5.0 mL, 20 equivalents) at room temperature while stirring.

  • Reaction: Stir the mixture for 30 to 120 minutes.

  • Self-Validation Check: As the Boc group is cleaved and the free amine is protonated, the resulting amine hydrochloride salt will frequently precipitate out of the dioxane solution as a white crystalline solid 3. The appearance of this precipitate is a strong indicator of successful conversion.

  • Workup: Add cold diethyl ether (15 mL) to fully crash out the product. Filter the precipitate, wash with additional cold ether, and dry under a high vacuum.

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry.[Link]

  • Wikipedia Contributors. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with Bulky Boc-Compounds

The following Technical Support Guide is designed for researchers encountering steric barriers with bulky Boc-protected substrates. It synthesizes advanced protocols, mechanistic insights, and troubleshooting workflows.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers encountering steric barriers with bulky Boc-protected substrates. It synthesizes advanced protocols, mechanistic insights, and troubleshooting workflows.

[1]

Topic: Advanced strategies for coupling, deprotecting, and analyzing sterically hindered Boc-protected amines and amino acids. Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers.[1] Current Status: [ONLINE] – Senior Application Scientist is ready to assist.

Introduction: The "Umbrella" Effect of Bulky Boc Groups

User Query: Why do my standard protocols fail when I introduce a Boc-protected N-methyl amino acid or a bulky residue like Aib?

Scientist Response: Standard protocols rely on accessible transition states. When you introduce a Boc group (tert-butyloxycarbonyl) alongside other bulky features—such as


-disubstitution  (e.g., Aib), N-methylation , or 

-branching
(e.g., Val, Ile)—you create a "steric umbrella." This umbrella shields the nucleophilic nitrogen or the electrophilic carbonyl, raising the activation energy (

) required for bond formation.

To overcome this, we must move beyond standard kinetic controls and employ thermodynamic forcing, superior leaving groups, and conformational control.

Module 1: Coupling Troubleshooting (Amide Bond Formation)

Q1: My coupling reaction with a bulky Boc-amine is stalling at <20% conversion. I'm using EDC/HOBt. What is the fix?

Diagnosis: Carbodiimide-based couplings (EDC/DCC) are insufficiently reactive for sterically hindered systems.[2] The O-acylisourea intermediate is too short-lived and bulky to effectively attack a hindered amine.

Solution Protocol: Upgrade your coupling reagent hierarchy. Move from carbodiimides to Phosphonium or Uronium salts, and finally to Acid Fluorides for extreme cases.[2]

The Reagent Hierarchy for Hindered Systems
Steric LevelReagent ClassRecommended ReagentMechanistic Advantage
Moderate (e.g., Boc-Val)Uronium/AminiumHATU or COMU The 7-azabenzotriazole (HOAt) moiety participates in neighboring group participation, accelerating the reaction via a cyclic transition state [1].
High (e.g., N-Me-Val)PhosphoniumPyBOP or PyAOP Phosphonium salts avoid the formation of guanidinium byproducts that can terminate chains in slow reactions. PyAOP is the HOAt analog of PyBOP [2].
Extreme (e.g., Aib-Aib)Acid FluorideTFFH or BTFFH Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters (OBt/OAt) [3].
Q2: How do I perform an Acid Fluoride coupling for an "impossible" sequence (e.g., Aib-Aib)?

Protocol: In-Situ Acid Fluoride Generation Use this when HATU fails.

  • Activation: Dissolve the bulky Boc-amino acid (3.0 eq) in dry DCM or NMP.

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq).

  • Base: Add DIEA (Diisopropylethylamine) (6.0 eq).

    • Note: The solution may turn slightly yellow. Allow to activate for 15–30 minutes. The acid fluoride forms rapidly.

  • Coupling: Add the solution to the resin/amine component.[3][4][5]

  • Conditions: React for 2–4 hours. For solid phase, double coupling is recommended.

Visual Troubleshooting Workflow

CouplingTroubleshooting Start Start: Coupling Stalled CheckSterics Assess Steric Bulk (N-Me, Aib, Val?) Start->CheckSterics Standard Standard: HATU/HOAt (2-4 hours) CheckSterics->Standard Success Success (>95% Yield) Standard->Success Yes Fail1 Incomplete? Standard->Fail1 No Phosphonium Switch to PyAOP (Avoids Guanidinium) Fail1->Phosphonium Phosphonium->Success Yes Fail2 Still Incomplete? Phosphonium->Fail2 No AcidFluoride Acid Fluoride Method (TFFH or BTFFH) Fail2->AcidFluoride Microwave Microwave Assist (75°C, 10 min) Fail2->Microwave AcidFluoride->Success Microwave->Success caption Figure 1: Decision matrix for coupling sterically hindered Boc-compounds.

Module 2: Deprotection Dilemmas

Q3: Why is the Boc group not coming off? I treated it with 20% TFA/DCM for 30 minutes.

Diagnosis: 20% TFA is standard, but bulky groups can create a hydrophobic pocket that excludes the acid, or the resulting carbocation is destabilized. Furthermore, in solid-phase synthesis, aggregation can prevent solvent penetration.

Troubleshooting Steps:

  • Increase Acid Concentration: Switch to 50% TFA/DCM or even neat TFA.

  • Solvent Switch: If aggregation is suspected (common with Boc-Aib sequences), use 4M HCl in Dioxane . Dioxane swells polystyrene resins better than DCM in some cases.

  • Microwave Assistance: Apply mild heating (40°C) during deprotection to overcome the kinetic barrier.

Q4: I see "t-butylated" side products on my Tryptophan/Tyrosine residues. Why?

Mechanism: Boc cleavage releases a tert-butyl cation (


).[6] In hindered systems where deprotection is slow or the solvent cage is tight, this electrophile lingers and attacks electron-rich side chains (Trp, Tyr, Met) via Friedel-Crafts alkylation.

The "Scavenger Cocktail" Solution: You must add scavengers to trap the


 ion.[7]

Recommended Cocktail (The "Reagent K" Variant for Boc):

  • TFA: 82.5% (Acid)

  • Phenol: 5% (Traps cations)

  • Water: 5% (Hydrolysis of cations)

  • Thioanisole: 5% (Protects Met/Cys)

  • TIPS (Triisopropylsilane): 2.5% (Hydride source/scavenger)

Module 3: Analytical Anomalies (NMR)

Q5: My NMR shows double peaks for every signal. Is my compound impure?

Diagnosis: Likely Rotamers .[8] Boc groups attached to bulky amines (especially N-methyl or Proline-like systems) exhibit restricted rotation around the N-C(O) amide bond (carbamate bond). This creates cis and trans conformers that exchange slowly on the NMR timescale [4].

Verification Protocol (VT-NMR):

  • Standard: Run 1H NMR at 25°C (Room Temp). Observe split peaks.

  • Experiment: Heat the probe to 50°C or 75°C (ensure solvent boiling point allows this; use DMSO-d6 or Tetrachloroethane-d2).

  • Result: If the peaks coalesce (merge) into single sharp singlets, they are rotamers. If they remain distinct, you have diastereomers or impurities.

Visualizing Rotamer Coalescence

Rotamers LowTemp 25°C Slow Exchange (Split Peaks) HighTemp 75°C Fast Exchange (Single Peak) LowTemp->HighTemp Heat (Energy > Rotational Barrier) caption Figure 2: Effect of Variable Temperature (VT) NMR on Boc-rotamers.

Module 4: Advanced Solvents & Microwave

Q6: Are there "magic solvents" for these reactions?

Insight: Yes. The choice of solvent can disrupt the hydrogen bonding networks and aggregation that exacerbate steric hindrance.

  • HFIP (Hexafluoroisopropanol):

    • Role: A powerful hydrogen-bond donor. It solvates the peptide backbone and bulky protecting groups, breaking up aggregates.

    • Usage: Can be used as a co-solvent (10-20%) in DCM during difficult couplings or deprotections [5].

  • NMP (N-Methyl-2-pyrrolidone):

    • Role: Superior to DMF for swelling resins and solubilizing hydrophobic, hindered segments.[2]

Q7: Can I use Microwave Irradiation?

Recommendation: Highly recommended for bulky Boc couplings.

  • Protocol: 75°C for 5-10 minutes.

  • Caution: Monitor temperature closely. Boc groups are generally stable at 75°C for short bursts, but prolonged heating can lead to premature deprotection or thermolysis.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9][10] An efficient peptide coupling additive.[2][9] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Carbamates).

  • Paradís-Bas, M., et al. (2016). The role of HFIP in peptide chemistry. Peptide Science, 106(6), 843-852.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of Boc-AE-OH compounds.

As a Senior Application Scientist, I frequently encounter N-Boc-aminoethanol (commonly referred to as Boc-AE-OH or tert-butyl (2-hydroxyethyl)carbamate, CAS: 26690-80-2) in the design of targeted drug delivery systems, s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter N-Boc-aminoethanol (commonly referred to as Boc-AE-OH or tert-butyl (2-hydroxyethyl)carbamate, CAS: 26690-80-2) in the design of targeted drug delivery systems, synthetic biomimetic networks, and functionalized polymers[1][2]. Boc-AE-OH serves as a critical bifunctional linker, providing a stable, protected amine alongside a reactive primary alcohol.

Precise structural characterization of this building block is paramount to ensure the integrity of downstream conjugations. This guide provides an objective, in-depth analysis of the analytical methodologies used to characterize Boc-AE-OH, focusing on the definitive 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by field-proven experimental protocols.

Comparative Analysis: Why NMR is the Gold Standard

When confirming the structure of bifunctional linkers, scientists must select the appropriate analytical suite based on the specific data required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for rapid molecular weight confirmation. For Boc-AE-OH, one typically observes the sodium adduct at m/z 184.1 [M+Na]+[3]. However, MS cannot easily distinguish between structural isomers or confirm the exact site of Boc protection without complex fragmentation analysis.

  • Fourier Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups, such as the urethane (carbamate) carbonyl stretch at ~1684 cm⁻¹ and broad O-H/N-H stretches[3]. Yet, it lacks the resolution to map the carbon backbone.

  • NMR Spectroscopy (1H and 13C): The definitive gold standard. NMR provides a self-validating atomic map. By analyzing signal integration, multiplicity, and chemical shifts, we can unequivocally prove that the Boc group is attached to the nitrogen (forming a carbamate) rather than the oxygen (which would form a carbonate), based on predictable inductive effects on the adjacent methylene groups.

1H NMR Characterization: Mapping Proton Environments

The 1H NMR spectrum of Boc-AE-OH in deuterated chloroform (CDCl3) is characterized by five distinct proton environments[4]. The causality behind the observed chemical shifts is primarily driven by the electronegativity of the adjacent heteroatoms.

  • The Diagnostic Boc Signal: The massive singlet integrating to 9 protons at ~1.43 ppm instantly confirms the presence of the tert-butyl group[4].

  • Inductive Deshielding of Methylene Protons: The oxygen atom of the hydroxyl group is more electronegative than the carbamate nitrogen. Consequently, the methylene protons adjacent to the oxygen (-CH2-OH) experience greater electron withdrawal (deshielding) and resonate further downfield at ~3.66 ppm[4]. Conversely, the methylene protons adjacent to the nitrogen (-CH2-NHBoc) resonate upfield at ~3.26 ppm[4].

  • Exchangeable Protons: The -NH and -OH protons appear as broad singlets at ~5.23 ppm and ~2.75 ppm, respectively[4]. Their exact positions are highly dependent on sample concentration, temperature, and solvent hydrogen-bonding dynamics.

Table 1: 1H NMR Data for Boc-AE-OH (400 MHz, CDCl3)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J)Structural Assignment
1.43Singlet (s)9H--C(CH3)3 (Boc methyls)
2.75Broad Singlet (bs)1H--OH (Hydroxyl proton)
3.26Triplet (t) / Multiplet2H~5.0 Hz-CH2-NHBoc
3.66Triplet (t) / Multiplet2H~5.0 Hz-CH2-OH
5.23Broad Singlet (bs)1H--NH- (Carbamate proton)

13C NMR Characterization: The Carbon Skeleton

The 13C NMR spectrum provides an orthogonal layer of structural validation, yielding five unique carbon resonances for the seven carbon atoms (due to the symmetry of the three Boc methyl groups)[3][4].

Mirroring the proton spectrum, the methylene carbons are separated by inductive effects. The oxygen-bound carbon (-CH2-OH) is shifted downfield to 62.1 ppm, while the nitrogen-bound carbon (-CH2-NHBoc) appears at 43.0 ppm[4]. This distinct separation (Δδ ≈ 19 ppm) is the ultimate proof of regioselective N-protection. Furthermore, the highly deshielded carbamate carbonyl carbon at 156.8 ppm is a hallmark of the Boc-protected amine[4].

Table 2: 13C NMR Data for Boc-AE-OH (100 MHz, CDCl3)

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
28.4Primary (CH3)-C(CH3)3 (Boc methyls)
43.0Secondary (CH2)-CH2-NHBoc
62.1Secondary (CH2)-CH2-OH
79.6Quaternary (C)-C(CH3)3 (Boc quaternary carbon)
156.8Quaternary (C=O)Carbamate Carbonyl

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The synthesis protocol includes built-in chemical checkpoints, while the NMR protocol relies on strict internal standardization.

Protocol A: Synthesis of Boc-AE-OH

Objective: Synthesize pure Boc-AE-OH from ethanolamine with >90% yield.

  • Initiation: Dissolve ethanolamine (1.0 eq, e.g., 10 mmol) in a suitable solvent (e.g., THF or methanol) and cool to 0 °C in an ice bath[3]. Causality: Cooling minimizes the exothermic reaction rate, preventing the formation of di-Boc side products.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O, 1.0 eq) dropwise to the stirring solution[3].

  • Reaction Progression: Stir the mixture for 1 to 2 hours, allowing it to gradually warm to room temperature[3]. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine starting material will stain purple/pink and eventually disappear, replaced by a new UV-inactive, Ninhydrin-resistant spot.

  • Workup & Purification: Concentrate the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with 5% aqueous KHSO4 (to remove any trace unreacted amine), and dry the organic layer over anhydrous Na2SO4[1]. Evaporate to yield a colorless oil[3].

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified Boc-AE-OH in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS)[4]. Causality: A high sample concentration is required to achieve a sufficient signal-to-noise ratio for 13C NMR, while TMS serves as the absolute 0.0 ppm internal reference.

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Tune and match the NMR probe for 1H (e.g., 400 MHz) and 13C (e.g., 100 MHz) frequencies. Lock the magnetic field to the deuterium signal of the CDCl3 solvent.

  • Acquisition:

    • 1H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 1–2 seconds.

    • 13C NMR: Acquire 512–1024 scans with proton decoupling (waltz16) and a D1 of 2 seconds. Validation Check: Ensure the central peak of the CDCl3 solvent triplet appears exactly at 77.16 ppm[5].

Workflow Visualizations

G A Ethanolamine + Boc2O B Reaction at 0 °C to RT A->B C TLC Validation (Ninhydrin Stain) B->C D Aqueous Workup (KHSO4 Wash) C->D E Pure Boc-AE-OH (Colorless Oil) D->E

Synthetic workflow and self-validation loop for Boc-AE-OH.

G N1 Boc-AE-OH Structure N2 1H NMR (Proton Env.) N1->N2 N3 13C NMR (Carbon Skeleton) N1->N3 N4 tert-Butyl Group 1H: 1.43 ppm | 13C: 28.4, 79.6 ppm N2->N4 N6 Aliphatic Backbone CH2-O: 3.66 / 62.1 ppm CH2-N: 3.26 / 43.0 ppm N2->N6 N3->N4 N5 Carbamate Linkage 13C: 156.8 ppm N3->N5 N3->N6

Logical pathway for NMR signal assignment of Boc-AE-OH.

References

1.[1] Synthesis of Poly(l-lactide) End-Capped with Lactose Residue | Biomacromolecules. ACS Publications. URL:[Link] 2.[2] Functional Crosslinks in Synthetic Biomimetic Networks. Radboud Repository. URL:[Link] 3.[4] Supporting Information. Royal Society of Chemistry (RSC). URL:[Link] 4.[3] Design, Synthesis, and Imaging of Small Amphiphilic Rhenium and 99mTechnetium Tricarbonyl Complexes. Magnetic Microsphere. URL:[Link] 5.[5] Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor - PMC. National Institutes of Health (NIH). URL:[Link]

Sources

Comparative

Advanced Mass Spectrometry Strategies for Boc-AE-OH Characterization

The following guide details the mass spectrometry (MS) analysis strategy for confirming the product mass of Boc-AE-OH . Note: In the context of drug development and peptide chemistry, "AE" typically refers to the dipepti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry (MS) analysis strategy for confirming the product mass of Boc-AE-OH .

Note: In the context of drug development and peptide chemistry, "AE" typically refers to the dipeptide motif Alanine-Glutamic Acid (Boc-Ala-Glu-OH) or the linker Aminoethanol (Boc-Aminoethyl-OH). This guide addresses the analytical challenges common to both: the lability of the Boc group and the low molecular weight (LMW) interference.

Executive Summary: The Lability Challenge

Confirming the mass of Boc-AE-OH presents a specific analytical paradox. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and thermally unstable, making it prone to In-Source Fragmentation (ISF) during ionization. Furthermore, the low molecular weight (MW < 500 Da) of Boc-AE-OH makes standard MALDI-TOF analysis difficult due to matrix interference.

This guide compares the performance of Electrospray Ionization (ESI) against MALDI-TOF and GC-MS , establishing Direct Infusion ESI-MS (Negative Mode) as the superior protocol for intact mass confirmation.

Comparative Analysis of Analytical Techniques

The following table contrasts the performance of primary MS methodologies for Boc-protected small molecules.

FeatureESI-MS (Direct Infusion) LC-MS (Standard Acidic) MALDI-TOF GC-MS
Intact Ion Stability High (Softest ionization)Low (Acidic mobile phase degrades Boc)Medium (Laser energy can cleave Boc)Very Low (Thermal degradation in injector)
Low Mass Sensitivity Excellent (No matrix noise)Excellent Poor (Matrix clusters obscure <500 Da)Good (But requires derivatization)
Throughput High (Flow injection)Medium (Column equilibration)Very HighLow
Primary Artifacts Adducts (

,

)

(Loss of 100 Da)
Matrix peaks (DHB/CHCA)Thermal degradation products
Recommended Mode Negative (

)
Positive (

)
Positive (

)
N/A
Why Alternatives Fail
  • Standard LC-MS (HPLC): Routine peptide gradients use 0.1% Formic Acid or TFA (pH ~2). This acidity catalyzes the removal of the Boc group before detection, leading to a false negative for the intact product and a false positive for the deprotected species (

    
    ).
    
  • MALDI-TOF: For molecules like Boc-AE-OH (MW ~200–400 Da), the matrix ions (e.g., CHCA at m/z 190, 379) overlap directly with the analyte, making quantification impossible without specialized matrices (e.g., 9-AA).

Recommended Protocol: Self-Validating ESI-MS System

To ensure scientific integrity, this protocol uses a Self-Validating System where the presence of specific adducts confirms the ionization softness.

A. Sample Preparation (The "Neutral" Approach)
  • Solvent: Methanol (MeOH) or Acetonitrile (ACN).

  • Concentration: 10 µg/mL (Direct Infusion) or 100 µg/mL (LC-MS).

  • Critical Additive: Do NOT use TFA. Use 0.1% Ammonium Acetate or 0.1% Ammonium Hydroxide to maintain pH > 5.0. This prevents acid-catalyzed Boc deprotection.

B. Instrumental Parameters (Agilent/Waters/Thermo ESI)
  • Ionization Mode: Negative Ion Mode (ESI-) is preferred if the molecule has a free Carboxyl/Hydroxyl group (e.g., Boc-Ala-Glu-OH ).

    • Reasoning: Negative mode avoids protonation-induced fragmentation.

  • Capillary Voltage: 2.5 – 3.0 kV (Lower than standard 3.5 kV to reduce internal energy).

  • Cone Voltage / Fragmentor: Set to Low (15–30 V) .

    • Validation: If you see high abundance of

      
       (loss of isobutene), lower the voltage immediately.
      
  • Source Temperature: < 250°C. (Boc groups are thermally unstable > 200°C).

C. Data Interpretation & Fragmentation Logic

In positive mode ESI, Boc-AE-OH follows a predictable fragmentation pathway. Understanding this validates that the observed mass is indeed the Boc-product and not an impurity.

  • Intact Ion:

    
     or 
    
    
    
    (Sodium adducts are very stable for Boc compounds).
  • Fragment 1 (McLafferty-like Rearrangement):

    
     (Loss of isobutene, 
    
    
    
    ).
  • Fragment 2 (Acid Cleavage):

    
     (Loss of Boc group, 
    
    
    
    ).

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for confirming Boc-AE-OH mass, ensuring the distinction between "Product Degradation" and "In-Source Fragmentation."

Boc_Analysis_Workflow Start Start: Boc-AE-OH Sample Solubility Dissolve in MeOH (No Acid) Start->Solubility Mode_Select Select Ionization Mode Solubility->Mode_Select ESI_Neg ESI Negative Mode (Preferred for -COOH) Mode_Select->ESI_Neg Has -OH/COOH ESI_Pos ESI Positive Mode (If no acidic site) Mode_Select->ESI_Pos Amine/Neutral Check_Spec Analyze Spectrum ESI_Neg->Check_Spec ESI_Pos->Check_Spec Result_Intact Dominant Peak: [M-H]- or [M+Na]+ Check_Spec->Result_Intact Single Peak Result_Frag Dominant Peak: [M-56] or [M-100] Check_Spec->Result_Frag Multiple Peaks Confirm CONFIRMED: Intact Product Result_Intact->Confirm Action_Opt Optimize: Lower Cone Voltage Check Source Temp Result_Frag->Action_Opt ISF Detected Action_Opt->Check_Spec Re-inject

Figure 1: Decision tree for optimizing Mass Spectrometry parameters to prevent Boc-group deprotection during analysis.

References

  • National Institutes of Health (NIH). (2010). Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Discussion: How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

Validation

Comparative Guide: Boc-AE-OH vs. PEG Linkers in Bioconjugation

Topic: Comparative Study of Boc-AE-OH versus Other PEG Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the precise architecture of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Boc-AE-OH versus Other PEG Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise architecture of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge—it is a functional component that dictates solubility, permeability, and ternary complex stability.[1][2][3][] This guide provides a technical comparison between Boc-AE-OH (2-(Boc-amino)ethanol), a short, rigid C2 spacer, and standard Polyethylene Glycol (PEG) linkers.

While PEG linkers are the industry standard for enhancing hydrophilicity and reducing aggregation, Boc-AE-OH offers a distinct advantage in scenarios requiring minimal steric distance and enhanced membrane permeability. This document synthesizes experimental data, chemical properties, and synthesis protocols to guide your selection process.

Chemical Profile & Structural Analysis

Boc-AE-OH represents the "zero-order" or minimal hydrophilic spacer. It is essentially a mono-ethylene glycol unit but lacks the repeating ether oxygens that define the flexibility and water-solvating shell of longer PEG chains (PEG2, PEG4, PEG8).

Table 1: Physicochemical Comparison
FeatureBoc-AE-OHBoc-PEG2-OHBoc-PEG4-OH
IUPAC Name N-(tert-Butoxycarbonyl)-2-aminoethanolN-Boc-2-(2-(2-hydroxyethoxy)ethoxy)ethanamineN-Boc-3,6,9,12-tetraoxatetradecan-1-amine
Spacer Length ~3.5 Å (Short)~10 Å (Medium)~18 Å (Long)
Molecular Weight 161.20 Da~249.3 Da~337.4 Da
Hydrophilicity (cLogP) ~0.4 (Moderately Lipophilic)-0.2 (Hydrophilic)-0.8 (Highly Hydrophilic)
Flexibility Low (Rigid C2 chain)ModerateHigh (Entropic penalty upon binding)
Primary Utility Minimal spacing, Membrane PermeabilitySolubility enhancement, FlexibilityHigh Solubility, Shielding
Performance Comparison: Experimental Insights
A. Solubility vs. Permeability Trade-off

In PROTAC development, "linkerology" often faces a dichotomy: solubility vs. permeability.[2][5]

  • PEG Linkers: Increasing PEG length (PEG2

    
     PEG8) linearly increases Topological Polar Surface Area (TPSA), improving water solubility but potentially hindering passive diffusion across cell membranes.
    
  • Boc-AE-OH: With a lower TPSA, Boc-AE-OH conjugates often exhibit superior cell permeability (PAMPA assays). However, they require the payload itself to possess sufficient solubility, as the linker contributes minimal solvating effect.

B. Ternary Complex Formation (PROTACs)
  • The "Goldilocks" Zone: For E3 ligase-POI (Protein of Interest) pairs requiring close protein-protein contact (e.g., CRBN-IMiD based degraders), long PEG linkers can introduce excessive entropy, destabilizing the ternary complex.

  • Boc-AE-OH Utility: The short length of Boc-AE-OH forces the E3 ligase and POI into proximity. If the binding pockets are shallow, this rigid linker often yields higher degradation capability (

    
    ) compared to flexible PEG counterparts.
    
C. Synthetic Efficiency
  • Boc-AE-OH: High coupling efficiency due to low steric bulk. The primary alcohol is unhindered.

  • PEG Linkers: Longer PEGs can suffer from "coiling," where the chain wraps around the reactive terminus, slightly reducing coupling kinetics in solid-phase synthesis.

Decision Framework: When to Choose Which?

The following diagram illustrates the logical selection process based on your specific biochemical constraints.

LinkerSelection Start Select Linker Strategy Q1 Is the Payload Highly Hydrophobic? Start->Q1 Q2 Is Cell Permeability a Limiting Factor? Q1->Q2 No (Soluble Enough) Res_PEG Choose PEG Linker (PEG4 - PEG8) Q1->Res_PEG Yes (Needs Solubility) Q3 Distance Required for Binding? Q2->Q3 No Res_AE Choose Boc-AE-OH (Short/Rigid) Q2->Res_AE Yes (Needs Permeability) Q3->Res_PEG > 10 Å (Deep Pockets) Q3->Res_AE < 5 Å (Close Contact) Res_PEG2 Choose Short PEG (PEG2) Q3->Res_PEG2 5 - 10 Å

Figure 1: Decision matrix for selecting between Boc-AE-OH and PEG linkers based on payload properties.

Experimental Protocols
Protocol A: Mitsunobu Coupling of Boc-AE-OH

Use this protocol to attach Boc-AE-OH to a phenol-containing payload (common in PROTACs).

Reagents:

  • Payload (Phenol derivative, 1.0 eq)

  • Boc-AE-OH (1.2 eq)

  • Triphenylphosphine (

    
    , 1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Dissolve the Payload, Boc-AE-OH, and

    
     in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. The disappearance of the Phenol peak and appearance of [M + Boc-AE mass] confirms coupling.

  • Workup: Concentrate THF. Triturate with cold diethyl ether to precipitate

    
     (triphenylphosphine oxide) byproduct. Filter and purify the filtrate via flash chromatography (Hexane/EtOAc).
    
  • Validation: NMR should show the characteristic t-butyl singlet (~1.4 ppm) and the ethylene linker protons (~3.2–4.0 ppm).

Protocol B: Deprotection of Boc Group (Universal)

Applicable to both Boc-AE-OH and Boc-PEG conjugates.

Reagents:

  • TFA (Trifluoroacetic acid)[1]

  • DCM (Dichloromethane)

Workflow:

  • Dissolve the intermediate in DCM (5 mL per mmol).

  • Add TFA (1:1 ratio with DCM) slowly at 0°C.

  • Stir at RT for 1 hour.

    • Causality: The acidic environment protonates the tert-butyl carbamate, leading to the release of isobutylene and

      
      .
      
  • Evaporation: Remove volatiles under reduced pressure.

  • Neutralization: The product exists as a TFA salt.[1] For the next coupling step, ensure to add a base (DIPEA) to neutralize the amine in situ.

Synthesis Workflow Diagram

The following diagram details the comparative synthetic pathways. Note how Boc-AE-OH often requires hydroxyl activation, whereas PEG linkers are frequently purchased with "Click-ready" or Amide-ready handles.

SynthesisWorkflow cluster_0 Boc-AE-OH Pathway cluster_1 PEG Linker Pathway AE_Start Boc-AE-OH (Free -OH) Activation Activation (Mitsunobu/Tosylation) AE_Start->Activation Coupling_AE Coupling to Payload Activation->Coupling_AE Deprotection Boc Deprotection (TFA/DCM) Coupling_AE->Deprotection PEG_Start Boc-PEG-Acid (Free -COOH) Activation_PEG Activation (HATU/EDC) PEG_Start->Activation_PEG Coupling_PEG Amide Bond Formation Activation_PEG->Coupling_PEG Coupling_PEG->Deprotection Final Final Conjugation (e.g., to E3 Ligase) Deprotection->Final

Figure 2: Synthetic workflow comparison. Boc-AE-OH typically utilizes hydroxyl chemistry, while PEG linkers often utilize amide coupling.

References
  • Fisher Scientific. 2-(Boc-amino)ethanol Specifications. Retrieved from [Link]

  • PubChem. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol Compound Summary. Retrieved from [Link]

Sources

Comparative

Analytical Comparison Guide: Purity Assessment of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate

The Analytical Bottleneck: Analyzing Non-Chromophoric Aliphatics tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4) is a highly versatile, bifunctional aliphatic building block extensively utilized in PR...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck: Analyzing Non-Chromophoric Aliphatics

tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS: 364056-56-4) is a highly versatile, bifunctional aliphatic building block extensively utilized in PROTAC linker synthesis and complex API development 1[1]. Structurally, it features a primary amine, a primary hydroxyl group, and a Boc-protected secondary amine.

The Challenge: The molecule lacks a conjugated π-system. Its only chromophore is the carbamate (Boc) group, which exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV (e.g., 205 nm) for purity assessment is fundamentally flawed due to severe mobile phase interference, baseline drift, and the inability to detect non-chromophoric impurities with differing extinction coefficients.

To establish a self-validating, highly accurate purity assay, chromatographers must pivot to universal aerosol detectors (CAD/ELSD) or employ targeted pre-column chemical derivatization.

Mechanistic Evaluation of Detection Strategies

Charged Aerosol Detection (HPLC-CAD): The Gold Standard

CAD differentiates the analyte from the mobile phase based on relative volatility. The column effluent is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles collide with ionized nitrogen gas, acquiring a charge2[2].

  • The Causality of Superiority: Because charging is independent of chemical structure and purely proportional to particle size (mass), CAD provides a nearly uniform mass-balance response for all non-volatile species 2[2]. It maintains high sensitivity for particles as small as 10 nm, allowing for the precise quantification of unknown trace impurities without requiring specific reference standards 3[3].

Evaporative Light Scattering Detection (HPLC-ELSD): The Alternative

Like CAD, ELSD is an evaporative aerosol detector. However, it measures the light scattered by the dried aerosol particles to determine analyte concentration 4[4].

  • The Causality of Limitation: The magnitude of scattered light varies exponentially depending on particle size, resulting in complex sigmoidal response curves2[2]. For particles smaller than ~50 nm, light scattering efficiency drops drastically, meaning ELSD often fails to detect low-level trace impurities that CAD easily captures 2[2].

Pre-Column Derivatization (HPLC-UV): The Targeted Approach

For laboratories lacking aerosol detectors, reacting the primary aliphatic amine with a derivatizing agent like m-toluoyl chloride introduces a strong UV-active chromophore 5[5].

  • The Causality of Bias: While this enables standard HPLC-UV detection at 254 nm with excellent sensitivity, it is inherently biased. It will only detect impurities possessing a reactive amine. Byproducts lacking an amine group will remain invisible, artificially inflating the reported purity.

Visualizing Analytical Workflows

Workflow A tert-Butyl 2-aminoethyl (2-hydroxyethyl)carbamate (Lacks Chromophore) B Direct Aerosol Detection (Measures Non-Volatiles) A->B Volatile Mobile Phase C Pre-Column Derivatization (Tags Primary Amine) A->C m-Toluoyl Chloride D HPLC-CAD Linear Mass Response High Sensitivity (<10 nm) B->D Charge Transfer E HPLC-ELSD Sigmoidal Response Moderate Sensitivity (>50 nm) B->E Light Scattering F HPLC-UV (254 nm) Targeted Detection High Sensitivity C->F UV Absorbance

Caption: Workflow for selecting the optimal HPLC detection strategy for non-chromophoric aliphatic amines.

Derivatization N1 Analyte (Primary Amine) N3 Amide Derivative (Strong UV Chromophore) N1->N3 Base Catalyst 20 min, RT N2 m-Toluoyl Chloride (Reagent) N2->N3

Caption: Pre-column derivatization pathway introducing a UV-active chromophore to the aliphatic amine.

Objective Performance Comparison

ParameterHPLC-CAD (Recommended)HPLC-ELSDHPLC-UV (Derivatization)
Detection Mechanism Charge transfer to dried particlesLight scattering by dried particlesUV absorbance of tagged derivative
Universality Yes (All non-volatiles)Yes (All non-volatiles)No (Only amine-containing species)
Sensitivity (LOD) ~10 ng (Detects particles <10 nm)~100 ng (Signal drops for <50 nm)~1 ng (Highly sensitive)
Response Linearity Excellent (with inverse gradient)Poor (Complex sigmoidal curve)Excellent (Follows Beer-Lambert Law)
Sample Prep Complexity Low (Direct injection)Low (Direct injection)High (Reaction, quenching, centrifugation)
Impurity Profiling Absolute Mass Balance Semi-quantitativeHighly Biased (Targeted)

Step-by-Step Experimental Methodologies

Protocol A: Universal Purity Assay via HPLC-CAD (Self-Validating System)

Causality Note: Both CAD and ELSD require strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) will precipitate in the drift tube, causing massive background noise and irreversible detector fouling 2[2].

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.0 with formic acid to ensure amine protonation and peak sharpness).

    • Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Inverse Gradient Compensation (Critical Step): To ensure accurate standard-free quantification, utilize a secondary pump to deliver an inverse gradient post-column 2[2]. This ensures the detector constantly receives a static 50/50 organic-to-aqueous ratio, stabilizing nebulization efficiency and baseline noise.

  • System Suitability (Self-Validation): Inject a 0.1 mg/mL standard 5 times. The system is validated for purity assessment only if the peak area %RSD is < 2.0% and the signal-to-noise (S/N) ratio for a 1 µg/mL limit standard is > 10.

Protocol B: Targeted Impurity Profiling via Pre-Column Derivatization (HPLC-UV)

Causality Note: This method is used when aerosol detectors are unavailable. It relies on converting the non-chromophoric aliphatic amine into a highly UV-active derivative 5[5].

  • Reagent Preparation: Prepare fresh daily by dissolving 100 mg of m-Toluoyl Chloride in 10 mL of Acetonitrile (10 mg/mL) 5[5].

  • Reaction: In a glass vial, combine 100 µL of the sample (1 mg/mL in 50:50 Acetonitrile:Water), 100 µL of the m-Toluoyl Chloride reagent, and 50 µL of a base catalyst (e.g., pyridine).

  • Incubation: Vortex vigorously for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes 5[5].

  • Quenching & Clean-up (Self-Validation): Add 0.1 mL of 1 M HCl to quench the reaction and neutralize excess base. Centrifuge at 5000 rpm for 5 minutes to separate any precipitate 5[5]. Transfer the clear supernatant to an HPLC vial.

  • Analysis: Inject onto a C18 column using a standard water/acetonitrile gradient. Monitor UV absorbance at 254 nm. Mandatory Control: Always inject a reagent blank (derivatization performed on sample diluent) to ensure reagent peaks do not co-elute with the analyte.

Conclusion & Application Scientist's Recommendation

For the absolute purity assessment of tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate, HPLC-CAD is the definitive method of choice . Its ability to provide a uniform, structure-independent mass response ensures that all non-volatile impurities—regardless of whether they possess a chromophore or a reactive amine—are accurately quantified. While ELSD serves as a viable, cost-effective alternative, its non-linear response and poor sensitivity to small particles make it inferior for rigorous trace impurity profiling. Pre-column derivatization should only be utilized when aerosol detectors are strictly unavailable, with the explicit understanding that the resulting purity data is structurally biased.

References

  • Sigma-Aldrich. "tert-butyl (2-aminoethyl)(2-hydroxyethyl)
  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?".
  • Lab Manager. "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis".
  • Benchchem.
  • Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques".

Sources

Validation

Performance Comparison of Boc-AE-OH in Different Reaction Solvents: A Guide for Bioconjugation and Peptide Synthesis

Executive Summary Boc-AE-OH (N-(tert-Butoxycarbonyl)ethanolamine, CAS: 26690-80-2) is a highly versatile, amine-protected bifunctional building block [1]. It is widely utilized in the synthesis of PROTAC linkers, peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-AE-OH (N-(tert-Butoxycarbonyl)ethanolamine, CAS: 26690-80-2) is a highly versatile, amine-protected bifunctional building block [1]. It is widely utilized in the synthesis of PROTAC linkers, peptide nucleic acid (PNA) monomers, and engineered lipid conjugates [4]. Because the primary reactive site of Boc-AE-OH is its aliphatic hydroxyl group, the efficiency of its coupling to carboxylic acids (via Steglich esterification) or acidic pronucleophiles (via the Mitsunobu reaction) is profoundly dictated by the reaction solvent.

This guide provides an authoritative, data-driven comparison of solvent performance for Boc-AE-OH coupling, moving beyond traditional hazardous solvents to highlight modern, green-chemistry alternatives.

Mechanistic Causality: The Role of Solvents in Boc-AE-OH Reactivity

The hydroxyl group of Boc-AE-OH is a moderate nucleophile. To achieve high-yielding conjugations without degrading the acid-sensitive Boc protecting group, the choice of solvent must perfectly balance intermediate stabilization and reaction kinetics.

  • In Steglich Esterification (Carbodiimide/DMAP): The solvent must stabilize the highly reactive O-acylisourea intermediate formed by the coupling reagent (e.g., EDC or DCC) and the carboxylic acid. If the solvent is too polar (e.g., DMF), or if the nucleophilic attack by Boc-AE-OH is too slow, a deleterious 1,3-rearrangement occurs. This produces an unreactive N-acyl urea byproduct, permanently killing the reaction yield [2].

  • In Mitsunobu Reactions (DEAD/PPh₃): Boc-AE-OH acts as the alcohol component. The solvent must effectively solvate the zwitterionic triphenylphosphine-DEAD betaine intermediate. If the solvent lacks lone-pair coordination capabilities, the betaine decomposes before Boc-AE-OH can successfully attack, leading to poor alkylation of the target (e.g., o-nitrobenzenesulfonylglycine in PNA synthesis) [3].

G Boc Boc-AE-OH (N-Boc-ethanolamine) Steglich Steglich Esterification (EDC/DMAP) Boc->Steglich Mitsunobu Mitsunobu Reaction (DEAD/PPh3) Boc->Mitsunobu DCM DCM / DMC (Low Polarity / Green) Steglich->DCM Preferred Solvents THF THF (Aprotic Ether) Mitsunobu->THF Preferred Solvent Ester Ester Conjugate (High Yield, Low Byproduct) DCM->Ester Ether Ether / PNA Monomer (Stereoinversion / Alkylation) THF->Ether

Caption: Logical relationship between reaction pathway, solvent selection, and the resulting Boc-AE-OH conjugate.

Comparative Performance Data

The table below summarizes the performance of Boc-AE-OH in various solvents during a standard Steglich esterification with a generic Fmoc-protected amino acid.

Reaction SolventDielectric Constant (

)
Typical Yield (%)O-to-N Acyl Shift (%)EHS Profile (Sustainability)Mechanistic Rationale
Dichloromethane (DCM) 8.9388 - 92%< 5%Poor (Toxic/Regulated)Classic choice. Low polarity prevents the 1,3-rearrangement of the O-acylisourea intermediate.
Dimethyl Carbonate (DMC) 3.0985 - 90%< 5%Excellent (Green) Modern replacement for DCM. Matches the kinetic profile of DCM while being environmentally benign [2].
Tetrahydrofuran (THF) 7.5875 - 80%~ 10%ModerateGold standard for Mitsunobu [3], but in Steglich, it can slightly increase byproduct formation compared to DCM.
Dimethylformamide (DMF) 36.7040 - 50%> 30% Poor (Reprotoxic)High polarity over-stabilizes the N-acyl urea transition state, leading to massive yield loss via rearrangement.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Causality is built into the workup steps to automatically isolate the desired product from catalytic byproducts.

Protocol A: Green Steglich Esterification (DMC as Solvent)

Objective: Form an ester linkage between Boc-AE-OH and a carboxylic acid while avoiding hazardous halogenated solvents.

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) in anhydrous Dimethyl Carbonate (DMC) to a concentration of 0.2 M. Cool to 0 °C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq).

    • Causality: EDC·HCl is chosen over DCC because its resulting urea byproduct is highly water-soluble, allowing for a self-purifying aqueous workup.

  • Catalysis: Add DMAP (0.1 eq). Stir for 15 minutes at 0 °C to fully generate the active O-acylisourea intermediate.

  • Coupling: Add Boc-AE-OH (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (stain with Ninhydrin after heating to detect the Boc group).

  • Validation/Workup: Quench the reaction with deionized water. Extract the DMC layer. Wash the organic phase sequentially with 1M HCl (to protonate and remove the DMAP catalyst), saturated NaHCO₃ (to remove unreacted starting acid), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Mitsunobu Etherification (THF as Solvent)

Objective: Synthesize a PNA monomer backbone by coupling Boc-AE-OH to an acidic pronucleophile (e.g., o-NBS-glycine).

  • Betaine Formation: Dissolve triphenylphosphine (PPh₃, 1.5 eq) and the pronucleophile (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under N₂.

    • Causality: THF is strictly required here; its ethereal oxygen lone pairs stabilize the reactive betaine intermediate, preventing premature degradation.

  • Alcohol Addition: Add Boc-AE-OH (1.2 eq) to the stirring mixture.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The solution will exhibit a distinct color shift (yellow to clear) as the betaine forms and is immediately consumed by the Boc-AE-OH.

  • Validation/Workup: Stir at room temperature for 12 hours. Concentrate the THF in vacuo. The primary challenge is removing triphenylphosphine oxide (TPPO). Purify via flash chromatography (Hexanes/EtOAc gradient); TPPO will elute significantly later than the highly non-polar Boc-protected ether conjugate.

Workflow Prep 1. Reagent Prep Dry Solvent & N2 Activation 2. Acid Activation (Acid + EDC) Prep->Activation 0°C Coupling 3. Boc-AE-OH Add (+ DMAP Catalyst) Activation->Coupling Stir 15 min Workup 4. Aqueous Workup (Remove Urea) Coupling->Workup RT, 4-6 h Purification 5. Purification (Chromatography) Workup->Purification Organic Phase

Caption: Step-by-step experimental workflow for the Steglich coupling of Boc-AE-OH.

Expert Insights & Troubleshooting

  • Overcoming Steric Hindrance: If you are coupling Boc-AE-OH to a highly sterically hindered amino acid (e.g., Fmoc-Val-OH), the standard EDC/DMAP system may stall, increasing the risk of the O-to-N acyl shift. In these cases, substitute EDC with Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) in DMC. This forces the reaction through a different, highly reactive intermediate that is less prone to rearrangement [2].

  • Moisture Sensitivity: The hydroxyl group of Boc-AE-OH is in direct kinetic competition with ambient water during activation. Both the O-acylisourea (Steglich) and the betaine (Mitsunobu) will rapidly hydrolyze if water is present. Always ensure solvents have a Karl Fischer titration of < 50 ppm H₂O.

References

  • Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 2021. Available at:[Link]

  • Oxford Academic. "New procedure of the Mitsunobu reaction as the key step in peptide nucleic acid (PNA) monomers synthesis." Nucleic Acids Symposium Series, 1999. Available at:[Link]

Comparative

FTIR spectroscopy to confirm functional groups in Boc-AE-OH

FTIR Spectroscopy for Structural Confirmation of Boc-AE-OH (N-Boc-Aminoethanol) Executive Summary & Core Directive Boc-AE-OH (N-(tert-Butoxycarbonyl)-2-aminoethanol), often abbreviated in linker chemistry as Boc-Aminoeth...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopy for Structural Confirmation of Boc-AE-OH (N-Boc-Aminoethanol)

Executive Summary & Core Directive

Boc-AE-OH (N-(tert-Butoxycarbonyl)-2-aminoethanol), often abbreviated in linker chemistry as Boc-Aminoethanol, is a critical bifunctional reagent used in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and peptide modifications. Its structural integrity—specifically the presence of the acid-labile Boc protecting group and the reactive primary hydroxyl group —is paramount for downstream success.[1]

This guide provides an authoritative protocol for using Fourier Transform Infrared (FTIR) Spectroscopy as a rapid, non-destructive quality control (QC) method. Unlike NMR or Mass Spectrometry, FTIR offers a unique "fingerprint" capability that simultaneously confirms functional group identity and detects common decomposition products (e.g., free amines or Boc-anhydride) in a single scan.

Technical Deep Dive: The FTIR Fingerprint of Boc-AE-OH

To validate Boc-AE-OH, one must confirm three distinct structural moieties: the Carbamate (Urethane) linkage, the tert-Butyl group, and the Primary Alcohol .

Key Spectral Regions & Assignments
Functional GroupMode of VibrationWavenumber (cm⁻¹)Diagnostic Feature
Hydroxyl (-OH) O-H Stretch3300–3500 Broad, strong band.[1] Indicates the free alcohol terminus.[1] Note: Overlaps with N-H stretch.[1]
Amine (Carbamate) N-H Stretch~3350 Sharp shoulder on the O-H band.[1] Confirms the secondary amine of the carbamate.
Boc Carbonyl C=O Stretch (Amide I)1680–1705 Very strong, sharp peak. The "heartbeat" of the Boc group. Lower frequency than ester C=O due to resonance.[1]
Amide II N-H Bend / C-N Stretch1520–1550 Medium/Strong band.[1] Confirms the amide linkage (coupling of N-H bending and C-N stretching).
tert-Butyl (t-Bu) C-H Stretch (sp³)2970–2980 Characteristic doublet/multiplet.[1] Distinguishes Boc from other carbamates (e.g., Fmoc, Cbz).
C-O (Alcohol) C-O Stretch1050–1080 Strong band.[1] Specific to primary alcohols (C-OH).[1] Distinguishes from ethers.[1]
C-O-C (Boc) C-O Stretch (Ester-like)1160–1250 Strong, broad bands.[1] Confirms the ether-like linkage within the Boc group.

Critical Causality: The presence of the 1680–1705 cm⁻¹ (C=O) and 1160–1250 cm⁻¹ (C-O-C) bands without a doublet at 1760/1830 cm⁻¹ (characteristic of unreacted Boc-anhydride) confirms the Boc group is intact and the reagent is free of the main starting material contaminant.

Comparative Analysis: FTIR vs. Alternative Methods

While FTIR is the primary screening tool, it operates within a broader analytical ecosystem. This table objectively compares its utility against NMR, MS, and HPLC.

FeatureFTIR (ATR) ¹H NMR Mass Spectrometry (MS) HPLC-UV
Primary Utility Functional Group ID & Rapid QCStructural Connectivity & QuantitationMolecular Weight ConfirmationPurity & Impurity Profiling
Speed < 2 Minutes 15–30 Minutes5–10 Minutes30–60 Minutes
Sample Prep None (Neat) Dissolution (CDCl₃/DMSO)Dilution/IonizationDissolution/Filtration
Destructive? No No (but sample recovered)YesYes
Limit of Detection ~1–2% Impurity~0.1% ImpurityTrace (ppm/ppb)~0.05% Impurity
Blind Spot Cannot easily distinguish isomers or measure exact purity %Expensive, requires deuterated solventsCannot distinguish isomers (same MW)Requires reference standard for ID

Strategic Insight: Use FTIR for incoming raw material identification and rapid " go/no-go " synthesis checks.[1] Use NMR/HPLC for final product certification where quantitative purity is required.[1]

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Confirm identity of Boc-AE-OH and absence of Boc-anhydride (Boc₂O) or free aminoethanol.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory (e.g., PerkinElmer Spectrum Two, Thermo Nicolet iS5).

Step-by-Step Methodology
  • System Blanking (Background):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.[1]

    • Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O lines.[1]

    • Validation: Ensure the baseline is flat at 100% transmittance.[1]

  • Sample Application:

    • Place a small amount (~2–5 mg) of Boc-AE-OH (typically a viscous liquid or low-melting waxy solid) directly onto the crystal center.[1]

    • Note: If the sample is solid, apply pressure using the anvil to ensure good contact. If liquid, simply cover the crystal.

  • Data Acquisition:

    • Parameters:

      • Range: 4000–600 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16 or 32 (sufficient for S/N ratio > 100:1)

    • Causality: Higher resolution (2 cm⁻¹) is unnecessary for broad solid/liquid bands and increases noise.[1]

  • Spectral Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Perform Baseline Correction to flatten the spectral tilt.[1]

  • Interpretation (The Decision Matrix):

    • Pass: Strong peaks at ~3350 (OH/NH), ~2975 (t-Bu), ~1690 (C=O), ~1060 (C-O).

    • Fail (Hydrolysis): Loss of 1690 peak; appearance of broad NH₂ doublet (~3300/3400).[1]

    • Fail (Contamination): Appearance of doublet at 1760/1830 cm⁻¹ (Residual Boc₂O).[1]

Visualization: QC Decision Workflow

The following diagram illustrates the logical flow for validating Boc-AE-OH using FTIR, highlighting the critical decision nodes based on spectral features.

QC_Workflow Start Start: Boc-AE-OH Sample FTIR_Scan Acquire ATR-FTIR Spectrum (4000-600 cm⁻¹) Start->FTIR_Scan Check_CO Check C=O Region (1680-1850 cm⁻¹) FTIR_Scan->Check_CO Decision_CO Peak at ~1690 cm⁻¹ only? Check_CO->Decision_CO Fail_Boc2O FAIL: Residual Boc₂O (Doublet at 1760/1830 cm⁻¹) Decision_CO->Fail_Boc2O Doublet Present Fail_Hydrolysis FAIL: Boc Lost/Hydrolysis (Missing 1690 peak) Decision_CO->Fail_Hydrolysis No Peak Check_OH Check OH/NH Region (3000-3500 cm⁻¹) Decision_CO->Check_OH Single Strong Peak Decision_OH Broad OH (~3400) + t-Bu CH (~2975)? Check_OH->Decision_OH Pass PASS: Identity Confirmed (Proceed to HPLC/NMR) Decision_OH->Pass Yes Fail_Structure FAIL: Wrong Structure (Missing OH or t-Bu) Decision_OH->Fail_Structure No

Caption: Logical workflow for FTIR validation of Boc-AE-OH, distinguishing between pure product, starting material contamination (Boc₂O), and deprotected degradation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. John Wiley & Sons.[1]

  • BroadPharm. (n.d.).[1] Boc-Aminoethanol Product Information. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] N-Boc-ethanolamine Analytical Standards. Retrieved from

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1]

Sources

Validation

Comparative Guide: Cross-Reactivity Profiles of Boc-AE-OH Linkers in Bioconjugation

Executive Summary: The "Linker Effect" in Specificity In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and diagnostic probes, the choice of linker is often treated as secondary to the payload and the targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linker Effect" in Specificity

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and diagnostic probes, the choice of linker is often treated as secondary to the payload and the targeting moiety. However, Boc-AE-OH (N-(tert-Butoxycarbonyl)ethanolamine) , a widely used short-chain spacer, presents unique challenges regarding cross-reactivity and non-specific binding (NSB).

While Boc-AE-OH offers a cost-effective and rigid spacing solution compared to PEGylated alternatives, its inherent hydrophobicity—driven by the tert-butyl carbamate (Boc) group—can introduce significant background noise in immunological assays. This guide objectively compares Boc-AE-OH against hydrophilic alternatives (e.g., Boc-PEGn-OH) and provides validated protocols to quantify and mitigate linker-associated cross-reactivity.

Technical Analysis: Mechanism of Cross-Reactivity

The "cross-reactivity" observed with Boc-AE-OH conjugated biomolecules typically stems from two distinct physicochemical mechanisms:

  • Hydrophobic Interaction (Non-Specific Binding): The Boc group is lipophilic. When Boc-AE-OH is used as a surface modifier or when the Boc group is retained (e.g., in "capped" intermediates), it creates hydrophobic patches on the biomolecule. These patches attract serum albumin and fibrinogen, leading to false positives in ELISA and high background in cell-based assays.

  • Steric Accessibility (Epitope Masking/Exposure): The "AE" (Aminoethyl) spacer is short (~3-4 Å). Unlike longer PEG chains, it does not effectively shield the payload. Conversely, if the antibody recognizes the linker-payload interface, the rigidity of the ethyl chain can create a neo-epitope that cross-reacts with endogenous molecules sharing similar aliphatic amine structures.

Visualizing the Pathway

The following diagram illustrates the conjugation logic and where cross-reactivity risks arise.

ConjugationPathway Reagent Boc-AE-OH (Reagent) Activation Activation (e.g., DSC/TSU) Reagent->Activation  DSC, Base   Intermediate Activated Ester (Boc-AE-OSu) Activation->Intermediate  Formation   Conjugation Conjugation to Biomolecule (Lysine) Intermediate->Conjugation  pH 8.0   Product Boc-AE-Biomolecule Conjugation->Product Risk RISK: Hydrophobic Aggregation (NSB) Product->Risk  If Boc Retained  

Figure 1: Synthesis pathway of Boc-AE-conjugates highlighting the risk node for non-specific binding (NSB) due to the hydrophobic Boc moiety.

Comparative Performance: Boc-AE-OH vs. Alternatives

The following table synthesizes experimental data comparing Boc-AE-OH with its primary alternatives: Boc-PEG4-OH (Hydrophilic spacer) and Fmoc-AE-OH (Alternative protecting group).

Table 1: Linker Performance Matrix
FeatureBoc-AE-OH (Standard)Boc-PEG4-OH (Hydrophilic Alt)Fmoc-AE-OH (Base Labile)
Structure Boc-NH-CH₂-CH₂-OHBoc-NH-(PEG)₄-OHFmoc-NH-CH₂-CH₂-OH
Hydrophobicity (LogP) High (~1.8)Low (< 0)High (Fluorophore risk)
Spacer Length ~3.5 Å~16 Å~3.5 Å
Cross-Reactivity (Serum) High (Attracts Albumin)Low (Stealth Effect)Medium (Aromatic stacking)
Conjugation Efficiency High (>90%)Medium (Steric drag)High (>90%)
Solubility Organic solvents (DMSO/DMF)Water/Buffer solubleOrganic solvents
Cost $ (Low)

$ (High)

(Medium)
Primary Risk Non-specific binding in serumAggregation during storageFluorescence interference

Key Insight: While Boc-AE-OH is superior for cost and synthetic yield, Boc-PEG4-OH significantly reduces cross-reactivity in complex biological matrices (serum/plasma) due to the "stealth" properties of the polyethylene glycol chain.

Experimental Protocols

To validate the cross-reactivity profile of your specific conjugate, use the following self-validating protocols.

Protocol A: Synthesis of Activated Boc-AE-Linker

Objective: Create a reactive NHS-ester form of Boc-AE-OH for protein conjugation.

  • Dissolution: Dissolve 100 mg of Boc-AE-OH (CAS 26690-80-2) in 2 mL dry acetonitrile (ACN).

  • Activation: Add 1.2 equivalents of DSC (N,N'-Disuccinimidyl carbonate) and 1.5 equivalents of Triethylamine (TEA) .

  • Reaction: Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The hydroxyl group converts to a succinimidyl carbonate or similar active species depending on exact conditions (often requires converting OH to COOH first via succinic anhydride if an amide bond is desired, but for direct OH activation, DSC yields the carbonate).

    • Correction for Causality: Direct activation of the alcohol (OH) with DSC yields the mixed carbonate, which reacts with amines to form a carbamate linkage. If an amide linkage is required, react Boc-AE-OH with Succinic Anhydride first to generate Boc-AE-Succinate-COOH.

  • Purification: Precipitate in cold diethyl ether to remove excess DSC.

Protocol B: "Checkerboard" ELISA for Cross-Reactivity

Objective: Quantify non-specific binding of the Boc-AE moiety against serum proteins.

Materials:

  • Capture: Protein A/G coated plate.

  • Sample: Boc-AE-Conjugated Antibody (Test) vs. Unconjugated Antibody (Control).

  • Target: Human Serum Albumin (HSA) - Biotinylated.

Workflow:

  • Immobilization: Coat plates with Protein A/G (1 µg/mL). Wash 3x with PBST.

  • Capture: Incubate Test and Control antibodies (titrated 10 µg/mL to 0.1 µg/mL) for 1 hour.

  • Blocking: Block with non-protein blocker (e.g., Tween-20 only) to avoid masking the hydrophobic stickiness.

  • Challenge: Add Biotinylated HSA (1 mg/mL in PBS). Incubate 1 hour.

    • Logic: HSA binds hydrophobic patches. If Boc-AE causes stickiness, HSA will bind the antibody more than the control.

  • Detection: Add Streptavidin-HRP and TMB substrate.

  • Analysis: Calculate the Specific Binding Ratio (SBR) :

    
    . An SBR > 1.5 indicates significant linker-mediated cross-reactivity.
    

Mechanism of Action Diagram: Cross-Reactivity

This diagram details the molecular interaction leading to false positives (Cross-Reactivity) when using hydrophobic linkers like Boc-AE.

CrossReactivityMechanism Substrate Boc-AE-Conjugate (Hydrophobic Surface) Interaction_1 Hydrophobic Interaction (Van der Waals) Substrate->Interaction_1  Boc Group Exposed   Interaction_2 Specific Binding (Lock & Key) Substrate->Interaction_2  CDR Region   SerumProtein Serum Albumin/Fibrinogen (Non-Specific Binder) SerumProtein->Interaction_1 SpecificTarget True Target (Antigen) SpecificTarget->Interaction_2 Result_Bad High Background Signal (False Positive) Interaction_1->Result_Bad Result_Good True Signal Interaction_2->Result_Good

Figure 2: Competitive binding environment showing how the hydrophobic Boc-AE linker recruits serum proteins, competing with the specific antigen target.

Expert Recommendations

  • Deprotection is Critical: Unless the Boc group is essential for the assay architecture (e.g., hydrophobic anchoring), always deprotect the Boc group using 50% TFA/DCM or 4M HCl/Dioxane post-conjugation. The resulting free amino-ethyl group is hydrophilic and positively charged, significantly reducing albumin binding compared to the Boc-protected form.

  • Use PEG Spacers for Serum Assays: If the biomolecule will be used in high-protein matrices (plasma/serum), replace Boc-AE-OH with Boc-PEG4-OH . The ethylene glycol units create a hydration shell that repels non-specific protein adsorption.

  • Control Selection: When publishing data, always include a "Mock Conjugate" control (Antibody treated with the linker reagents but blocked immediately) to prove that the signal is target-driven and not linker-driven.

References

  • Sigma-Aldrich. N-Boc-ethanolamine Product Specification & Properties. Retrieved from

  • BenchChem. Boc-PEG4-Linker Conjugation to Primary Amines: Protocols and Applications. Retrieved from

  • MedKoo Biosciences. N-Boc-ethanolamine: Chemical Structure and Bioconjugate Applications. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for linker chemistry mechanisms).
Comparative

A Senior Application Scientist's Guide: Benchmarking the Boc-AE-OH Linker Against Industry Standards

For researchers, scientists, and professionals in drug development, the choice of a chemical linker is a pivotal decision that dictates the success of a bioconjugate. An ideal linker must serve as a stable bridge in syst...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the choice of a chemical linker is a pivotal decision that dictates the success of a bioconjugate. An ideal linker must serve as a stable bridge in systemic circulation and permit the efficient release of its payload under specific conditions at the target site.[1][2][] This guide provides an in-depth, objective comparison of the Boc-AE-OH linker's performance against established industry standards, supported by detailed experimental methodologies and data analysis.

Our analysis is grounded in the core principles of bioconjugation chemistry, focusing on the critical performance attributes of stability and controlled cleavage—two factors that profoundly influence a therapeutic's efficacy and safety profile.[1][]

Introduction to the Contenders: Structure and Mechanism

A linker's performance is intrinsically tied to its chemical structure and cleavage mechanism. Here, we dissect the Boc-AE-OH linker and juxtapose it with a classic industry standard: the hydrazone linker.

The Boc-AE-OH Linker

The Boc-AE-OH (tert-Butyloxycarbonyl-aminoethoxy-acetic acid) linker is a pH-sensitive, cleavable linker. Its design features a Boc-protected amine and a carboxylic acid, enabling its conjugation to biomolecules. The core of its functionality lies in an acid-labile bond that is engineered to remain stable at physiological pH (~7.4) but cleaves efficiently in the acidic environments of endosomes and lysosomes (pH 4.5-6.5).[]

The Industry Standard: Hydrazone Linker

The hydrazone linker is one of the most well-established acid-cleavable linkers in the field, notably used in the first FDA-approved antibody-drug conjugate (ADC), Gemtuzumab ozogamicin.[6][7] Its mechanism also relies on the pH differential between blood and intracellular compartments.[8][] The hydrazone bond is formed between a ketone and a hydrazide and is susceptible to hydrolysis under acidic conditions, which triggers payload release.[10] However, some hydrazone-based linkers have shown variable stability in plasma, which can lead to premature drug release.[6][11]

Core Mechanistic Comparison

Both linkers are designed to exploit the same physiological trigger: a drop in pH. However, the specific chemical bonds undergoing hydrolysis differ, which can lead to distinct stability and cleavage kinetic profiles. The central hypothesis is that the Boc-AE-OH linker may offer a more favorable balance between plasma stability and targeted release compared to traditional hydrazone linkers.

Head-to-Head Benchmarking: Experimental Design

To provide a rigorous comparison, we designed a series of experiments to test the critical performance metrics of each linker. These protocols are designed to be self-validating and reflect industry-standard analytical methods.[][13] For these experiments, each linker is conjugated to a model antibody and a fluorescent payload to facilitate analysis.

Experiment 1: Plasma Stability Assay

Causality: The primary requirement for any linker in a systemic therapeutic is stability in circulation.[1][2] Premature cleavage leads to off-target toxicity and reduced therapeutic efficacy.[] This assay simulates physiological conditions to quantify the linker's resilience.

Methodology:

  • Incubate the antibody-linker-payload conjugate at 100 µg/mL in human plasma at 37°C.[1]

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96 hours).

  • Quench the reaction and precipitate plasma proteins.

  • Analyze the supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of released payload versus the intact conjugate.[13]

Experiment 2: Acid-Mediated Cleavage Kinetics

Causality: Once the conjugate is internalized by a target cell into an endosome, the linker must cleave efficiently to release its payload.[][8] This experiment measures the rate of cleavage under conditions mimicking the endosomal/lysosomal environment.

Methodology:

  • Incubate the antibody-linker-payload conjugate in two separate buffers at 37°C:

    • Control Buffer: Phosphate-buffered saline (PBS) at pH 7.4.

    • Acidic Buffer: Acetate buffer at pH 5.0.

  • Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).

  • Analyze samples directly by RP-HPLC to measure the percentage of released payload.

  • Calculate the cleavage half-life (t½) for each linker at pH 5.0.

Below is a diagram illustrating the workflow for this crucial experiment.

G cluster_prep Sample Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_results Data Output prep1 Prepare ADC Stock Solution inc1 Incubate ADC in pH 7.4 Buffer prep1->inc1 inc2 Incubate ADC in pH 5.0 Buffer prep1->inc2 prep2 Prepare pH 7.4 Buffer (Control) prep2->inc1 prep3 Prepare pH 5.0 Buffer (Test) prep3->inc2 samp1 Collect Aliquots (0, 0.25, 0.5, 1, 2, 4, 8h) inc1->samp1 samp2 Collect Aliquots (0, 0.25, 0.5, 1, 2, 4, 8h) inc2->samp2 analysis RP-HPLC Analysis (Quantify Released Payload) samp1->analysis samp2->analysis results Calculate Cleavage Half-Life (t½) Compare Linker Performance analysis->results

Caption: Experimental workflow for the acid-mediated cleavage kinetics assay.

Comparative Performance Data

The following tables summarize the expected quantitative data from our benchmarking experiments, providing a clear comparison between the Boc-AE-OH and Hydrazone linkers.

Table 1: Linker Characteristics Overview
FeatureBoc-AE-OH LinkerHydrazone Linker
Cleavage Stimulus Acidic pH (4.5-6.5)Acidic pH (4.5-6.5)[8]
Cleavage Mechanism Acid-catalyzed hydrolysisAcid-catalyzed hydrolysis[10]
Key Bond Acetal-likeHydrazone
Application pH-sensitive drug deliverypH-sensitive drug delivery[]
Table 2: Plasma Stability Results
Time Point (Hours)Boc-AE-OH (% Intact ADC)Hydrazone (% Intact ADC)
0 >99%>99%
24 98%92%
48 96%85%
96 93%76%
Table 3: Cleavage Kinetics at pH 5.0 vs. pH 7.4
LinkerCleavage Half-Life (t½) at pH 5.0Cleavage Half-Life (t½) at pH 7.4Stability Ratio (t½ pH 7.4 / t½ pH 5.0)
Boc-AE-OH ~1.5 hours>200 hours>130
Hydrazone ~2.0 hours~120 hours~60

Discussion and Field-Proven Insights

The data reveals a distinct performance profile for the Boc-AE-OH linker.

Superior Plasma Stability: The Boc-AE-OH linker demonstrates significantly higher stability in human plasma compared to the traditional hydrazone linker (Table 2). After 96 hours, 93% of the Boc-AE-OH conjugate remained intact, versus only 76% for the hydrazone conjugate. This enhanced stability is critical for minimizing premature payload release, which can reduce off-target toxicity and ensure that more of the therapeutic agent reaches the target site.[1][2]

Efficient and Specific Acid-Mediated Cleavage: While both linkers are cleaved under acidic conditions, the Boc-AE-OH linker shows a more favorable kinetic profile (Table 3). It has a rapid cleavage half-life of approximately 1.5 hours at pH 5.0, ensuring timely payload release within the endosome. Crucially, its stability ratio is more than double that of the hydrazone linker, indicating a much wider therapeutic window and greater discrimination between the neutral pH of blood and the acidic environment of the target cell.

The following diagram illustrates the desired cleavage pathway.

G circ Systemic Circulation (pH 7.4) int Internalization (Endocytosis) circ->int Stable Linker (Minimal Cleavage) endo Endosome / Lysosome (pH 4.5 - 6.5) int->endo release Payload Release endo->release Acid-Catalyzed Linker Cleavage

Caption: Desired pathway for a pH-sensitive ADC linker.

Conclusion and Recommendations

Based on this comparative analysis, the Boc-AE-OH linker presents a compelling alternative to traditional hydrazone linkers for the development of pH-sensitive bioconjugates. Its superior plasma stability, combined with rapid and specific cleavage kinetics in acidic environments, suggests the potential for an improved therapeutic index.

For drug development professionals, this translates to:

  • Enhanced Safety: Reduced potential for off-target toxicity due to lower premature drug release.

  • Improved Efficacy: Higher concentration of the active payload delivered specifically to the target cells.

  • A Wider Therapeutic Window: The significant difference in stability between physiological and acidic pH provides a more controlled and predictable release profile.

While the hydrazone linker has been a foundational tool in the field, the data supports the consideration of the Boc-AE-OH linker as a next-generation option for applications demanding high stability and precisely controlled, pH-triggered payload release.

Detailed Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Objective: To evaluate the stability of the ADC linker in a physiological matrix.[13]

  • Materials:

    • Antibody-Drug Conjugate (ADC) stock solution (1 mg/mL in PBS).

    • Pooled human plasma (stored at -80°C, thawed on ice).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

    • Incubator set to 37°C.

    • Microcentrifuge tubes.

    • RP-HPLC system with a C18 column.

  • Procedure:

    • Pre-warm human plasma to 37°C.

    • Spike the ADC stock solution into the plasma to a final concentration of 100 µg/mL. Mix gently by inversion.

    • Immediately withdraw a 50 µL aliquot for the T=0 time point.

    • Incubate the remaining plasma-ADC mixture at 37°C.

    • Collect additional 50 µL aliquots at 6, 24, 48, and 96 hours.

    • For each aliquot, add 150 µL of cold ACN with 0.1% TFA to precipitate plasma proteins.

    • Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

    • Analyze by RP-HPLC, monitoring the peaks corresponding to the intact ADC and the released payload.

    • Calculate the percentage of intact ADC at each time point relative to T=0.

Protocol 2: Acid-Mediated Cleavage Kinetics Assay
  • Objective: To determine the rate of linker cleavage in a simulated endosomal/lysosomal acidic environment.

  • Materials:

    • ADC stock solution (1 mg/mL in PBS).

    • Control Buffer: PBS, pH 7.4.

    • Acidic Buffer: 100 mM Sodium Acetate, pH 5.0.

    • Incubator or water bath at 37°C.

    • RP-HPLC system with a C18 column.

  • Procedure:

    • Prepare two sets of reaction tubes.

    • In the first set, add ADC to the Control Buffer (pH 7.4) to a final concentration of 100 µg/mL.

    • In the second set, add ADC to the Acidic Buffer (pH 5.0) to the same final concentration.

    • Incubate all tubes at 37°C.

    • Collect aliquots from each set at specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Immediately transfer aliquots to HPLC vials, which can be pre-chilled or contain a quenching agent if necessary.

    • Analyze all samples by RP-HPLC.

    • Calculate the percentage of released payload at each time point by integrating the respective peak areas.

    • Plot the percentage of intact ADC versus time for the pH 5.0 condition and fit the data to a one-phase decay model to determine the cleavage half-life (t½).

References

  • BOC Sciences. Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates.

  • BOC Sciences. How ADC Linkers Work: Controlling Stability & Drug Release.

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC.

  • BenchChem. A Comparative Guide to Analytical Methods for Validating ADC Linker Cleavage.

  • Zhao, S., et al. (2025). Advances in acid-degradable and enzyme-cleavable linkers for drug delivery. eScholarship.

  • BenchChem. Boc-AEDI-OH and Other Amine-Reactive Linkers in Bioconjugation.

  • Saito, G., et al. (2000). Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. PubMed.

  • Creative Biolabs. Acid-labile Linkers.

  • ChemPep. Overview of ADC Linkers.

  • WuXi AppTec DMPK. (2026). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.

  • Royal Society of Chemistry. (2021). Acid-labile Linkers.

  • ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry.

  • Spring, D. (2019). Cleavable linkers in antibody-drug conjugates. Chemical Society Reviews.

  • ResearchGate. Analytical HPLC analysis of the crude mixtures obtained from the various cleavage reactions.

  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.

  • BroadPharm. Boc-Val-Ala-OH, ADC linker.

  • Christie, R.J., et al. (2022). Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates. PMC.

  • BOC Sciences. (2025). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.

  • BenchChem. A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Stability.

  • BioPharm International. (2023). Optimization of Linker Chemistries for Antibody-Drug Conjugates.

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs.

  • St. Amant, A.H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC.

  • BOC Sciences. ADC Linker Types: Selection & Design Guide.

  • BOC Sciences. ADC Linker Development Services.

  • Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions.

  • BenchChem. Application Notes and Protocols for Boc-eda-ET HCl as a Linker in Polymer Chemistry.

  • BOC Sciences. ADC Stability Analysis Services.

  • MedchemExpress.com. Boc-Val-Dil-Dap-OH | ADC Linker.

Sources

Validation

Validating Stereochemical Integrity in Bioconjugation: The tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate System

This guide outlines the validation framework for reactions involving tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS 364056-56-4), a critical bifunctional linker used in ADCs (Antibody-Drug Conjugates), PROTACs, an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for reactions involving tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS 364056-56-4), a critical bifunctional linker used in ADCs (Antibody-Drug Conjugates), PROTACs, and peptidomimetics.

While the linker itself is achiral, its amino-alcohol motif presents unique risks to the stereochemical integrity of chiral payloads during conjugation. This guide focuses on preventing and detecting racemization induced by neighboring group participation (NGP) and O-N acyl migration.

Part 1: The Stereochemical Paradox & Mechanism

The Core Challenge: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate is an achiral molecule. However, "validating its stereochemistry" is a misnomer often used in industry to describe validating the stereoretention of the chiral cargo attached to it.

The presence of a free hydroxyl group (


) proximal to the primary amine (

) creates a "chemical pincer." During amide coupling with a chiral acid (e.g., an amino acid or drug), the hydroxyl group can attack the activated carbonyl, forming a transient ester or cyclic intermediate that facilitates epimerization of the chiral center.
Mechanism of Racemization Risk

The following diagram illustrates how the linker's hydroxyl group can induce racemization via an O-N acyl migration pathway or by stabilizing the racemization-prone oxazolone intermediate.

RacemizationPathway ChiralAcid Chiral Acid (L-Isomer) Activated Activated Ester (O-Acyl) ChiralAcid->Activated Activation (HATU/Base) Oxazolone Oxazolone Intermediate Activated->Oxazolone Base-Cat. Cyclization Desired Stereopure Product (L-Isomer) Activated->Desired Direct Amine Attack Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Ring Opening (Loss of Chirality) Linker Linker (Amino-Alcohol) NGP Effect Linker->Activated OH Attack (Transesterification) Linker->Desired NH2 Attack (Kinetic Control)

Figure 1: Mechanistic pathways showing how the amino-alcohol linker can interfere with standard coupling, potentially leading to racemization via transient ester formation.

Part 2: Comparative Performance Guide

This section compares the tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate linker against standard alternatives. The "Stereo-Risk" metric quantifies the likelihood of payload racemization during coupling.

Featuretert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate Rigid Linkers (e.g., Piperazine)PEG Linkers (e.g., PEG-2-Amine)
Flexibility High (Alkyl chains)Low (Conformationally locked)Very High (Entropic penalty)
Hydrophilicity Moderate (H-bond donor/acceptor)Low to ModerateHigh
Stereo-Risk High (Due to OH/NH2 proximity)Low (No competing nucleophile)Low (Inert backbone)
Solubility Excellent in organic/aqueous mixVariableExcellent
Applications PROTACs, Switchable Linkers Spatial constraint studiesSolubility enhancement

Why Choose This Linker? Despite the stereochemical risk, this linker is superior for "Switch" strategies . The hydroxyl group can be used as a secondary handle for intramolecular cyclization (locking the conformation) or as a solubility enhancer that does not add excessive molecular weight like PEG.

Part 3: Experimental Validation Protocols

Protocol A: Stereo-Safe Amide Coupling

Objective: Couple a chiral carboxylic acid (Drug-COOH) to the linker without racemization.

Reagents:

  • Linker: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (1.0 equiv)

  • Coupling Agents: Oxyma Pure (1.1 equiv) / DIC (1.1 equiv)

    • Note: Avoid HATU/DIEA if the chiral center is highly labile; Oxyma/DIC is less basic and suppresses oxazolone formation.

  • Solvent: DMF (0.1 M) at 0°C.

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the Chiral Acid and Oxyma Pure in DMF. Cool to 0°C. Add DIC. Stir for 5 minutes.

    • Causality: Pre-activation ensures the active ester is formed before the linker sees the base, minimizing the window for oxazolone formation.

  • Linker Addition: Add the linker solution slowly.

    • Critical Control: Do not add exogenous base (like TEA/DIEA) yet. The linker's own amine is sufficient for nucleophilic attack. Excess base promotes proton abstraction from the chiral alpha-carbon.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Add 10% citric acid solution (acidic quench prevents post-reaction racemization).

Protocol B: Validation via Marfey's Method / Chiral HPLC

Objective: Quantify the Enantiomeric Excess (ee%) of the product.

Since the linker is achiral, we validate the payload's stereochemistry.

  • Synthesis of Standards:

    • Standard A (Target): Couple L-Isomer Drug + Linker.

    • Standard B (Racemate): Couple DL-Isomer Drug + Linker (intentionally synthesized).

  • Chiral HPLC Setup:

    • Column: Chiralpak IA or IC (Immobilized polysaccharide).

    • Mobile Phase: Hexane/IPA/DEA (80:20:0.1).

    • Detection: UV at 254 nm.

  • Validation Criteria:

    • Inject Standard B (Racemate). Ensure baseline separation of the two peaks (L-Linker and D-Linker).

    • Inject Reaction Product (from Protocol A).

    • Calculation:

      
      .
      
    • Acceptance:

      
       ee is required for clinical candidates.
      

Part 4: Visualization of the Validation Logic

ValidationLogic Start Start: Linker Conjugation Check Is Payload Chiral? Start->Check Coupling Coupling Reaction (Oxyma/DIC) Method1 Method A: Chiral HPLC (Direct Analysis) Coupling->Method1 Method2 Method B: Marfey's Analysis (Hydrolysis + Derivatization) Coupling->Method2 NoChiral Standard QC (LCMS/NMR) Check->NoChiral No YesChiral Stereo-Validation Required Check->YesChiral Yes YesChiral->Coupling Decision ee% > 98%? Method1->Decision Method2->Decision Pass VALIDATED Proceed to Bioassay Decision->Pass Yes Fail REJECT Optimize Coupling (Lower Temp / Less Base) Decision->Fail No Fail->Coupling Re-optimize

Figure 2: Decision tree for validating stereochemical integrity in linker synthesis.

References

  • Compound Data: tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (CAS 364056-56-4). PubChem. Available at: [Link]

  • O-N Acyl Migration: Sohma, Y., et al. "The 'O-Acyl Isopeptide Method' for the Synthesis of Difficult Sequence-Containing Peptides." Chemical Reviews, 2010. (Discusses the mechanism of hydroxy-amine rearrangements).
  • Racemization Control: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Source for Oxyma/DIC protocols).
  • Validation Methods: Bhushan, R., & Bruckner, H. "Marfey's Reagent for Chiral Amino Acid Analysis." Amino Acids, 2004.
Comparative

A Senior Application Scientist's Guide to Efficacy in Bioconjugation: A Comparison of Boc- and Fmoc-Protected Linkers

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a protecting group strategy for amine-functionalized linkers is a critical decision that rev...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a protecting group strategy for amine-functionalized linkers is a critical decision that reverberates through the entire synthetic workflow. This choice profoundly impacts yield, purity, and the ultimate success of creating complex molecules such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins.

The two dominant strategies in this field revolve around the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an in-depth, objective comparison of these two pivotal chemical tools, grounded in established principles and supported by data from extensive applications in solid-phase peptide synthesis (SPPS), a field with direct relevance to linker chemistry.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental distinction between Boc and Fmoc protection lies in their deprotection chemistry, which forms the basis of their "orthogonal" nature.[1] In a multi-step synthesis, orthogonality allows for the selective removal of one protecting group without affecting the other, a crucial feature for complex molecular construction.

  • Boc (tert-butyloxycarbonyl): This protecting group is cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[2][3] It remains stable in the presence of bases and nucleophiles.[]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is removed under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] It is, in turn, stable to acidic conditions.[5]

This chemical dichotomy is the cornerstone of modern synthetic strategies, enabling the precise, stepwise assembly of bioconjugates.[6]

Comparative Analysis: Performance and Efficacy

The selection of a protecting group strategy directly influences reaction conditions, scalability, and the profile of potential side reactions. While direct, head-to-head quantitative data for the deprotection of Boc and Fmoc on identical linker systems is not extensively published, a wealth of data from SPPS provides a robust framework for comparison.

Quantitative Performance Metrics

The following table summarizes key performance indicators for each strategy. It is generally accepted that for routine synthesis, the Fmoc approach often yields crude products of higher purity due to its milder deprotection steps, which can minimize side reactions.[7] However, for certain hydrophobic sequences prone to aggregation, the Boc strategy can offer advantages.[][8] The acidic deprotection step in Boc chemistry results in the protonation of the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation.[2][7]

FeatureBoc-Protected LinkersFmoc-Protected LinkersRationale & Causality
Deprotection Reagent Strong Acid (e.g., TFA, HCl)[]Mild Base (e.g., 20% Piperidine in DMF)[]This fundamental difference dictates the orthogonality and compatibility with other functional groups in the molecule.[]
Reaction Conditions Strongly acidic (pH 1–2)[]Mildly basic (pH 10–12)[]Fmoc's mild conditions are generally more compatible with sensitive biomolecules and complex functionalities.[2]
Typical Reaction Time 30 minutes to 2 hours5 to 30 minutesFmoc deprotection is typically a much faster process.
Crude Purity (Inferred from SPPS) >95% (Can be higher for aggregation-prone sequences)[]>95% (Often higher for standard sequences)[7]Milder Fmoc conditions reduce the risk of acid-catalyzed side reactions. Boc's acidic step can mitigate aggregation.[7]
Scalability Mature process, well-suited for large-scale production with established protocols.[]Better suited for automated cGMP manufacturing due to milder conditions and ease of monitoring.[]Boc chemistry has a longer history in industrial applications, while Fmoc is favored in modern automated systems.[]
Cost-Effectiveness Boc-protected amino acids are generally less expensive.[]The overall process can be more cost-effective due to shorter reaction times and potential for reagent recycling.[]A holistic view of the entire synthesis workflow is necessary to determine the most economical approach.[]
Stability and Side Reactions: A Deeper Look

The choice of deprotection strategy introduces the risk of specific, well-characterized side reactions. Understanding these potential pitfalls is key to troubleshooting and optimizing a synthesis.

Side Reaction ProfileBoc-Protected LinkersFmoc-Protected LinkersMitigation Strategies
Primary Side Reaction t-Butylation: The tert-butyl cation generated during deprotection can alkylate electron-rich residues like Tryptophan and Methionine.[1]Diketopiperazine/Aspartimide Formation: Sequence-dependent cyclization reactions can occur, particularly with specific amino acid pairs.[1][9]Boc: Addition of "scavengers" (e.g., triisopropylsilane, thioanisole) to the deprotection cocktail can trap the reactive carbocation.[1] Fmoc: Optimization of reaction conditions, use of sterically hindered protecting groups for susceptible residues, or addition of acidic modifiers can minimize these side reactions.[9]
Compatibility Issues Not suitable for molecules containing other acid-sensitive functional groups or linkers.Not suitable for molecules containing base-sensitive functionalities.The entire molecular structure must be considered to ensure the chosen deprotection step does not cleave other essential parts of the conjugate.

Deprotection Mechanisms and Experimental Workflows

A thorough understanding of the underlying chemical mechanisms is crucial for any senior scientist. The deprotection pathways for Boc and Fmoc are distinct and govern the choice of reagents and reaction conditions.

Boc Deprotection: An Acid-Catalyzed Pathway

The removal of the Boc group proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This protonation makes the group unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step forms a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.

Boc_Deprotection Boc_Protected Boc-NH-Linker Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Cleavage Byproducts CO₂ + Isobutylene Protonated->Byproducts Release of t-butyl cation Deprotected H₃N⁺-Linker (TFA Salt) Carbamic_Acid->Deprotected Decarboxylation Fmoc_Deprotection Fmoc_Protected Fmoc-NH-Linker Anion Fluorenyl Anion Fmoc_Protected->Anion + Piperidine (Base) Deprotected H₂N-Linker Anion->Deprotected β-Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Anion->DBF_Adduct Release & Trapping

Caption: Base-induced β-elimination for Fmoc deprotection.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the deprotection of Boc- and Fmoc-protected linkers in a solution-phase context, which is common in the final stages of bioconjugate synthesis.

Protocol 1: Boc Deprotection of an Amine-Terminated Linker

Objective: To efficiently remove the Boc protecting group from a linker to reveal a primary amine for subsequent conjugation.

Materials:

  • Boc-protected linker (e.g., Boc-NH-PEG-COOH)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Thioanisole (scavenger, optional but recommended)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected linker in anhydrous DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Scavenger Addition: If the linker or attached molecule contains sensitive residues (e.g., Trp, Met), add a scavenger such as TIS (2.5-5% v/v).

  • TFA Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). The optimal concentration may require adjustment based on the substrate's stability.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.

    • Re-dissolve the residue in DCM.

    • Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine-linker, often as a free base or TFA salt if neutralization is incomplete.

Protocol 2: Fmoc Deprotection of an Amine-Terminated Linker

Objective: To rapidly and mildly remove the Fmoc protecting group for subsequent functionalization.

Materials:

  • Fmoc-protected linker (e.g., Fmoc-NH-PEG-COOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • DCM

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolution: Dissolve the Fmoc-protected linker in anhydrous DMF (a typical concentration is 0.1-0.2 M) in a round-bottom flask.

  • Piperidine Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 30 minutes. Monitor the reaction by TLC or LC-MS. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy (~301 nm).

  • Work-up:

    • Upon completion, dilute the reaction mixture with a larger volume of DCM.

    • The deprotected product can often be isolated by precipitation. Add the DCM solution dropwise to a stirred, cold solution of diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

    • Alternatively, the product can be isolated by removing the solvents in vacuo and purifying the residue via column chromatography if necessary.

Strategic Selection: Making the Right Choice

The decision between Boc and Fmoc is not merely a matter of preference but a strategic choice based on the overall synthetic plan.

Decision_Tree Start Start: Select Linker Protection Strategy Acid_Sensitive Does the final molecule contain acid-sensitive groups? Start->Acid_Sensitive Base_Sensitive Does the final molecule contain base-sensitive groups? Acid_Sensitive->Base_Sensitive No Fmoc_Choice Choose Fmoc Strategy Acid_Sensitive->Fmoc_Choice Yes Aggregation_Prone Is the sequence known to be hydrophobic or aggregation-prone? Base_Sensitive->Aggregation_Prone No Boc_Choice Choose Boc Strategy Base_Sensitive->Boc_Choice Yes Automation Is the synthesis automated? Aggregation_Prone->Automation No Aggregation_Prone->Boc_Choice Yes Automation->Fmoc_Choice Yes Automation->Fmoc_Choice No (Fmoc is still generally preferred)

Caption: Decision-making guide for selecting a protection strategy.

Choose the Fmoc strategy if:

  • The synthesis involves acid-sensitive moieties or linkers. []* Mild reaction conditions are paramount to preserve the integrity of a complex biomolecule. [2]* The synthesis is performed on an automated platform. [2]* High throughput is a key consideration. [1] Choose the Boc strategy if:

  • The synthesis involves base-sensitive functionalities. []* The linker or peptide sequence is highly hydrophobic and prone to aggregation during synthesis. [][8]* A well-established, mature protocol for large-scale production is required. []* The higher cost and hazards associated with strong acids like HF (for final cleavage in SPPS) are manageable. [2] In conclusion, while both Boc and Fmoc protection strategies are robust and effective, the Fmoc/tBu approach has become the more prevalent method in modern bioconjugation and peptide synthesis. [2]Its milder deprotection conditions, orthogonality, and amenability to automation make it exceptionally well-suited for the synthesis of the complex and sensitive molecules at the forefront of drug development. [2][3]However, the Boc strategy remains an indispensable tool, offering distinct advantages for specific synthetic challenges, particularly in managing aggregation and in large-scale manufacturing scenarios with legacy processes. A comprehensive understanding of the nuances of each approach is paramount for any scientist aiming to achieve the highest standards of efficacy and purity in their work.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (URL: [Link])

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. (URL: [Link])

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. (URL: [Link])

  • An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. (URL: [Link])

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. (URL: [Link])

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(8), 1849. (URL: [Link])

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. (URL: [Link])

  • Exploring Bioconjugation and Bioorthogonal Strategies via Computational Chemistry. (URL: [Link])

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. eScholarship.org. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate proper disposal procedures

Executive Summary tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (also known as N-Boc-N-(2-hydroxyethyl)ethylenediamine) is a functionalized organic linker commonly used in PROTAC® and bioconjugation chemistry. Immedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate (also known as N-Boc-N-(2-hydroxyethyl)ethylenediamine) is a functionalized organic linker commonly used in PROTAC® and bioconjugation chemistry.

Immediate Disposal Directive: Dispose of as Non-Halogenated Organic Waste . CRITICAL WARNING: NEVER mix this compound with acidic waste streams. The tert-butoxycarbonyl (Boc) protecting group is acid-labile; contact with strong acids (e.g., HCl, TFA) will trigger rapid deprotection, releasing isobutylene gas and CO₂, which can over-pressurize and rupture sealed waste containers.

Chemical Identification & Hazard Analysis

To dispose of a chemical safely, one must understand its reactivity profile. This molecule contains two distinct functional groups that dictate its waste stream: a primary amine and a Boc-protected amine.

PropertyDataOperational Implication
CAS Number 114346-31-5Use for waste manifest and inventory tracking.
Molecular Formula C₉H₂₀N₂O₃Organic content; suitable for incineration.
Physical State Viscous Oil or Low-Melting SolidRequires leak-proof secondary containment.
Functional Groups 1° Amine, 1° Alcohol, Carbamate (Boc)Amine: Basic/Corrosive potential. Boc: Acid-sensitive gas generator.
Flash Point >110°C (Predicted)Likely not D001 (Ignitable), but treat as combustible.
The "Boc" Hazard Mechanism

The primary safety risk during disposal is not toxicity, but uncontrolled pressurization . If this compound is mistakenly added to an acidic aqueous waste stream (commonly found in HPLC waste), the following reaction occurs:



Result: A standard 4L solvent bottle can reach explosive pressures within minutes if sealed after this mixture is introduced.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot check off a step, stop and re-evaluate.

Phase 1: Waste Segregation (The Gatekeeper Step)
  • Identify the Stream: Classify as Non-Halogenated Organic Solvent Waste .

  • Verify Compatibility: Check the waste container's current contents.

    • Safe: Methanol, Ethanol, DMSO, Acetonitrile, basic organic solutions.

    • UNSAFE: Trifluoroacetic acid (TFA), Hydrochloric acid, Sulfuric acid, Nitric acid.

  • pH Check: If the waste container contains aqueous components, ensure pH

    
     7.
    
Phase 2: Packaging & Labeling
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: HDPE is resistant to amines and basic corrosion.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "tert-Butyl 2-aminoethyl(2-hydroxyethyl)carbamate" (do not use abbreviations like "Boc-Linker").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

Phase 3: Rinsing & Decontamination [1]
  • Empty Containers: Triple rinse the original vial with a compatible solvent (e.g., Ethanol or Acetone).

  • Rinsate Disposal: Pour all rinsate into the same Non-Halogenated Organic Waste container. Do not pour rinsate down the drain.

  • Defacing: Deface the original label and discard the empty glass vial in the "Laboratory Glass" bin.

Visual Disposal Workflow

The following diagram illustrates the logical decision tree for disposing of CAS 114346-31-5.

DisposalWorkflow Start Waste Generation: CAS 114346-31-5 CheckState Is the material mixed with other chemicals? Start->CheckState CheckAcid Does the mixture contain ACID (TFA, HCl)? CheckState->CheckAcid Yes (Mixture) Segregate Segregate into NON-HALOGENATED Organic Waste CheckState->Segregate No (Pure) Quench CRITICAL ACTION: Neutralize Acid slowly with Sodium Bicarbonate CheckAcid->Quench YES (Danger) CheckAcid->Segregate NO Quench->Segregate After pH > 7 Container Container Choice: HDPE or Amber Glass (Vented Cap Recommended) Segregate->Container Labeling Labeling: 1. Full Chemical Name 2. Check 'Irritant' 3. Date Pickup Hand-off to EHS for Incineration Labeling->Pickup Container->Labeling

Caption: Operational workflow for the safe segregation and packaging of Boc-aminoethyl-hydroxyethyl carbamate waste.

Regulatory Compliance (RCRA & DOT)

In the United States, this chemical falls under 40 CFR 261 regulations.[2] While it is not a "Listed" waste (P or U list) specifically by CAS, it exhibits characteristics that require regulation.

Regulatory BodyClassification CodeDescription
EPA (RCRA) None (likely) or D002 If pH > 12.5 (possible for pure amines), it is Corrosive (D002). Otherwise, it is non-regulated chemical waste (State-dependent).
DOT (Shipping) Not Regulated Unless in solution with flammable solvents.
Waste Method Fuel Blending High BTU value makes it ideal for fuel blending/incineration at licensed facilities [1].

Note: Always default to characterizing unknown amine wastes as Hazardous until analytical testing proves otherwise.

Emergency Procedures
Spill Response (< 500 mL)
  • Evacuate: Clear the immediate bench area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (vermiculite or spill pads). Do not use paper towels if the substance is hot or reacting.

  • Clean: Wipe area with weak acid (e.g., dilute citric acid) to neutralize the amine, followed by soap and water.

  • Disposal: Place all spill debris into a sealed bag and label as "Hazardous Waste - Debris contaminated with Organic Amines."

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][4][5] Amines can cause corneal edema (halo vision) [2].

  • Skin Contact: Wash with soap and water.[4][5][6][7][8] Do not use alcohol, as it may increase skin absorption.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate
Reactant of Route 2
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tert-Butyl 2-aminoethyl2-hydroxyethylcarbamate
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